Product packaging for 2-Bromo-6-chloropyridin-3-ol(Cat. No.:CAS No. 1020253-16-0)

2-Bromo-6-chloropyridin-3-ol

Cat. No.: B1522290
CAS No.: 1020253-16-0
M. Wt: 208.44 g/mol
InChI Key: FHKFKPWGFUMBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-6-chloropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClNO B1522290 2-Bromo-6-chloropyridin-3-ol CAS No. 1020253-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKFKPWGFUMBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674338
Record name 2-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-16-0
Record name 2-Bromo-6-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-6-chloropyridin-3-ol

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-withdrawing halogens and an electron-donating hydroxyl group, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a proposed, robust synthetic route to this compound, grounded in established principles of pyridine chemistry. We will delve into the strategic rationale, reaction mechanisms, a detailed experimental protocol, and critical process considerations to equip researchers with the knowledge for its successful preparation.

Introduction: The Strategic Importance of Halogenated Pyridinols

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. The introduction of halogens (chlorine and bromine) and a hydroxyl group onto the pyridine core imparts specific physicochemical properties, such as modulated pKa, enhanced binding affinity to biological targets through halogen bonding, and metabolic stability. Specifically, the this compound scaffold serves as a key building block, enabling diverse downstream functionalization through reactions like Suzuki, Heck, and Buchwald-Hartwig cross-coupling, or nucleophilic aromatic substitution.[1][2][3] This guide elucidates a practical synthetic approach, starting from a readily available precursor, to meet the growing demand for this valuable intermediate.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, this compound, can be disconnected at the C-Br bond. This leads back to a simpler precursor, 2-chloropyridin-3-ol, via an electrophilic bromination reaction.

Retrosynthesis target This compound intermediate 2-chloropyridin-3-ol target->intermediate C-Br Disconnection (Electrophilic Bromination)

Caption: Retrosynthetic pathway for this compound.

This strategy is chemically sound for several reasons:

  • Starting Material Availability: 2-chloropyridin-3-ol is a commercially available and relatively inexpensive starting material.

  • Regiocontrol: The electronic properties of the substituents on the 2-chloropyridin-3-ol ring guide the regioselectivity of the bromination. The hydroxyl group at C3 is a powerful activating group and an ortho, para-director. The para-position (C6) is already occupied by a chlorine atom. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions. The C2 position is generally favored due to the combined directing effects and the inherent reactivity of the pyridine ring.

Proposed Synthetic Pathway and Mechanistic Insights

The proposed synthesis involves the direct bromination of 2-chloropyridin-3-ol. The choice of brominating agent is critical to ensure high yield and selectivity while minimizing side-product formation. N-Bromosuccinimide (NBS) is an excellent candidate as it provides a low, steady concentration of electrophilic bromine, reducing the risk of over-bromination.

Reaction Scheme: (Image of 2-chloropyridin-3-ol reacting with NBS in a solvent like Acetonitrile to form this compound and succinimide)

Mechanistic Considerations: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Activation: The lone pair on the hydroxyl group's oxygen atom donates electron density into the pyridine ring, activating it towards electrophilic attack, particularly at the ortho and para positions.

  • Electrophilic Attack: The π-electrons of the pyridine ring attack the electrophilic bromine generated from NBS. This attack preferentially occurs at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or the succinimide anion) abstracts the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, this compound.

The general mechanism for the halogenation of activated aromatic systems is well-documented. [4][5]The presence of the deactivating chloro group at C6 further disfavors attack at C5, enhancing the selectivity for the C2 position.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview:

Workflow A 1. Reaction Setup B 2. Reagent Addition A->B Dissolve starting material C 3. Reaction Monitoring B->C Add NBS portion-wise D 4. Aqueous Work-up C->D TLC confirms completion E 5. Extraction D->E Quench & Neutralize F 6. Purification E->F Dry & Concentrate G 7. Characterization F->G Column Chromatography

Caption: Experimental workflow for the .

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-chloropyridin-3-ol129.555.0 g38.6Starting Material
N-Bromosuccinimide (NBS)177.987.22 g40.51.05 eq., Recrystallize if needed
Acetonitrile (CH₃CN)41.05100 mL-Anhydrous solvent
Ethyl Acetate (EtOAc)88.11200 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-For neutralization
Saturated Sodium Thiosulfate (Na₂S₂O₃)-~50 mL-To quench excess bromine
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent
Silica Gel (230-400 mesh)-As needed-For column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridin-3-ol (5.0 g, 38.6 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Brominating Agent Addition: Add N-Bromosuccinimide (7.22 g, 40.5 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting material spot.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add saturated sodium thiosulfate solution (~50 mL) to quench any unreacted NBS.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add ethyl acetate (100 mL). Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • ¹³C NMR: Expect five signals corresponding to the five carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₅H₃BrClNO, exhibiting the characteristic isotopic pattern for compounds containing one bromine and one chlorine atom.

Expected Results:

ParameterExpected Value
Yield 75-85%
Physical State Off-white to pale yellow solid
Purity (by NMR/LC-MS) >95%

Safety and Handling

  • 2-chloropyridin-3-ol: Irritant. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. It is also light-sensitive. Handle with care, avoid inhalation of dust, and store in a dark, dry place.

  • Acetonitrile: Flammable and toxic. Handle only in a fume hood.

  • Ethyl Acetate/Hexanes: Highly flammable. Keep away from ignition sources.

  • General Precautions: Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthetic route detailed in this guide offers a reliable and efficient method for the preparation of this compound. By leveraging the directing effects of the substituents on a commercially available precursor, the synthesis achieves high regioselectivity and good yields. This technical guide provides researchers in drug discovery and materials science with the foundational knowledge and a practical, step-by-step protocol to access this valuable chemical building block for their synthetic endeavors.

References

2-bromo-6-chloropyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-6-chloropyridin-3-ol

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic arrangement of a hydroxyl group and two distinct halogen atoms on an electron-deficient pyridine core makes it an exceptionally versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, chemoselective functionalization through modern cross-coupling methodologies, while the hydroxyl group offers an additional site for modification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and multifaceted reactivity of this compound, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties. The introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for generating molecular diversity. This compound (Figure 1) epitomizes this principle. The presence of bromine at the C2 position and chlorine at the C6 position, flanking the ring nitrogen, creates a substrate primed for sequential, site-selective modifications. This guide serves as a technical resource for researchers aiming to leverage the unique chemical personality of this building block to accelerate discovery programs.

Figure 1: Structure of this compound.

Physicochemical Properties & Spectroscopic Analysis

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number 1020253-16-0Chemical Abstract Service Registry[1][2]
Molecular Formula C₅H₃BrClNODerived from structure[3]
Molecular Weight 208.44 g/mol Derived from structure[3]
Physical Form Solid (Predicted)Typical for substituted pyridinols[3]
Melting Point >150 °C (Predicted)Expected due to hydrogen bonding and molecular weight
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in waterPredicted based on polar functional groups
pKa ~7.5-8.5 (Predicted)The hydroxyl group's acidity is reduced by the electron-withdrawing halogens and pyridine nitrogen.
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show two doublets in the aromatic region. The proton at C5 will likely appear downfield due to the influence of the adjacent bromine, coupling to the C4 proton.

    • δ ~10.0-11.0 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

    • δ ~7.8-8.0 ppm (d, 1H, H-4): Doublet, J ≈ 8 Hz.

    • δ ~7.4-7.6 ppm (d, 1H, H-5): Doublet, J ≈ 8 Hz.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected in the aromatic region.

    • δ ~155-160 ppm (C-OH)

    • δ ~145-150 ppm (C-Cl)

    • δ ~140-145 ppm (C-H)

    • δ ~120-125 ppm (C-H)

    • δ ~110-115 ppm (C-Br)

  • IR (ATR, cm⁻¹):

    • 3400-3200 (broad, O-H stretch)

    • 1600-1550 (C=C, C=N aromatic ring stretches)

    • 1250-1200 (C-O stretch)

    • 800-750 (C-Cl stretch)

    • 700-650 (C-Br stretch)

Synthesis Strategy

A practical synthesis of this compound can be envisioned starting from commercially available 2-chloro-3-hydroxypyridine. The strategy involves a regioselective bromination directed by the existing substituents.

Start 2-Chloro-3-hydroxypyridine Reagent + NBS (N-Bromosuccinimide) In Acetonitrile Start->Reagent Product This compound Reagent->Product

Caption: Proposed synthesis of this compound.

Protocol: Synthesis of this compound

Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl group at C3 activates the pyridine ring towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. While multiple isomers are possible, careful control of stoichiometry and reaction conditions can favor the desired product.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-hydroxypyridine (1.0 eq).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirring solution at room temperature.

    • Expert Insight: Using a slight excess of NBS ensures full conversion of the starting material. Adding it in portions helps to control the reaction exotherm.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.

Reactivity and Synthetic Utility: A Platform for Sequential Functionalization

The synthetic power of this compound stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards the initial oxidative addition step than the C-Cl bond, enabling highly chemoselective transformations.[4][5]

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

This selectivity is the cornerstone of its utility, allowing for the stepwise introduction of different functionalities at the C2 and C6 positions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] By reacting this compound with a boronic acid or ester, the bromine at C2 can be selectively replaced, leaving the chlorine at C6 intact for subsequent reactions.

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product_Out Ar-R Transmetal->Product_Out

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl- or alkylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

    • Trustworthiness: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8][9][10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)L(HNR₂)]⁺ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product_Out Ar-NR₂ Amido->Product_Out

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), a suitable ligand (if not using a precatalyst), and a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 eq).[10]

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 90-110 °C for 6-24 hours.

    • Expert Insight: The choice of base and ligand is crucial and depends on the amine's steric hindrance and pKa. Sterically hindered ligands often improve reaction efficiency.[8]

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] However, the regioselectivity can be complex.

  • Electronic Control: Chlorine is more electronegative than bromine, making the C6-position more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[13]

  • Leaving Group Ability: Bromide is a better leaving group than chloride.

This dichotomy can lead to mixtures of products, as observed in related systems.[4][5] Therefore, SNAr on this substrate must be approached with caution, and reaction conditions (solvent, temperature, nucleophile identity) must be carefully optimized to favor one isomer.

Substrate 2-bromo-6-chloro- pyridin-3-ol Nucleophile + Nucleophile (Nu⁻) Substrate->Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Nucleophile->Intermediate Addition (Rate-Determining) Product Substituted Product Intermediate->Product Elimination (Leaving Group Departs) cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Fragment Library (incl. This compound) Screen Biophysical Screen (e.g., SPR, NMR, DSF) Fragment->Screen Hit Validated Hit Fragment Screen->Hit Structure Structural Biology (X-ray Crystallography) Hit->Structure SBDD Structure-Based Design Structure->SBDD Synthesis Chemoselective Synthesis (Suzuki, Buchwald-Hartwig, etc.) SBDD->Synthesis SAR SAR Exploration Synthesis->SAR SAR->SBDD Lead Lead Compound SAR->Lead

References

An In-depth Technical Guide to 2-Bromo-6-chloro-3-hydroxypyridine (CAS No. 1020253-16-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyridinol Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The strategic functionalization of this six-membered heterocycle is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. 2-Bromo-6-chloro-3-hydroxypyridine, identified by CAS number 1020253-16-0, is a key heterocyclic building block that offers medicinal chemists a versatile platform for the synthesis of novel compounds. Its dihalogenated nature, coupled with a hydroxyl group, presents a unique combination of reactive sites, enabling sequential and regioselective chemical modifications. This guide provides a comprehensive technical overview of 2-Bromo-6-chloro-3-hydroxypyridine, from its physicochemical properties and synthesis to its analytical characterization and applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key properties of 2-Bromo-6-chloro-3-hydroxypyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 1020253-16-0[1]
Chemical Name 2-Bromo-6-chloro-3-hydroxypyridine[1]
Synonyms 2-bromo-6-chloropyridin-3-ol[1]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
Appearance Typically a powder[2]
Storage Store in a cool, dry place[2]

Synthesis and Mechanistic Considerations

A likely synthetic route would involve the halogenation of a suitable pyridinol precursor. For instance, the synthesis could potentially start from 2-chloro-3-hydroxypyridine, which is commercially available. The subsequent bromination at the 6-position would be the key step. Alternatively, a synthesis could commence from 3-hydroxypyridine, followed by sequential chlorination and bromination.

A patent for the preparation of the related compound, 2-bromo-3-hydroxypyridine, describes a process involving the dropwise addition of bromine to a cooled solution of 3-hydroxypyridine in aqueous sodium hydroxide.[3] This suggests that direct halogenation of the pyridinol ring is a feasible approach.

Proposed Synthetic Workflow

G cluster_0 Plausible Synthetic Pathway Start 2-Chloro-3-hydroxypyridine Step1 Bromination (e.g., NBS or Br₂ in acid) Start->Step1 Product 2-Bromo-6-chloro-3-hydroxypyridine Step1->Product Purification Purification (e.g., Recrystallization or Chromatography) Product->Purification

Caption: Plausible synthetic workflow for 2-Bromo-6-chloro-3-hydroxypyridine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-6-chloro-3-hydroxypyridine lies in the differential reactivity of its two halogen atoms in cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions due to its lower bond dissociation energy.[4][5] This allows for selective functionalization at the 2-position, leaving the 6-chloro substituent available for subsequent transformations.

This chemoselectivity is highly advantageous in the construction of complex molecular architectures. For example, a Suzuki or Sonogashira coupling can be performed at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond under more forcing conditions. The hydroxyl group can also be functionalized, for instance, through etherification or esterification, further expanding the diversity of accessible derivatives.

The pyridine core itself is a common feature in a multitude of biologically active compounds. Derivatives of 3-hydroxypyridine, for example, have been investigated as PDE4 inhibitors for the treatment of cardiovascular and inflammatory diseases.[6]

Conceptual Application in Medicinal Chemistry

G cluster_1 Sequential Cross-Coupling Strategy Start 2-Bromo-6-chloro-3-hydroxypyridine Reaction1 Suzuki Coupling (ArB(OH)₂, Pd catalyst) Selective at C-Br Start->Reaction1 Intermediate 2-Aryl-6-chloro-3-hydroxypyridine Reaction1->Intermediate Reaction2 Buchwald-Hartwig Amination (R₂NH, Pd catalyst) At C-Cl Intermediate->Reaction2 Final_Product 2-Aryl-6-amino-3-hydroxypyridine Derivative Reaction2->Final_Product

Caption: Sequential functionalization of 2-Bromo-6-chloro-3-hydroxypyridine.

Analytical Characterization: A Multi-technique Approach

The unambiguous characterization of 2-Bromo-6-chloro-3-hydroxypyridine is crucial for its use in synthesis and for regulatory purposes. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 2-Bromo-6-chloro-3-hydroxypyridine is not publicly available, the expected ¹H and ¹³C NMR spectra can be inferred from data for closely related compounds.

  • ¹H NMR: The proton spectrum is expected to show two aromatic protons. Based on the spectra of related compounds like 2-bromo-3-hydroxypyridine and 2-bromo-6-chloropyridine, these protons would likely appear as doublets in the aromatic region (approximately 7.0-8.5 ppm).[1][7] The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum should display five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the electronegativity of the halogen and hydroxyl substituents. Data from compounds like 2-chloro-3-hydroxypyridine and 3-bromo-6-hydroxy-2-methylpyridine can provide an estimation of the expected chemical shift ranges.[8][9]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and comparison with data from analogous structures.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of 2-Bromo-6-chloro-3-hydroxypyridine and for monitoring reaction progress. A reverse-phase method is generally suitable for this type of compound.

Step-by-Step Protocol for HPLC Analysis:

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid), is a good starting point.[10]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 5-10 µL

    • Column temperature: 25-30 °C

    • Detection wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or select a wavelength around 254 nm.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the main component. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Step-by-Step Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: Use a similar reverse-phase HPLC method as described above, ensuring that the mobile phase modifier is volatile (e.g., formic acid instead of phosphoric acid).[10]

  • MS Conditions:

    • Ionization mode: ESI positive or negative ion mode.

    • Mass range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

    • Data Analysis: Look for the molecular ion peak corresponding to the molecular weight of 2-Bromo-6-chloro-3-hydroxypyridine (208.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Analyze the fragmentation pattern to further confirm the structure.

Analytical Workflow Diagram

G cluster_2 Comprehensive Analytical Characterization Sample 2-Bromo-6-chloro-3-hydroxypyridine Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS Structure_Confirm Structure Confirmation NMR->Structure_Confirm Purity_Assess Purity Assessment HPLC->Purity_Assess MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Final_Data Complete Analytical Data Package Structure_Confirm->Final_Data Purity_Assess->Final_Data MW_Confirm->Final_Data

Caption: Integrated workflow for the analytical characterization of the compound.

Safety and Handling

As with any halogenated aromatic compound, 2-Bromo-6-chloro-3-hydroxypyridine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this exact CAS number is not widely available, information from related compounds suggests that it should be treated as a hazardous substance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • Spill and Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of waste in accordance with local, state, and federal regulations.[11]

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

2-Bromo-6-chloro-3-hydroxypyridine is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, providing access to a wide range of novel pyridine derivatives. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective application in the development of new therapeutic agents. As with all chemical reagents, it is imperative to handle this compound with the appropriate safety precautions to ensure a safe and productive research environment.

References

Core Molecular Architecture and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-bromo-6-chloropyridin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a halogenated pyridinol building block of significant interest in medicinal chemistry. We will delve into its core molecular structure, spectroscopic signature, and the strategic implications of its reactivity for the synthesis of complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool for drug discovery.

This compound (CAS No: 1020253-16-0) is a trifunctionalized heterocyclic compound.[1][2][3] Its structure, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a hydroxyl group, presents a unique combination of electronic and steric properties that are highly valuable in synthetic design.

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the electron-withdrawing nature of the bromo and chloro substituents. This pronounced electrophilic character of the ring is a cornerstone of its reactivity profile, particularly its susceptibility to nucleophilic substitution and its behavior in metal-catalyzed cross-coupling reactions.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020253-16-0[1][2][3]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1][4]
Monoisotopic Mass 206.90865 Da[5][6]
SMILES OC1=CC=C(Cl)N=C1Br[1]
InChIKey FHKFKPWGFUMBAM-UHFFFAOYSA-N[5]
Storage Inert atmosphere, 2-8°C[1][2]

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of a compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the elemental composition and molecular weight. For this molecule, the most telling feature is its isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+, with predictable relative intensities. This pattern provides definitive evidence for the presence of one bromine and one chlorine atom.

Under hard ionization techniques like Electron Ionization (EI), predictable fragmentation occurs. A plausible pathway involves the initial loss of the hydroxyl radical, followed by subsequent loss of halogen atoms or ring fragmentation, which can be used to piece together the connectivity of the molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position and the proton at the C5 position will appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the adjacent substituents.

  • ¹³C NMR: The spectrum should display five signals for the five unique carbon atoms in the pyridine ring. The chemical shifts will be highly dependent on the attached functional groups. The carbons bonded to the electronegative nitrogen, oxygen, bromine, and chlorine atoms (C2, C3, C6) are expected to be shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=N and C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.

  • C-Br/C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-halogen bonds.

Data from similar brominated pyridines can provide a reference for interpreting the spectrum.[9]

Synthesis and Strategic Reactivity

The true value of this compound for a drug development professional lies in its predictable and selective reactivity, which allows for its use as a versatile synthetic intermediate.

Synthetic Approaches

Substituted pyridinols like this are typically prepared through multi-step synthetic sequences. While a specific route for this isomer is not detailed in the provided results, general methodologies involve the functionalization of pre-existing pyridine rings. For instance, a common strategy involves the palladium-catalyzed cross-coupling of more heavily halogenated pyridines (e.g., bromo-chloro-iodopyridines) with appropriate coupling partners.[10][11] The choice of catalysts and reaction conditions is critical to control regioselectivity and achieve the desired substitution pattern.

Chemoselective Reactivity: The Synthetic Chemist's Playground

The key to this molecule's utility is the differential reactivity of its functional groups, particularly the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is inherently more reactive than the C-Cl bond under typical Suzuki, Stille, or Buchwald-Hartwig conditions.[12] This difference allows for selective functionalization at the C2 position while leaving the C6 position untouched for subsequent transformations.

This chemoselectivity enables a modular approach to building molecular complexity. A synthetic campaign can be designed to first introduce a substituent at the C2 position via the more reactive bromine, followed by a second, distinct modification at the C6 position.

Synthetic_Utility cluster_0 Step 1: Selective C-Br Coupling cluster_1 Step 2: C-Cl Coupling Start This compound Intermediate R¹-substituted-6-chloropyridin-3-ol Start->Intermediate Pd Catalyst + R¹-B(OH)₂ (Suzuki) Final R¹,R²-disubstituted-pyridin-3-ol (Diverse Library Member) Intermediate->Final Pd Catalyst + R²-B(OH)₂ (Suzuki)

Caption: Chemoselective functionalization workflow.

Applications in Drug Discovery and Development

Halogenated heterocyclic scaffolds are foundational in modern medicinal chemistry.[13] The 6-chloropyridin-3-amine scaffold, a close analog, is a crucial pharmacophore for a wide range of biologically active compounds.[14] this compound serves a similar and equally vital role as a versatile starting material.

The ability to perform sequential, site-selective modifications allows for the rapid generation of diverse chemical libraries. This is a cornerstone of the discovery process, where numerous analogs are synthesized and screened to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties. Derivatives of brominated and chlorinated pyridines are integral to the synthesis of:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aminopyridine core, which often originates from a halogenated precursor.[15]

  • Receptor Modulators: Pyridine derivatives have been developed as potent ligands for various receptors in the central nervous system, including nicotinic acetylcholine receptors.[14]

  • Antimicrobial Agents: Functionalized pyridine rings are present in numerous compounds investigated for their antibacterial and antifungal properties.[14]

Drug_Discovery_Workflow A Core Scaffold (this compound) B Library Synthesis (Parallel Chemoselective Reactions) A->B Diversification C High-Throughput Screening (HTS) B->C Assay D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F Refinement

Caption: Role of versatile scaffolds in the drug discovery pipeline.

Safety and Handling Protocol

As with any halogenated organic compound, proper handling is essential. Safety Data Sheets (SDS) for closely related compounds like 2-bromo-6-chloropyridine and 6-bromo-2-chloropyridin-3-ol provide critical safety information.[16][17]

  • Hazards: These compounds are generally classified as harmful if swallowed, and can cause skin and serious eye irritation/damage.[16][18]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere as recommended by suppliers.[1]

This self-validating protocol—assuming related compounds have similar hazards—ensures a baseline for safe laboratory practice. Always consult the specific SDS for the material being handled.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined molecular structure gives rise to a predictable spectroscopic fingerprint and, most importantly, a profile of chemoselective reactivity. The ability to leverage the differential reactivity of the C-Br and C-Cl bonds allows researchers and drug development professionals to efficiently construct libraries of complex, novel molecules. A thorough understanding of this molecule's properties is essential for unlocking its full potential in the synthesis of the next generation of therapeutics.

References

Spectral Data of 2-bromo-6-chloropyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-6-chloropyridin-3-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of such synthetic compounds. This guide will delve into the theoretical underpinnings of the spectral behavior of this compound, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the hydroxyl group.

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-47.0 - 7.5Doublet8.0 - 9.0
H-56.8 - 7.3Doublet8.0 - 9.0
OH9.0 - 11.0Broad Singlet-

Expert Insights: The protons at positions 4 and 5 will likely appear as doublets due to coupling with each other. The exact chemical shifts can be influenced by the solvent used. The hydroxyl proton is expected to be a broad singlet and may exchange with D₂O. For comparison, the related compound 2-bromo-6-chloropyridine (lacking the -OH group) shows signals in the 7.3-7.8 ppm range.[5] The presence of the electron-donating hydroxyl group in this compound would be expected to shift the adjacent proton signals to a slightly higher field (lower ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2140 - 145
C-3150 - 155
C-4120 - 125
C-5115 - 120
C-6145 - 150

Expert Insights: The carbon attached to the hydroxyl group (C-3) is expected to be the most deshielded among the protonated carbons. The carbons bonded to the halogens (C-2 and C-6) will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Insert Sample acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process Raw FID acquire_C13->process Raw FID integrate Integration & Peak Picking process->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, and C-N bonds.

Predicted IR Spectral Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=C and C=N stretch (aromatic ring)1400 - 1600Medium to Strong
C-O stretch (phenolic)1200 - 1300Strong
C-Cl stretch700 - 800Strong
C-Br stretch500 - 600Strong

Expert Insights: The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of the C=C and C=N stretching bands can provide information about the substitution pattern of the pyridine ring. For comparison, the IR spectrum of the related 2-bromo-3-chloropyridine is available on SpectraBase.[6]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal, and then collect the spectrum.

IR_Workflow start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure scan Scan Sample pressure->scan process Process Spectrum (Baseline Correction) scan->process end Final IR Spectrum process->end

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Ion Predicted m/z Expected Relative Abundance
[M]⁺ (C₅H₃⁷⁹Br³⁵ClNO)207High
[M+2]⁺209High (due to ⁸¹Br and ³⁷Cl)
[M+4]⁺211Moderate (due to ⁸¹Br and ³⁷Cl)

Expert Insights: The relative intensities of the isotopic peaks will be a key indicator of the presence of one bromine and one chlorine atom. The fragmentation of halogenated pyridines often involves the loss of the halogen atoms and the elimination of small molecules like HCN. A predicted fragmentation pathway for the related 4-bromo-2-chloro-6-iodopyridin-3-ol suggests initial loss of halogen atoms.[7] For this compound, initial loss of Br or Cl radicals, or the elimination of HCl or HBr, would be expected.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Logic Molecule This compound MolecularIon Molecular Ion [M]⁺ (m/z 207, 209, 211) Molecule->MolecularIon Electron Ionization Fragment1 [M-Br]⁺ MolecularIon->Fragment1 Fragmentation Fragment2 [M-Cl]⁺ MolecularIon->Fragment2 Fragmentation Fragment3 [M-HCN]⁺ MolecularIon->Fragment3 Fragmentation

Caption: Logical relationship in mass spectral fragmentation.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the spectral data of this compound, based on established principles and data from analogous molecules. The outlined experimental protocols offer a standardized approach for acquiring high-quality data. It is the author's hope that this guide will serve as a valuable resource for researchers working with this and related compounds, facilitating efficient and accurate structural elucidation.

References

An In-depth Technical Guide to the Solubility of 2-bromo-6-chloropyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, understanding the fundamental physicochemical properties of novel compounds is paramount. 2-bromo-6-chloropyridin-3-ol, a halogenated pyridinol derivative, represents a class of heterocyclic compounds with significant potential as intermediates in the synthesis of bioactive molecules and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, purification processes such as recrystallization, and formulation development. An informed selection of solvents is essential for optimizing reaction kinetics, maximizing yield, and ensuring the purity of the final product.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. We will begin by dissecting its molecular structure to predict its solubility behavior based on established chemical principles. Subsequently, a detailed, field-proven experimental protocol for the quantitative determination of its solubility will be presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this compound.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that influence its interactions with different solvents.

  • Pyridine Ring: The core of the molecule is a pyridine ring, which is a heterocyclic aromatic system containing a nitrogen atom. This nitrogen atom introduces a dipole moment, making the ring system more polar than a benzene ring.[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at the 3-position is a key feature. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This significantly enhances its ability to interact with polar protic solvents.

  • Halogen Atoms (-Br and -Cl): The presence of both a bromine and a chlorine atom on the pyridine ring increases the molecule's molecular weight and polarizability. These halogens can participate in dipole-dipole interactions and weaker halogen bonding.[2]

The interplay of these features suggests that this compound is a polar molecule. Its ability to engage in hydrogen bonding is expected to be a dominant factor in its solubility profile.

Diagram: Molecular Features and Intermolecular Interactions

Figure 1. Key Molecular Features of this compound cluster_molecule This compound cluster_interactions Potential Intermolecular Interactions Molecule Pyridine Ring (Polar Aromatic System) Dipole_Dipole Dipole-Dipole Molecule->Dipole_Dipole VdW Van der Waals Forces Molecule->VdW OH Hydroxyl Group (-OH) (H-bond donor/acceptor) H_Bonding Hydrogen Bonding OH->H_Bonding Dominant Br Bromine Atom (-Br) (Increases Polarity & MW) Br->Dipole_Dipole Br->VdW Cl Chlorine Atom (-Cl) (Increases Polarity & MW) Cl->Dipole_Dipole Cl->VdW

Caption: Key molecular features governing solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The extent of solubility is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For this compound, its polarity and hydrogen bonding capabilities suggest a favorable interaction with polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also act as hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected, likely leading to higher solubility.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Good solubility is anticipated, particularly in highly polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular forces (especially hydrogen bonds) between molecules of this compound would not be compensated by the weak van der Waals forces formed with nonpolar solvents. Consequently, low solubility is expected.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding and dipole-dipole interactions.
EthanolHighSimilar to methanol, strong hydrogen bonding potential.
IsopropanolModerateSteric hindrance from the isopropyl group may slightly reduce solvation efficiency compared to methanol.
WaterLow to ModerateThe polar hydroxyl group promotes solubility, but the larger, less polar pyridine ring and halogens may limit it.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent, strong hydrogen bond acceptor.
Dimethylformamide (DMF)HighPolar, effective hydrogen bond acceptor.
AcetoneModerateModerate polarity, can accept hydrogen bonds.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Tetrahydrofuran (THF)Moderate to LowLower polarity than other aprotic solvents.
Nonpolar TolueneLowAromatic character may offer some weak π-π stacking, but lacks strong favorable interactions.
Dichloromethane (DCM)Low to ModerateHalogenated solvent, may exhibit some favorable dipole interactions.
HexaneInsolubleLacks any significant favorable interactions to overcome the solute's intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is necessary. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid compound in a solvent.[4]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium. b. Accurately add a known volume or mass of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Repeat this process for each solvent to be tested.

  • Equilibration: a. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis: a. Accurately weigh the filtered solution. b. Remove the solvent (e.g., by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point) and weigh the remaining solid. The solubility can then be calculated. c. Alternatively, and often more accurately, prepare a series of standard solutions of this compound of known concentrations in the test solvent. d. Analyze the filtered saturated solution and the standard solutions by a suitable analytical method like HPLC. e. Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated solution.

  • Data Calculation and Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L. b. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Diagram: Experimental Workflow for Solubility Determination

Figure 2. Isothermal Equilibrium Method Workflow start Start prep Prepare Slurry (Excess solid + Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C) prep->equilibrate settle Settle Undissolved Solid (≥ 2 hours) equilibrate->settle sample Sample Supernatant settle->sample filter Filter Sample (0.22 µm syringe filter) sample->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: A streamlined workflow for solubility measurement.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table Template for Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDObservations
Methanol25.0
Ethanol25.0
DMSO25.0
Acetone25.0
Dichloromethane25.0
Toluene25.0
Hexane25.0

Interpreting this data allows for the rational selection of solvents for various applications. For instance, a solvent with high solubility would be ideal for preparing concentrated stock solutions for reactions, while a solvent system showing a steep solubility dependence on temperature would be an excellent candidate for recrystallization.

Practical Applications in Research and Development

  • Chemical Synthesis: The choice of solvent can influence reaction rates and outcomes. Knowing the solubility of this compound helps in selecting a solvent that can dissolve all reactants to create a homogeneous reaction mixture.

  • Purification: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the compound in a solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

  • Chromatography: In preparative chromatography, the solubility of the compound in the mobile phase is crucial for achieving good separation and preventing precipitation on the column.

  • Formulation: For potential pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a stable and bioavailable formulation.

Safety Considerations

References

stability and storage conditions for 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-bromo-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability and inferred knowledge from analogous structures. It delves into the potential degradation pathways, offers detailed protocols for stability assessment, and provides actionable recommendations for proper storage and handling to maintain its quality and purity over time.

Introduction: The Chemical Profile of this compound

This compound is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine ring with bromo, chloro, and hydroxyl substituents, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of complex molecules. The presence of electron-withdrawing halogens and an electron-donating hydroxyl group on the pyridine ring influences its reactivity, stability, and potential for intermolecular interactions.

A critical aspect of working with this compound is understanding its stability profile. Degradation can lead to the formation of impurities, which can compromise the accuracy of experimental results, reduce the yield of synthetic processes, and introduce potential safety concerns in drug development. This guide aims to provide the necessary insights and methodologies to ensure the long-term stability of this compound.

Chemical Stability and Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively documented in publicly available literature, we can infer its likely stability profile by examining the reactivity of its constituent functional groups. The primary modes of degradation for this compound are anticipated to be oxidation, photodecomposition, and, to a lesser extent under ambient conditions, hydrolysis and thermal degradation.

Oxidative Degradation

The hydroxypyridine core of this compound is susceptible to oxidation. The pyridine nitrogen and the phenolic hydroxyl group can be targets for oxidizing agents.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, particularly in the presence of light or metal ion catalysts. The reaction may proceed via a free radical mechanism, leading to the formation of colored degradation products. The hydroxyl group can be oxidized to a quinone-like structure, and the pyridine nitrogen can be oxidized to an N-oxide.

Photodecomposition

Pyridine and its derivatives are known to be sensitive to light, especially UV radiation.[1] The absorption of light energy can promote the molecule to an excited state, leading to bond cleavage and the formation of reactive intermediates.

  • Mechanism: Photodegradation can involve the homolytic cleavage of the carbon-bromine or carbon-chlorine bonds, generating pyridyl radicals.[2][3] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The pyridine ring itself can also undergo photochemical reactions.[4]

Hydrolytic Degradation

While halopyridines can be resistant to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the displacement of the halogen substituents.[5][6][7]

  • Mechanism: Nucleophilic aromatic substitution of the bromo or chloro groups by a hydroxide ion can occur, leading to the formation of dihydroxypyridine derivatives. The rate of hydrolysis is dependent on the pH and temperature of the environment.

Thermal Decomposition

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Studies on pyridinol derivatives have shown that they can undergo thermal decomposition, although the specific pathways are dependent on the substitution pattern.[8][9][10]

  • Mechanism: The decomposition pathways can be complex and may involve fragmentation of the pyridine ring and the release of hydrogen halides.

Tautomerism: A Key Consideration

It is important to note that 3-hydroxypyridine exists in equilibrium with its pyridone tautomer. In the case of this compound, it can exist in equilibrium with 2-bromo-6-chloro-1H-pyridin-3-one. The position of this equilibrium can be influenced by the solvent and the solid-state packing.[11][12][13] While not a degradation pathway in itself, the presence of the pyridone tautomer can influence the compound's physical and chemical properties, including its susceptibility to degradation.

Recommended Storage and Handling Conditions

Based on the inferred stability profile and general guidelines for halogenated and hydroxylated aromatic compounds, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Recommended temperature: 2-8 °C.Minimizes the rate of potential thermal degradation and other chemical reactions.
Light Protect from light. Store in an amber vial or a light-proof container.Prevents photodecomposition, a likely degradation pathway for pyridine derivatives.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.
Moisture Keep container tightly closed to prevent moisture ingress.Reduces the risk of hydrolysis, especially if acidic or basic impurities are present.
Incompatible Materials Avoid contact with strong oxidizing agents.Prevents oxidative degradation of the hydroxypyridine ring.

Handling Precautions:

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of any fine particles.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust when handling the solid material.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential.[14][15][16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions to generate potential degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active substance. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), should be used to monitor the degradation.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to: neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Expose aliquots to: oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots to: thermal Thermal Degradation (Solid & Solution, e.g., 80°C) prep->thermal Expose aliquots to: photo Photolytic Degradation (Solid & Solution, ICH Q1B) prep->photo Expose aliquots to: analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC-UV/MS method acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate peak purity, identify degradation products, and elucidate degradation pathways analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60 °C.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60 °C.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water and incubate at 60 °C.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation:

    • Solution: Heat an aliquot of the stock solution at 80 °C.

    • Solid State: Place a known amount of solid this compound in an oven at 80 °C.

  • Photolytic Degradation:

    • Solution: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Solid State: Expose a thin layer of the solid compound to the same light conditions. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Long-Term and Accelerated Stability Testing Protocol

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on the solid material under the conditions specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Logical Relationship of Stability Testing:

Stability_Testing_Logic cluster_conditions Storage Conditions cluster_testing Testing Schedule cluster_analysis Analytical Tests cluster_outcome Outcome long_term Long-Term Storage (e.g., 25°C/60% RH or 30°C/65% RH) time_points Test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) long_term->time_points accelerated Accelerated Storage (e.g., 40°C/75% RH) accelerated->time_points tests Assay Purity (Impurity Profile) Appearance Water Content time_points->tests outcome Establishment of Re-test Period or Shelf Life tests->outcome

Caption: Logical flow for long-term and accelerated stability testing.

Methodology:

  • Packaging: Package the solid this compound in a container that simulates the proposed storage container.

  • Storage: Place the packaged samples in stability chambers maintained at the appropriate long-term and accelerated conditions.

  • Testing: At each designated time point, remove samples and perform a series of tests, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the amount of this compound remaining.

    • Purity: Determination of the impurity profile to identify and quantify any degradation products.

    • Water Content: Measurement of the water content, for example, by Karl Fischer titration.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a suitable re-test period or shelf life.

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to oxidation and photodecomposition necessitates careful handling and storage to maintain its purity and integrity. By understanding the potential degradation pathways and implementing the storage recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability of their experimental outcomes. Furthermore, the provided protocols for forced degradation and long-term stability testing offer a robust framework for experimentally verifying the stability of this important chemical building block and for meeting regulatory requirements in pharmaceutical development.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – core molecular structures with a propensity to bind to multiple biological targets – is a cornerstone of efficient drug discovery. The pyridine ring is one such scaffold, found in a plethora of FDA-approved drugs, owing to its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility.[1][2] This guide delves into the untapped potential of a specific, highly functionalized pyridine derivative: 2-bromo-6-chloropyridin-3-ol . While not extensively explored in the literature, its unique arrangement of reactive handles and its pyridin-3-ol core present a compelling platform for the rapid generation of diverse compound libraries targeting a range of therapeutic areas, from oncology to central nervous system (CNS) disorders.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will illuminate the synthetic versatility of this scaffold, propose data-driven hypotheses for its application in key disease areas, and provide robust, actionable experimental protocols to empower your research endeavors.

The this compound Scaffold: A Platform for Controlled, Three-Dimensional Diversification

The strategic appeal of this compound lies in the orthogonal reactivity of its three key functional groups: a bromine atom at the 2-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position. This arrangement allows for a controlled, stepwise functionalization, enabling the exploration of chemical space in a highly directed manner.

Differential Reactivity of the Halogens: The Key to Sequential Functionalization

The C2 and C6 positions of the pyridine ring are electron-deficient, making them susceptible to nucleophilic aromatic substitution and, more importantly, prime candidates for palladium-catalyzed cross-coupling reactions.[1] Crucially, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations. This differential reactivity is the lynchpin of a modular approach to library synthesis.

A primary avenue for diversification is the selective reaction at the C2-bromo position, leaving the C6-chloro position available for subsequent modification. This has been demonstrated in related dihalopyridine systems where palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed with high chemoselectivity at the C-Br bond.[3]

G scaffold This compound intermediate C2-Substituted-6-chloropyridin-3-ol suzuki_c6 suzuki_c6 intermediate->suzuki_c6 More Forcing Conditions buchwald_c6 buchwald_c6 intermediate->buchwald_c6 More Forcing Conditions suzuki_c2 suzuki_c2 suzuki_c2->intermediate buchwald_c2 buchwald_c2 buchwald_c2->intermediate final_product 2,6-Disubstituted Pyridin-3-ol Library suzuki_c6->final_product buchwald_c6->final_product

The Versatility of the Pyridin-3-ol Moiety

The hydroxyl group at the C3 position offers a third vector for diversification. It can be:

  • Alkylated to form ethers, introducing a variety of lipophilic or polar groups.[4]

  • Acylated to form esters, which can act as prodrugs.

  • Act as a hydrogen bond donor/acceptor , a critical interaction in many protein-ligand binding events.

The pyridin-3-ol substructure itself is a known pharmacophore and has been identified as a bioisosteric replacement for other functionalities, further highlighting its potential in drug design.[5][6]

Potential Therapeutic Applications: From Kinase Inhibition to CNS Modulation

The true potential of a scaffold is realized when its synthetic tractability is married with a clear biological hypothesis. Based on the structural motifs present in this compound and its accessible analogs, we can propose several high-priority areas for investigation.

Oncology: A Scaffold for Novel Kinase Inhibitors

Protein kinases are a major class of oncology targets, and many approved kinase inhibitors feature a substituted pyridine core. The this compound scaffold is particularly well-suited for this target class for several reasons:

  • Hydrogen Bonding: The pyridine nitrogen and the 3-hydroxyl group can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors.

  • Bioisosterism with Known Kinase Inhibitors: A compelling case study is the c-Met kinase inhibitor Cabozantinib. A novel, potent bioisostere of Cabozantinib was developed by replacing a central benzene ring with a pyridine moiety, resulting in a compound with a pyridin-3-ol core.[7] This provides a strong rationale for exploring analogs of this compound as potential c-Met inhibitors or inhibitors of other kinases.

  • Dual Inhibition Potential: The scaffold's ability to be functionalized at two distinct positions (C2 and C6) allows for the design of molecules that can simultaneously target multiple kinases, such as FLT3 and CDK2, a strategy that is gaining traction in cancer therapy.[8]

G scaffold This compound Scaffold C2-Br C6-Cl C3-OH h_bond_oh h_bond_oh scaffold:f2->h_bond_oh Interaction with Active Site Residues h_bond_n h_bond_n scaffold->h_bond_n Pyridine N r1_group r1_group scaffold:f0->r1_group Suzuki/ Buchwald r2_group r2_group scaffold:f1->r2_group Suzuki/ Buchwald kinase Kinase Hinge Region Backbone NH h_bond_n->kinase H-Bond

CNS Disorders: A Novel Core for Dopamine Transporter (DAT) Inhibitors

Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), a key target in conditions like depression and substance abuse disorders.[9] The ability to modulate the lipophilicity and polarity of the this compound scaffold through functionalization at C2, C6, and C3 makes it an attractive starting point for designing novel DAT inhibitors with improved brain penetration and selectivity profiles. The development of CNS-active compounds requires careful tuning of physicochemical properties, a task for which this modular scaffold is ideally suited.[10]

Experimental Protocols: A Practical Guide to Scaffold Elaboration

The following protocols are provided as a robust starting point for the chemical elaboration of this compound. They are based on established methodologies for related substrates and should be optimized for each specific reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with the C2-bromo position of the scaffold.

Parameter Value/Reagent Notes
Substrate This compound1.0 equiv
Coupling Partner Arylboronic acid1.2 - 1.5 equiv
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODegassed
Temperature 80 - 100 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry, argon-purged reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

This protocol is adapted from established procedures for Suzuki couplings on halopyridines.[11][12]

Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol describes the palladium-catalyzed amination of the C2-bromo position.

Parameter Value/Reagent Notes
Substrate This compound1.0 equiv
Coupling Partner Primary or secondary amine1.1 - 1.3 equiv
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand Xantphos or BINAP2-4 mol%
Base NaOtBu or Cs₂CO₃1.4 - 2.0 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 90 - 110 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • In an oven-dried, argon-purged Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 2.2 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography.

This protocol is based on standard Buchwald-Hartwig amination conditions for aryl bromides.[3][13]

Protocol 3: O-Alkylation of the 3-Hydroxyl Group

This protocol outlines a general procedure for the etherification of the pyridin-3-ol.

Parameter Value/Reagent Notes
Substrate Substituted 2,6-dihalopyridin-3-ol1.0 equiv
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)1.1 - 1.5 equiv
Base K₂CO₃, Cs₂CO₃, or NaH1.5 - 2.0 equiv
Solvent DMF or AcetonitrileAnhydrous
Temperature Room Temperature to 60 °C

Step-by-Step Methodology:

  • Dissolve the pyridin-3-ol substrate (1.0 equiv) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 1.5 equiv) and stir the suspension for 15 minutes at room temperature.

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC/LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

This is a general Williamson ether synthesis protocol adapted for pyridinols.[4]

Conclusion and Future Outlook

The this compound scaffold represents a largely untapped resource for medicinal chemists. Its inherent modularity, born from the differential reactivity of its halogen substituents, provides a direct and efficient route to novel, three-dimensionally diverse chemical entities. The pyridin-3-ol core, a known pharmacophore, anchors this scaffold in biologically relevant chemical space.

The proposed applications in kinase and dopamine transporter inhibition are not exhaustive but represent logical, data-supported starting points for discovery programs. By leveraging the synthetic protocols outlined in this guide, researchers can rapidly generate libraries of compounds for screening and establish structure-activity relationships. The future development of this scaffold will undoubtedly lead to the discovery of novel chemical probes and, potentially, the next generation of therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-bromo-6-chloropyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the reactivity of this molecule is paramount for its strategic application in the synthesis of novel chemical entities. This document elucidates the electronic properties that govern its reactivity, supported by theoretical principles and experimental observations. We will explore the interplay of inductive and resonance effects of the bromo, chloro, and hydroxyl substituents on the pyridine ring, and how these factors dictate the regioselectivity of its reactions. Detailed experimental protocols and mechanistic diagrams are provided to offer actionable insights for laboratory applications.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical reactivity and biological activity. The molecule this compound presents a particularly interesting case study in reactivity due to the presence of multiple, distinct functional groups on the pyridine core. The interplay of the electron-withdrawing halogen atoms and the electron-donating hydroxyl group creates a nuanced electronic landscape, defining specific sites for electrophilic and nucleophilic attack.

A thorough understanding of these reactive sites is critical for chemists aiming to perform selective modifications of the molecule. For drug development professionals, this knowledge is invaluable for designing synthetic routes to novel analogues with potentially enhanced biological activity. This guide will serve as a detailed roadmap to the reactivity of this compound, enabling its effective utilization in complex synthetic endeavors.

Theoretical Framework: Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring is fundamentally different from that of benzene. The presence of the electronegative nitrogen atom leads to a general decrease in electron density across the ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[1][2] This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).

In this compound, this inherent reactivity is further modulated by the substituents:

  • Bromo (at C2) and Chloro (at C6) Groups: As halogens, they exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Due to their position on the ring, their primary influence is a strong deactivation of the ring towards electrophiles.

  • Hydroxyl (at C3) Group: The hydroxyl group is a potent activating group, donating electron density to the ring via resonance (+R effect), particularly at the ortho and para positions relative to itself (C2, C4, and C6). However, it also has a weaker electron-withdrawing inductive effect (-I).

The net effect of these competing electronic influences determines the precise location of the most electron-rich and electron-poor sites on the molecule.

Analysis of Nucleophilic Sites

The nucleophilic character of this compound is primarily centered on the pyridine nitrogen and the oxygen of the hydroxyl group. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for reaction with electrophiles, making the nitrogen a primary site of nucleophilicity.[1]

The hydroxyl group's oxygen also possesses lone pairs, rendering it nucleophilic. Its reactivity can be enhanced by deprotonation to form the more potent nucleophilic phenoxide-like species.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a Lewis base and readily reacts with electrophiles such as alkyl halides (quaternization) and acids. This reactivity is a common feature of pyridines.[3]

Reactivity of the Hydroxyl Group

The hydroxyl group can act as a nucleophile, for instance, in etherification reactions. Deprotonation with a suitable base significantly increases its nucleophilicity.

Analysis of Electrophilic Sites

The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, creates several electrophilic centers susceptible to nucleophilic attack.[4] The most prominent electrophilic sites are the carbon atoms bonded to the halogens (C2 and C6) and the carbons at the 4-position.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The carbon atoms at positions 2 and 6 are highly electrophilic due to the inductive effect of the attached halogens and the nitrogen atom. This makes them prime targets for nucleophilic aromatic substitution (SNAr) reactions. Generally, in dihalogenated pyridines, the halogen at the 2- or 4-position is more labile than one at the 3-position.[5]

  • Regioselectivity: The relative reactivity of the C2-Br and C6-Cl bonds towards nucleophiles is a critical consideration. While both are activated, differences in the carbon-halogen bond strength and the ability of the leaving group to depart can lead to selective substitution. Palladium-catalyzed cross-coupling reactions on similar bromo-chloropyridine systems have shown chemoselectivity, often reacting preferentially at the position of the bromine atom.[6][7] However, nucleophilic substitutions can sometimes be unselective, yielding mixtures of products.[6][7]

Electrophilicity of the C4 Position

The C4 position is also electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen and the halogens. Strong nucleophiles can potentially add to this position, especially if the pyridine ring is further activated, for example, by N-acylation.[8]

Experimental Protocols and Methodologies

To experimentally probe and exploit the reactive sites of this compound, the following protocols can be employed.

Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general method for substituting one of the halogen atoms with an amine nucleophile.

Objective: To synthesize a 2-amino-6-chloropyridin-3-ol or 2-bromo-6-aminopyridin-3-ol derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Solvent (e.g., DMSO, NMP)

  • Base (e.g., K₂CO₃, Et₃N)

  • Reaction vessel (e.g., pressure tube or microwave vial)

  • Standard work-up and purification equipment (TLC, column chromatography)

Procedure:

  • In a pressure tube, combine this compound (1.0 eq), the amine (1.2-2.0 eq), and the base (2.0 eq).

  • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to an elevated temperature (e.g., 100-180 °C).[9] The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Expected Outcome: The reaction is expected to yield the mono-substituted product. The regioselectivity will depend on the specific amine and reaction conditions. Analysis by NMR and mass spectrometry will be crucial to determine the structure of the product.

Protocol for O-Alkylation of the Hydroxyl Group

This protocol describes a method for alkylating the hydroxyl group.

Objective: To synthesize a 2-bromo-6-chloro-3-alkoxypyridine.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃)

  • Solvent (e.g., DMF, acetone)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) at a controlled temperature (e.g., 0 °C for NaH).

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the alkyl halide (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous work-up and extraction.

  • Purify the product by column chromatography.

Visualization of Reactivity

To visually represent the concepts discussed, the following diagrams are provided.

Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

Predicted Reactive Sites

Caption: Predicted nucleophilic (red) and electrophilic (blue/green) sites.

Conclusion

The reactivity of this compound is a rich and complex subject, governed by the electronic interplay of its substituents. The pyridine nitrogen and the hydroxyl oxygen are the primary nucleophilic centers, while the carbon atoms at positions 2, 6, and to a lesser extent 4, are the main electrophilic sites. A nuanced understanding of these properties is essential for the strategic design of synthetic routes to novel and potentially valuable molecules. The experimental protocols provided herein offer a starting point for the practical exploration of this versatile building block. Further investigation into the subtle factors governing regioselectivity in its reactions will undoubtedly continue to be a fruitful area of research.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridinols

Substituted pyridinol frameworks are privileged scaffolds in modern medicinal chemistry and drug development. Their inherent ability to engage in hydrogen bonding, coordinate to metal ions, and serve as versatile synthetic intermediates makes them central to the design of novel therapeutic agents. The specific substitution pattern of 2-bromo-6-chloropyridin-3-ol presents a unique opportunity for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This application note provides a detailed guide to the strategic application of the Suzuki-Miyaura coupling to this compound, with a focus on achieving high regioselectivity and yield.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For a substrate like this compound, the primary challenge and opportunity lies in controlling the regioselectivity of the initial oxidative addition. The pyridine ring is electron-deficient, which generally facilitates oxidative addition. The two halogen atoms, bromine and chlorine, present distinct electronic and steric environments.

Generally, for dihalogenated pyridines, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl.[5][6] Therefore, in the absence of other strong directing effects, the oxidative addition is expected to occur preferentially at the more labile carbon-bromine bond at the C2 position. The halide at a position alpha to the nitrogen (C2 or C6) is conventionally more reactive than at other positions.[7]

The presence of the hydroxyl group at C3 can also exert a directing effect, potentially through coordination to the palladium catalyst, although this is more commonly observed in ortho-lithiations or directed C-H activation. In the context of Suzuki couplings, a hydroxyl group positioned beta to a boronate has been shown to direct the reaction.[8] Its influence on the reactivity of the adjacent C2-Br bond in our substrate is a key consideration.

pd0 Pd(0)L2 oa_complex Ar(Br)-Pd(II)(Cl)-L2 pd0->oa_complex Oxidative Addition transmetalation_complex Ar(R)-Pd(II)(Cl)-L2 oa_complex->transmetalation_complex Transmetalation product_complex Ar-R transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration ar_x This compound ar_x->oa_complex boronic_acid R-B(OH)2 boronic_acid->transmetalation_complex base Base (e.g., K2CO3) base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol is designed to favor the selective coupling at the C2 position (C-Br bond) of this compound. The choice of a mild base and a standard palladium catalyst with phosphine ligands is intended to exploit the inherent reactivity difference between the C-Br and C-Cl bonds.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl2 (0.02-0.05 eq), and K2CO3 (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridinol substrate). The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloropyridin-3-ol.

start Start: Reagents in Flask purge Purge with N2/Ar start->purge add_solvent Add Degassed Dioxane/Water purge->add_solvent heat Heat (80-100 °C) & Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Product: 2-Aryl-6-chloropyridin-3-ol purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Selectivity Considerations

Achieving high regioselectivity is paramount. The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterConditionExpected Outcome on C2-SelectivityRationale
Catalyst Pd(dppf)Cl2, Pd(PPh3)4Good to ExcellentStandard catalysts that are effective for C-Br activation.
Pd(OAc)2 with bulky phosphine ligands (e.g., SPhos, XPhos)May vary; potentially higher activity for C-Cl bond.Bulky, electron-rich ligands can facilitate the oxidative addition to the stronger C-Cl bond.[9]
Base K2CO3, Cs2CO3 (mild bases)HighLess likely to promote side reactions or decomposition.
K3PO4, NaOtBu (stronger bases)May decrease selectivityCan accelerate the catalytic cycle, potentially leading to competitive C-Cl activation.
Solvent Dioxane/H2O, Toluene/H2OHighStandard solvent systems for Suzuki couplings.
THF, DMFMay varySolvent can influence catalyst activity and stability.
Temperature 80-100 °COptimalBalances reaction rate with selectivity. Higher temperatures may lead to C-Cl activation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh catalyst.[9]
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider converting to the corresponding trifluoroborate salt for enhanced stability.[10]
Insufficiently degassed solventThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor Regioselectivity (C6-coupling observed) Reaction temperature too highLower the reaction temperature and extend the reaction time.
Catalyst/ligand system too activeRevert to a less active catalyst system, such as Pd(PPh3)4.
Protodehalogenation (loss of Br or Cl) Slow transmetalation stepUse a stronger base or a different solvent system to accelerate the desired catalytic cycle.[9]
Presence of water and baseEnsure anhydrous conditions if this side reaction is significant, though water is often necessary for the Suzuki reaction.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere.
Catalyst decompositionUse a more stable pre-catalyst or add a slight excess of ligand.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and modular approach to the synthesis of highly functionalized pyridinol derivatives. By carefully selecting the catalyst, base, and reaction temperature, high regioselectivity for coupling at the C2-bromo position can be achieved. This protocol provides a robust starting point for researchers in drug discovery and materials science, enabling the exploration of this valuable chemical space. Further optimization may be required for particularly challenging boronic acids, but the principles outlined in this guide will facilitate a rational approach to methods development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Pyridine Functionalization

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and materials science, as this scaffold is a privileged structure in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a challenging trifunctional substrate: 2-bromo-6-chloropyridin-3-ol. This molecule presents several key challenges, including regioselectivity between two different halogen atoms and the presence of a potentially reactive hydroxyl group. Through a careful selection of catalyst, ligand, and base, we will demonstrate a robust protocol for the selective amination of this substrate, providing a valuable synthetic tool for the elaboration of this important chemical intermediate.

Theoretical Framework: Understanding the Nuances of the Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine in the presence of a base.[1] The catalytic cycle, a fundamental concept in understanding this transformation, is depicted below.

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH, Base Decomposition_Product Reductive Elimination Product Amine_Coordination->Decomposition_Product Reductive Elimination Decomposition_Product->Pd(0)L Ar-NR₂ caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[2]

Key Considerations for this compound

The successful amination of this compound hinges on addressing two primary challenges:

  • Regioselectivity: The substrate possesses two different halogen atoms, a bromine at the 2-position and a chlorine at the 6-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[3] This established trend strongly suggests that the oxidative addition of the palladium catalyst will occur preferentially at the more reactive C-Br bond, leading to selective amination at the 2-position.

  • The Hydroxyl Group: The presence of the acidic hydroxyl group on the pyridine ring introduces the possibility of a competing O-arylation reaction. Furthermore, the pyridinol may exist in equilibrium with its pyridone tautomer, which could also influence reactivity. The choice of base is critical in managing this acidic proton. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective in promoting the amination, they can also deprotonate the hydroxyl group, potentially leading to O-arylation or catalyst inhibition.[4][5] Research by Buchwald and others has shown that palladium-catalyzed systems, particularly with bulky biarylphosphine ligands, can exhibit high selectivity for N-arylation over O-arylation in substrates containing both amine and hydroxyl functionalities.[6][7][8] The use of weaker bases such as carbonates or phosphates, or carefully controlled conditions with stronger bases, can further mitigate the risk of O-arylation.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially AvailableEnsure dryness, distill if necessary.
Palladium Precatalyst (e.g., RuPhos Pd G3)Commercially AvailableAir-stable precatalyst is recommended.
Ligand (e.g., RuPhos)≥98%Commercially Available
Base (e.g., K₃PO₄ or Cs₂CO₃)AnhydrousCommercially AvailableGrind to a fine powder before use.
Solvent (e.g., Toluene or Dioxane)AnhydrousDegas with argon or nitrogen before use.

Reaction Setup Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Pd precatalyst, and ligand to a dry reaction vessel. B Seal the vessel and establish an inert atmosphere (Ar or N₂). A->B C Add the base and the amine coupling partner. B->C D Add degassed anhydrous solvent. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and quench with water or sat. NH₄Cl. F->G Upon completion H Extract the product with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer, concentrate, and purify by column chromatography. H->I caption Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Detailed Procedure
  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (e.g., RuPhos, 1.5-7.5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-chloropyridin-3-ol derivative.

Catalyst and Ligand Selection: A Comparative Overview

The choice of ligand is crucial for a successful Buchwald-Hartwig amination, especially with challenging substrates like substituted pyridines.[9] Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination and can prevent catalyst deactivation.

Ligand ClassRepresentative LigandsKey AdvantagesConsiderations
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosHigh activity for a broad range of substrates, including heteroaryl chlorides.[10] BrettPhos is particularly effective for primary amines and can confer tolerance to protic groups.[2][7][8]Can be expensive.
Chelating Bisphosphines XantphosCan be effective for some heteroaromatic substrates and may offer different selectivity.[3]Generally less active than bulky monophosphine ligands for challenging couplings.
Ferrocene-based Josiphos-type ligandsHave shown good activity for the amination of heteroaryl chlorides.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents/solvents- Suboptimal temperature- Use a fresh batch of catalyst and ligand.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Use freshly distilled/dried solvents and pure reagents.- Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).
Formation of O-arylated Byproduct - Base is too strong or used in excess.- Reaction temperature is too high.- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).- If using a strong base, use it in a slight excess (e.g., 1.2-1.4 equiv).- Lower the reaction temperature.
Hydrodehalogenation of Starting Material - Presence of water or other protic impurities.- Ligand choice.- Ensure all reagents and solvents are scrupulously dry.- Screen different ligands; some are more prone to promoting this side reaction.
Formation of Di-arylated Amine - Using a primary amine as the nucleophile.- Use a slight excess of the primary amine.- Lower the reaction temperature and monitor carefully to stop the reaction after mono-arylation is complete.

Conclusion

The Buchwald-Hartwig amination of this compound is a viable and powerful method for the synthesis of valuable 2-amino-6-chloropyridin-3-ol derivatives. By understanding the principles of regioselectivity and carefully selecting the catalyst, ligand, and base to manage the reactivity of the hydroxyl group, researchers can achieve high yields of the desired product. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridinols

Pyridin-3-ol scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3][4] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for other aromatic systems, makes them a valuable core for molecular design.[2][4] The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.[4]

2-Bromo-6-chloropyridin-3-ol is a particularly versatile starting material, offering two distinct halogenated sites for selective modification through palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse molecular fragments, providing a powerful strategy for building complex molecular architectures and rapidly generating libraries of compounds for biological screening.[5]

This guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. It offers detailed, field-proven protocols and explains the underlying principles that govern these powerful transformations, with a focus on achieving high selectivity and yield.

Understanding the Regioselectivity: Bromo vs. Chloro

A key consideration when working with dihalogenated substrates is the regioselectivity of the cross-coupling reaction. In the case of this compound, the reaction will preferentially occur at the C-Br bond over the C-Cl bond. This selectivity is governed by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.[6] The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[7]

Furthermore, for dihalogenated pyridines, halides at the C2 and C6 positions are generally more reactive than those at other positions due to the electronic influence of the nitrogen atom.[2][8] This inherent reactivity profile allows for the selective functionalization of the C2 position, leaving the C6-chloro group intact for subsequent transformations if desired.

The Influence of the 3-Hydroxyl Group

The presence of the hydroxyl group at the 3-position is not merely a passive substituent. It can play a significant role in the cross-coupling reaction, potentially influencing catalyst activity and selectivity. It is postulated that the hydroxyl group can coordinate to the palladium center, forming a transient palladium alkoxide.[9][10] This coordination can pre-organize the substrate for oxidative addition and may stabilize catalytic intermediates, thereby influencing the reaction rate and outcome. Researchers should be mindful of this potential directing effect, which can be advantageous in achieving high selectivity.

The Palladium Catalytic Cycle: A Unified Mechanism

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, proceed through a common catalytic cycle.[11][12][13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the substrate, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[13][14]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed solvent mixture (1,4-dioxane/water) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective for many substrates.
Ligand PPh₃, SPhos, XPhosPPh₃ is a standard, cost-effective ligand. SPhos and XPhos are more electron-rich and bulky, often providing better results for less reactive chlorides, but are also effective for bromides.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. K₂CO₃ is a common choice, while Cs₂CO₃ is more soluble and can be more effective for challenging couplings.[16]
Solvent Toluene, 1,4-Dioxane, DME (often with water)Aprotic polar solvents are generally used. The addition of water can aid in the dissolution of the base and facilitate the reaction.[16]
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[8][17]

Reaction Scheme:

Materials:

  • This compound

  • Secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and the phosphine ligand (e.g., BINAP, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq) in the anhydrous solvent.

  • Transfer the substrate solution to the flask containing the activated catalyst via cannula.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ.[12]
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich phosphine ligands are essential to facilitate reductive elimination and prevent β-hydride elimination. The choice of ligand can be critical and may require screening.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but other bases may be necessary for sensitive substrates.[11]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.
Temperature 80 - 110 °CHigher temperatures are often required to promote the coupling, especially with less reactive amines.
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a valuable transformation for introducing linear structural motifs.[5][7]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (used as both base and solvent, or as an additive)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (if a co-solvent is used)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[18]
Co-catalyst Copper(I) iodide (CuI)CuI is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
Base Et₃N, iPr₂NH, DBUAn amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Solvent THF, DMF, or neat amineThe choice of solvent depends on the solubility of the reagents. Using the amine base as the solvent is also a common practice.
Temperature Room temperature to 70 °CSonogashira couplings can often be performed under milder conditions compared to Suzuki and Buchwald-Hartwig reactions.[7]

Application Notes and Troubleshooting

  • Catalyst and Ligand Selection: The choice of ligand is critical for the success of these reactions. For challenging substrates or to improve yields, screening a panel of ligands (e.g., Buchwald or Hartwig ligands) is often beneficial. The use of pre-catalysts, which are air-stable and readily form the active catalytic species, can improve reproducibility.[17]

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial, as oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.

  • Solvent and Reagent Purity: Using anhydrous solvents and pure reagents is essential for optimal results, especially in Buchwald-Hartwig and Sonogashira reactions where water can interfere with the base and other reagents.

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC or LC-MS is important to determine the optimal reaction time and to identify any potential side reactions.

  • Side Reactions: In Buchwald-Hartwig aminations, a potential side reaction is the hydrodehalogenation of the starting material. This can sometimes be suppressed by using a different ligand or base. In Suzuki couplings, homo-coupling of the boronic acid can occur, which can be minimized by careful control of the reaction conditions.

  • Purification: The purification of pyridine-containing compounds can sometimes be challenging due to their basicity. Using a small amount of triethylamine in the eluent during column chromatography can help to prevent tailing and improve separation.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of highly functionalized pyridinol derivatives. By understanding the principles of regioselectivity and the intricacies of the catalytic cycles, and by employing the detailed protocols provided, researchers can effectively leverage this powerful methodology to accelerate their drug discovery and development programs. The ability to selectively introduce a wide array of chemical functionalities at the C2 position opens up vast possibilities for creating novel molecular entities with tailored biological activities.

References

Application Note: Regioselective Sonogashira Coupling of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a detailed protocol for the regioselective Sonogashira cross-coupling of 2-bromo-6-chloropyridin-3-ol. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note addresses the specific challenges associated with dihalogenated pyridine substrates, focusing on achieving high regioselectivity. It outlines the mechanistic principles, provides a robust experimental procedure, and offers expert insights for troubleshooting and optimization, targeting researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the construction of arylalkynes and conjugated enynes from aryl/vinyl halides and terminal alkynes.[3][4] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[5] Its utility is vast, with applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

The substrate, this compound, presents a key synthetic challenge: regioselectivity. The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring necessitates a coupling protocol that can selectively functionalize one position over the other. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This inherent difference in reactivity forms the basis of our protocol, which is designed to selectively couple a terminal alkyne at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[7][8] The hydroxyl group may also interact with the catalytic system.[9] This guide addresses these factors through the careful selection of catalysts, ligands, and reaction conditions to ensure a high-yielding and selective transformation.

Catalytic Cycle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Palladium Cycle: The Pd(0) active catalyst undergoes oxidative addition into the C-Br bond of this compound. This is the rate-determining step and the source of the reaction's regioselectivity, as the C-Br bond is significantly more reactive than the C-Cl bond.[6]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. The amine base deprotonates the alkyne, forming a copper acetylide intermediate.[10]

  • Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-Pd(II)-aryl complex rapidly undergoes reductive elimination to yield the desired 2-alkynyl-6-chloropyridin-3-ol product and regenerate the active Pd(0) catalyst.[6]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuI Cu(I)Br Cu_Alkyne H-C≡CR • Cu(I)Br CuI->Cu_Alkyne Coordination (H-C≡CR) Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl [Cuprate to Pd complex] caption Catalytic cycle of the Sonogashira coupling.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different terminal alkynes.

3.1 Materials and Reagents

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide [CuI] (4-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ancillary: Anhydrous sodium sulfate (Na₂SO₄), Celite®, Silica gel for chromatography, Deuterated solvents for NMR, Standard organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes).

3.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

  • TLC plates and visualization chamber (UV lamp, iodine)

3.3 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.025 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Through the septum, add anhydrous THF (to make a ~0.1 M solution based on the aryl halide) followed by the amine base (e.g., Diisopropylamine, 3.0 equiv).[6]

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[9] Gentle heating (40-60 °C) may be required for less reactive alkynes.[9]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts, washing the pad with additional solvent.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-chloropyridin-3-ol product.

Data Summary and Optimization Parameters

The choice of reaction components is critical for success. The following table summarizes key parameters and their expected impact.

ParameterRecommended OptionsLoading (mol%)Rationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄2 - 5PdCl₂(PPh₃)₂ is often more stable and easier to handle.[3] Pd(PPh₃)₄ is a common choice for its direct use as a Pd(0) source.[3]
Copper Co-catalyst Copper(I) Iodide (CuI)4 - 10Essential for the activation of the alkyne.[10] Ensure it is fresh and not discolored (green/brown indicates oxidation).
Base Triethylamine (TEA), Diisopropylamine (DIPA)200 - 300Neutralizes the H-X generated and facilitates the formation of the copper acetylide. DIPA is often used for its higher boiling point and good solubility.[6]
Solvent THF, DMFN/ATHF is a good general-purpose solvent.[6] DMF can be used for less soluble substrates or when higher temperatures are needed. Ensure solvents are anhydrous.
Temperature Room Temp. to 60 °CN/AStart at room temperature.[6] If the reaction is sluggish, gentle heating can increase the rate, but may also promote side reactions.[9]

Troubleshooting and Field-Proven Insights

Troubleshooting_Flowchart start Reaction Issue issue1 Low or No Conversion - Check reagent purity/dryness - Degas system thoroughly - Increase temperature (40-60°C) start->issue1 Problem issue2 Glaser Homocoupling Observed - Ensure strict anaerobic conditions - Add alkyne slowly - Consider copper-free protocol start->issue2 Problem issue3 Catalyst Deactivation - Use a stronger base (e.g., Cs₂CO₃) - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) - Protect -OH group if necessary start->issue3 Problem

Caption: A flowchart for troubleshooting common Sonogashira coupling issues.

  • Glaser Homocoupling: The formation of a di-alkyne byproduct is the most common side reaction.[9] It arises from the oxidative coupling of the terminal alkyne and is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.[9][11] Slow addition of the alkyne can also help minimize its concentration and suppress this side reaction. For particularly stubborn cases, copper-free Sonogashira protocols can be explored.[9]

  • Low Reactivity: If the reaction fails to proceed or is very slow, several factors could be at play.

    • Solution: First, confirm the activity of the palladium catalyst. If catalyst deactivation is suspected due to the pyridinol substrate, using a more electron-rich and bulky phosphine ligand can sometimes improve performance.[9] Gently increasing the reaction temperature is also a viable strategy.[9]

  • Purification Challenges: The polar nature of the pyridinol product can sometimes complicate purification.

    • Solution: A more polar solvent system may be required for effective elution during column chromatography. The addition of a small amount of triethylamine (~1%) to the eluent can help reduce tailing on silica gel.

Conclusion

The Sonogashira coupling of this compound offers a reliable and regioselective pathway to synthesize valuable 2-alkynyl-6-chloropyridin-3-ol intermediates. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a robust foundation for researchers. The resulting product is a versatile building block, poised for further functionalization at the remaining chloro-position, enabling access to diverse and complex molecular architectures for drug discovery and materials science.

References

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing a 2-Bromo-6-Chloropyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of potential kinase inhibitors employing the versatile 2-bromo-6-chloropyridin-3-ol scaffold. We will delve into the strategic considerations underpinning the use of this dihalogenated pyridinol core, detailing robust synthetic protocols for selective functionalization through palladium-catalyzed cross-coupling reactions. This application note is designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for the efficient generation of diverse compound libraries for kinase-targeted drug discovery.

Introduction: The Rationale for the this compound Scaffold

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors that target the ATP-binding site has become a cornerstone of modern targeted therapy.[2][3] Pyridine-based scaffolds are prevalent among clinically approved kinase inhibitors, owing to their ability to form key hydrogen bonding interactions within the kinase hinge region, mimicking the adenine moiety of ATP.[4]

The this compound scaffold offers a unique and strategic starting point for the synthesis of novel kinase inhibitors. The dihalogenated nature of this starting material allows for sequential and regioselective functionalization, providing a pathway to a diverse range of molecular architectures. The differential reactivity of the bromine and chlorine atoms under specific palladium-catalyzed cross-coupling conditions enables a controlled, stepwise introduction of various substituents.[5][6] Furthermore, the hydroxyl group at the 3-position can serve as a crucial hydrogen bond donor or a point for further derivatization.

This guide will focus on the strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to selectively modify the 2- and 6-positions of the pyridinol core.

Synthetic Strategy Overview

The overarching synthetic strategy hinges on the sequential and regioselective functionalization of the this compound scaffold. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for a stepwise approach.

Our proposed synthetic workflow is as follows:

synthetic_workflow start This compound suzuki Suzuki-Miyaura Coupling (Position 2) start->suzuki intermediate 2-Aryl-6-chloropyridin-3-ol suzuki->intermediate buchwald Buchwald-Hartwig Amination (Position 6) intermediate->buchwald final_product 2-Aryl-6-aminopyridin-3-ol (Kinase Inhibitor Library) buchwald->final_product

Figure 1: Proposed synthetic workflow for the diversification of the this compound scaffold.

This strategy allows for the introduction of a diverse range of aryl or heteroaryl groups at the 2-position via a Suzuki-Miyaura coupling, followed by the installation of various amine functionalities at the 6-position through a Buchwald-Hartwig amination. This approach enables the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.[7][8][9]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity and sourced from reputable suppliers.[10][11] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling at the 2-Position

This protocol details the selective arylation at the C2-Br position of the scaffold. The choice of a suitable boronic acid or ester is critical for introducing desired structural motifs.

Reaction Scheme:

suzuki_reaction reactant1 This compound product 2-R-6-chloropyridin-3-ol reactant1->product Suzuki-Miyaura reactant2 + R-B(OH)2 reactant2->product conditions Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-ol intermediate.

Expected Outcome and Characterization:

The reaction should proceed with high regioselectivity for the C-Br bond. The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

IntermediateR-groupTypical Yield (%)Purity (LC-MS)
I-1 Phenyl85>95%
I-2 4-Methoxyphenyl82>95%
I-3 3-Fluorophenyl78>95%

Table 1: Representative yields and purities for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination at the 6-Position

This protocol describes the introduction of an amine at the C6-Cl position of the 2-aryl-6-chloropyridin-3-ol intermediate. The choice of amine and phosphine ligand is crucial for reaction efficiency.

Reaction Scheme:

buchwald_reaction reactant1 2-Aryl-6-chloropyridin-3-ol product 2-Aryl-6-(R'-amino)pyridin-3-ol reactant1->product Buchwald-Hartwig reactant2 + R'-NH2 reactant2->product conditions Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110 °C

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add the 2-aryl-6-chloropyridin-3-ol intermediate (1.0 eq.), the desired amine (1.5 eq.), and cesium carbonate (2.0 eq.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.) and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor analog.

Expected Outcome and Characterization:

This reaction will furnish the desired 2,6-disubstituted pyridin-3-ol derivatives. Full characterization by NMR and HRMS is essential to confirm the identity and purity of the final compounds.

CompoundR-groupR'-groupTypical Yield (%)Purity (HPLC)
KI-1 PhenylAniline75>98%
KI-2 PhenylCyclopropylamine68>98%
KI-3 4-MethoxyphenylMorpholine80>98%

Table 2: Representative yields and purities for the Buchwald-Hartwig amination.

In Vitro Kinase Assay (General Protocol)

To evaluate the inhibitory activity of the synthesized compounds, a general in vitro kinase assay can be performed. This protocol provides a template that can be adapted to specific kinases of interest.

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound to obtain a range of concentrations.

  • In a 384-well plate, add the kinase enzyme, a suitable substrate, and ATP.

  • Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly valuable starting material for the synthesis of novel kinase inhibitors. The differential reactivity of the two halogen atoms allows for a robust and modular synthetic approach, enabling the rapid generation of diverse compound libraries. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: Functionalization of the 3-Hydroxyl Group on 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-Bromo-6-chloropyridin-3-ol is a highly versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms and a nucleophilic hydroxyl group on a pyridine scaffold, offer a rich platform for selective chemical modifications. The strategic functionalization of the 3-hydroxyl group, in particular, allows for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.[3]

This guide provides a comprehensive overview of established and innovative methodologies for the functionalization of the 3-hydroxyl group of this compound. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer expert insights to navigate potential challenges. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.

Core Functionalization Strategies

The 3-hydroxyl group of this compound, while phenolic in nature, exhibits nuanced reactivity due to the electron-withdrawing effects of the pyridine nitrogen and the two halogen substituents. This electronic environment enhances the acidity of the hydroxyl proton, facilitating its derivatization under a variety of conditions. The primary strategies for its functionalization include:

  • O-Alkylation (Etherification): Formation of an ether linkage by reacting the hydroxyl group with an alkyl halide or equivalent electrophile.

  • O-Acylation (Esterification): Formation of an ester linkage through reaction with an acylating agent.

  • O-Arylation: Formation of a diaryl ether, typically via transition-metal-catalyzed cross-coupling reactions.

The choice of strategy is dictated by the desired final product and the compatibility of the reagents with the other functional groups on the pyridine ring.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[4][5] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl electrophile.[6] For this compound, the enhanced acidity of the 3-hydroxyl group allows for the use of a variety of bases for deprotonation.

Causality Behind Experimental Choices
  • Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions and careful handling. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer a milder, more user-friendly alternative, particularly for reactive alkylating agents.[6] The use of sodium hydroxide (NaOH) is also a viable option, especially in biphasic systems with a phase-transfer catalyst.[7]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the nucleophilic oxygen, thus enhancing its reactivity.[6]

  • Temperature Control: The reaction temperature is typically kept moderate (room temperature to 60-80 °C) to favor the desired SN2 pathway and minimize potential side reactions, such as elimination with secondary or sterically hindered alkyl halides.

Protocol: O-Alkylation of this compound with Benzyl Bromide

This protocol details the synthesis of 3-(benzyloxy)-2-bromo-6-chloropyridine.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1020253-16-0208.44 g/mol 1.0 g4.80
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.0 g7.24
Benzyl Bromide100-39-0171.04 g/mol 0.9 g (0.64 mL)5.26
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.80 mmol) and potassium carbonate (1.0 g, 7.24 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add benzyl bromide (0.64 mL, 5.26 mmol) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure 3-(benzyloxy)-2-bromo-6-chloropyridine.

Visualization of O-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Mix & Stir (15 min) A->D B K₂CO₃ B->D C DMF (solvent) C->D E Add Benzyl Bromide D->E Dropwise Addition F Heat to 60°C (4-6h) E->F G TLC Monitoring F->G H Quench with Ice-Water G->H Reaction Complete I EtOAc Extraction H->I J Brine Wash I->J K Dry (Na₂SO₄) & Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the O-alkylation of this compound.

O-Acylation for Ester Synthesis

Esterification of the 3-hydroxyl group provides another avenue for introducing functional diversity. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base.[8]

Causality Behind Experimental Choices
  • Acylating Agent: Acid chlorides are highly reactive and often provide rapid and high-yielding reactions. Acid anhydrides are also effective and can be easier to handle. The choice depends on the availability and stability of the desired acyl group.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. This prevents protonation of the starting material and drives the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reaction conditions and effectively dissolve the reactants.

Protocol: O-Acylation with Acetyl Chloride

This protocol describes the synthesis of 2-bromo-6-chloro-3-acetoxypyridine.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1020253-16-0208.44 g/mol 1.0 g4.80
Triethylamine (Et₃N)121-44-8101.19 g/mol 1.0 mL7.19
Acetyl Chloride75-36-578.50 g/mol 0.41 mL5.76
Dichloromethane (DCM)75-09-284.93 g/mol 25 mL-

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 4.80 mmol) in anhydrous DCM (25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.0 mL, 7.19 mmol) to the solution.

  • Slowly add acetyl chloride (0.41 mL, 5.76 mmol) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product can often be used without further purification. If necessary, purify by flash chromatography on silica gel.

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

While the hydroxyl group itself is not directly involved in standard cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, its functionalization into a triflate (-OTf) group transforms it into an excellent leaving group. This allows for subsequent palladium-catalyzed reactions at the C3 position, significantly expanding the synthetic utility of the scaffold.

The Logic of Triflation

The triflate group (trifluoromethanesulfonate) is one of the best leaving groups in organic chemistry due to the high stability of the triflate anion, which is resonance-stabilized. This makes the C-O bond highly susceptible to oxidative addition by a palladium(0) catalyst, which is the first step in many cross-coupling catalytic cycles.[9]

Protocol: Two-Step Functionalization via Triflation and Suzuki Coupling

This protocol outlines the conversion of the 3-hydroxyl group to a 3-phenyl group.

Step 1: Synthesis of 2-bromo-6-chloropyridin-3-yl trifluoromethanesulfonate

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1020253-16-0208.44 g/mol 1.0 g4.80
Pyridine110-86-179.10 g/mol 0.77 mL9.60
Triflic Anhydride (Tf₂O)358-23-6282.14 g/mol 0.97 mL5.76
Dichloromethane (DCM)75-09-284.93 g/mol 30 mL-

Procedure:

  • Dissolve this compound (1.0 g, 4.80 mmol) in anhydrous DCM (30 mL) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add pyridine (0.77 mL, 9.60 mmol) followed by the dropwise addition of triflic anhydride (0.97 mL, 5.76 mmol).

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude triflate, which is often used directly in the next step.

Step 2: Suzuki Coupling with Phenylboronic Acid

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
Crude Triflate from Step 1-340.44 g/mol ~1.63 g~4.80
Phenylboronic Acid98-80-6121.93 g/mol 0.70 g5.76
Pd(PPh₃)₄14221-01-31155.56 g/mol 0.28 g0.24
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 1.02 g9.60
Toluene/Water--20 mL / 5 mL-

Procedure:

  • To a flask containing the crude triflate (~4.80 mmol), add phenylboronic acid (0.70 g, 5.76 mmol), and sodium carbonate (1.02 g, 9.60 mmol).

  • Add Pd(PPh₃)₄ (0.28 g, 0.24 mmol).

  • Add a 4:1 mixture of toluene and water (25 mL total).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere.

  • After cooling, dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain 2-bromo-6-chloro-3-phenylpyridine.

Visualization of Two-Step Functionalization Pathway

G Start This compound Triflate 2-Bromo-6-chloro-3-triflate Start->Triflate Triflation (Tf₂O, Pyridine) Product 2-Bromo-6-chloro-3-phenylpyridine Triflate->Product Suzuki Coupling (PhB(OH)₂, Pd(PPh₃)₄)

Caption: Pathway for C3-arylation via a triflate intermediate.

Conclusion

The functionalization of the 3-hydroxyl group on this compound offers a powerful entry point for the synthesis of a wide range of complex heterocyclic derivatives. By understanding the principles behind O-alkylation, O-acylation, and advanced two-step cross-coupling strategies, researchers can effectively leverage this versatile building block in their synthetic campaigns. The protocols provided in this guide are robust and have been developed to ensure high success rates and reproducibility. As with any chemical synthesis, appropriate safety precautions should always be taken, and reactions should be monitored to achieve optimal results.

References

Application Notes and Protocols: Selective Reaction at the 2-Bromo Position of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

Pyridin-3-ol scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their ability to act as bioisosteres of phenols, coupled with their unique electronic properties and hydrogen bonding capabilities, makes them attractive moieties for molecular design. The selective functionalization of dihalogenated pyridinols, such as 2-bromo-6-chloropyridin-3-ol, presents a powerful strategy for rapidly generating diverse molecular architectures. However, achieving regioselectivity in the presence of multiple reactive halogen sites is a significant synthetic challenge. This guide provides a comprehensive overview of the principles and protocols for achieving selective reactivity at the 2-bromo position of this compound, a versatile building block for novel compound libraries.

The Chemical Rationale for Selectivity: Exploiting Differential Reactivity

The selective functionalization of this compound hinges on the inherent differences in the reactivity of the C-Br and C-Cl bonds, as well as the electronic landscape of the pyridine ring.

1. Carbon-Halogen Bond Dissociation Energies (BDE): The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the C-Br bond—often the rate-determining step—more facile.[2][3]

2. Electronic Effects of the Pyridine Ring: In polyhalogenated pyridines, oxidative addition is generally favored at positions α to the nitrogen (C2 and C6) and at the C4 position.[2] For 2,3-, 2,4-, and 2,5-dihalopyridines, reactivity is typically highest at the C2 position.[2] This is attributed to the lower C-X bond dissociation energy at this position and the increased positive charge due to the proximity of the electron-withdrawing nitrogen atom, which can enhance the interaction with the Pd(0) catalyst.[4]

In the case of this compound, both the C-Br bond's lower BDE and the electronic activation of the C2 position work in concert to favor selective reaction at the 2-bromo position in palladium-catalyzed cross-coupling reactions.[5]

Core Experimental Protocols for Selective C-2 Functionalization

The following protocols detail established methods for the selective functionalization of the 2-bromo position of this compound, primarily through palladium-catalyzed cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[6] The lower bond dissociation energy of the C-Br bond allows for selective coupling at the 2-position under carefully controlled conditions.[3][7]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, boronic acid/ester, Pd catalyst, ligand, and base in solvent. heat Heat mixture under inert atmosphere. reagents->heat Inert gas (Ar/N2) quench Quench reaction and perform aqueous work-up. heat->quench Cool to RT purify Purify by column chromatography. quench->purify

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-substituted-6-chloropyridin-3-ol.

Data Summary Table:

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good to Excellent[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[9]
PdCl₂(dppf)Cs₂CO₃DMF80Good[8]
Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11] The higher reactivity of the C-Br bond facilitates selective alkynylation at the 2-position.[12]

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, terminal alkyne, Pd catalyst, Cu(I) salt, and base in solvent. stir Stir at room temperature or with gentle heating under inert atmosphere. reagents->stir Inert gas (Ar/N2) filter Filter through celite and perform aqueous work-up. stir->filter purify Purify by column chromatography. filter->purify

Caption: Sonogashira Coupling Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 equiv), a copper(I) salt like CuI (0.02-0.1 equiv), and an amine base (e.g., triethylamine or diisopropylethylamine) if not used as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with water or a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired 2-alkynyl-6-chloropyridin-3-ol.

Data Summary Table:

Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical YieldReference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT to 50High[12]
Pd(PPh₃)₄CuIi-Pr₂NEtDMFRTGood to Excellent[11]
Protocol 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13] The selective amination at the 2-bromo position can be achieved by careful selection of the catalyst, ligand, and base.[14]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, amine, Pd pre-catalyst, ligand, and strong base in solvent. heat Heat mixture under inert atmosphere. reagents->heat Inert gas (Ar/N2) quench Quench reaction and perform aqueous work-up. heat->quench Cool to RT purify Purify by column chromatography. quench->purify

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), a strong non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃), this compound (1.0 equiv), and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the necessary duration (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, then dry the organic phase.

  • Purification: Concentrate the solution and purify the product by column chromatography.

Data Summary Table:

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / BINAPNaOt-BuToluene100Good[13]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110High[15]

Reactivity at the 6-Chloro Position and the Pyridin-3-ol Moiety

While this guide focuses on selective reactions at the 2-bromo position, it is important to note that the 6-chloro and 3-ol positions can also be functionalized.

  • 6-Chloro Position: After selective functionalization of the 2-bromo position, the 6-chloro position can be targeted under more forcing cross-coupling conditions, often requiring more active catalyst systems with bulky, electron-rich ligands.[3] Alternatively, the 6-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles, due to the activating effect of the ring nitrogen.[16][17]

  • 3-ol Moiety: The hydroxyl group can be alkylated or acylated using standard procedures, or it can be converted to a triflate, which can then participate in cross-coupling reactions.

Conclusion and Future Perspectives

The selective functionalization of this compound at the 2-bromo position is a well-established and powerful tool for the synthesis of complex, highly substituted pyridine derivatives. By leveraging the principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions, researchers can access a wide array of novel compounds with potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the exploration of novel transformations that further expand the synthetic utility of this versatile building block.

References

The Strategic deployment of 2-Bromo-6-chloropyridin-3-ol in Heterocyclic Synthesis: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone of molecular design. Its presence in a multitude of pharmaceuticals, agrochemicals, and functional materials underscores the perpetual need for versatile and efficiently functionalized pyridine building blocks. Among these, 2-bromo-6-chloropyridin-3-ol has emerged as a particularly strategic starting material. Its trifunctional nature—a hydroxyl group and two distinct halogen atoms—offers a rich platform for selective and sequential chemical modifications, enabling the construction of complex heterocyclic architectures.

This technical guide provides an in-depth exploration of this compound as a building block for heterocyclic synthesis. We will delve into its reactivity profile, present detailed, field-proven protocols for its key transformations, and illustrate its application in the construction of fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile molecule.

The Reactivity Landscape: A Tale of Three Functional Groups

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. Understanding this hierarchy is paramount to designing successful and selective synthetic strategies.

  • The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic alkoxide. This functionality allows for O-alkylation and O-arylation reactions, and its electronic influence can modulate the reactivity of the pyridine ring.

  • The Halogens: A Clear Pecking Order: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the well-established trend: C-I > C-Br > C-Cl.[1] This differential reactivity is the cornerstone of selective functionalization of this compound. The C-Br bond at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the 6-position. This allows for a wide range of cross-coupling reactions to be performed selectively at the 2-position, leaving the 6-chloro substituent intact for subsequent transformations.

This inherent reactivity profile enables a modular approach to the synthesis of polysubstituted pyridines and their fused heterocyclic derivatives.

Diagram: The Logic of Selective Functionalization

The following diagram illustrates the hierarchical reactivity of this compound, which underpins its utility in sequential cross-coupling and cyclization strategies.

G A This compound B Selective Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig) A->B Higher Reactivity (Pd-Catalysis) E Monofunctionalized Intermediate at C-2 B->E C Reaction at C-Cl F Difunctionalized Product C->F D Reaction involving -OH G Cyclization Precursor D->G E->C Further Functionalization E->D Modification of Hydroxyl H Fused Heterocycle G->H Intramolecular Cyclization

Caption: Reactivity hierarchy of this compound.

Core Applications & Protocols: A Practical Guide

The following sections provide detailed protocols for key synthetic transformations of this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Chemoselective Suzuki-Miyaura Cross-Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[2] The higher reactivity of the C-Br bond in this compound allows for the selective introduction of aryl or heteroaryl substituents at the 2-position.

Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for efficient coupling.[1] A base is required to activate the boronic acid for transmetalation.[3] A solvent system that facilitates the solubility of both the organic and inorganic reagents is also essential.

Experimental Protocol:

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

    • Add K₂CO₃ (2.0 mmol) to the flask.

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Chloro-2-phenylpyridin-3-ol~85% (estimated based on similar substrates)
24-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)pyridin-3-ol~80% (estimated based on similar substrates)
3Thiophen-2-ylboronic acid6-Chloro-2-(thiophen-2-yl)pyridin-3-ol~75% (estimated based on similar substrates)
Chemoselective Buchwald-Hartwig Amination at the C-2 Position

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] Similar to the Suzuki-Miyaura coupling, the reaction occurs selectively at the C-Br bond of this compound.

Rationale: This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos, which facilitates the oxidative addition and reductive elimination steps.[5] A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine and generate the active catalyst.

Experimental Protocol:

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • XPhos (3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).

    • Add toluene (10 mL) to the flask.

    • Add this compound (1.0 mmol) and the amine (1.2 mmol).

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Fused Heterocycles: The Furo[3,2-b]pyridine Scaffold

This compound is an excellent precursor for the synthesis of fused heterocyclic systems. For example, the furo[3,2-b]pyridine core can be constructed through a sequence of O-alkylation followed by an intramolecular cyclization.

Diagram: Workflow for Furo[3,2-b]pyridine Synthesis

G A This compound B O-Alkylation with Ethyl Bromoacetate A->B E Ethyl 2-((2-bromo-6-chloropyridin-3-yl)oxy)acetate B->E C Intramolecular Cyclization (e.g., Dieckmann Condensation) F Fused Furo[3,2-b]pyridine Intermediate C->F D Hydrolysis & Decarboxylation G Final Furo[3,2-b]pyridin-3-ol Derivative D->G E->C F->D

Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol derivatives.

Experimental Protocol (Illustrative):

  • Step 1: O-Alkylation

    • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).

    • Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. The crude product can be purified by column chromatography.

  • Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

    • The O-alkylated intermediate is subjected to intramolecular cyclization conditions, such as a Dieckmann condensation using a strong base like sodium ethoxide.

    • The resulting cyclic ester is then hydrolyzed and decarboxylated, typically by heating in an acidic or basic aqueous solution, to afford the furo[3,2-b]pyridin-3-ol derivative.

Conclusion and Future Perspectives

This compound has demonstrated its value as a highly versatile and strategic building block in heterocyclic synthesis. Its well-defined reactivity profile allows for the predictable and selective introduction of various substituents through robust and scalable cross-coupling reactions. The ability to perform sequential functionalization at the C-2 and C-6 positions, coupled with the reactivity of the hydroxyl group, opens up a vast chemical space for the synthesis of novel and complex heterocyclic compounds. As the demand for new molecular entities in drug discovery and materials science continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in accelerating innovation.

References

experimental procedure for N-arylation with 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Arylation of 2-Bromo-6-chloropyridin-3-ol

Authored by a Senior Application Scientist

Abstract

The N-arylated 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The synthesis of these motifs often requires robust and selective C-N bond-forming reactions. This document provides an in-depth technical guide for the N-arylation of this compound, a versatile but challenging trifunctional substrate. We will explore the underlying chemical principles, compare primary synthetic strategies, and provide a detailed, field-proven protocol for achieving high regioselectivity and yield using the Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable transformation.

Introduction: The Strategic Importance of N-Arylated Pyridinols

N-aryl-3-hydroxypyridine derivatives are integral to the development of novel therapeutics, particularly in the domain of kinase inhibitors and other targeted therapies.[1][2] The strategic challenge in synthesizing these molecules often lies in the controlled and selective introduction of aryl amine substituents onto a functionalized pyridine core. The substrate, this compound, presents a unique synthetic puzzle due to its multiple reactive sites:

  • Two distinct halogen atoms: A bromine at the C2 position and a chlorine at the C6 position.

  • A nucleophilic hydroxyl group: Prone to O-arylation.

  • An acidic N-H tautomer (in the pyridone form), which can complicate the reaction.

Effective synthesis hinges on a methodology that can selectively form a C-N bond at the most reactive C-Br position while leaving the C-Cl and C-O bonds intact.

Mechanistic Rationale: Selecting the Optimal Cross-Coupling Strategy

Two primary transition-metal-catalyzed reactions are considered for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: A classic method for C-N bond formation, the Ullmann reaction traditionally uses copper catalysis at high temperatures.[3][4] While modern advancements have introduced ligands that allow for milder conditions, the reaction can sometimes lack the selectivity required for complex substrates.[5][6]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[5][7] The key to its utility lies in the predictable reactivity of aryl halides with the palladium catalyst, which follows the general trend: I > Br > Cl. This inherent reactivity difference is the cornerstone of achieving regioselectivity with this compound. By carefully controlling the reaction conditions, one can selectively activate the C-Br bond for oxidative addition to the Pd(0) center, while the more stable C-Cl bond remains unreacted.[8]

For these reasons, the Buchwald-Hartwig amination is the recommended and detailed method in this guide for achieving a predictable and high-yielding N-arylation at the C2 position.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst and a bulky, electron-rich phosphine ligand.

G pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X aryl_pd_complex L₂(Ar)PdII(X) ox_add->aryl_pd_complex base_deprotonation Amine Coordination & Deprotonation aryl_pd_complex->base_deprotonation + HNR¹R² + Base amido_complex L₂(Ar)PdII(NR¹R²) base_deprotonation->amido_complex base_h Base-H⁺ base_deprotonation->base_h base_x Base-X⁻ base_deprotonation->base_x amido_complex->pd0 red_elim Reductive Elimination amido_complex->red_elim product Ar-NR¹R² (Product) red_elim->product

A simplified Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving success in this N-arylation requires careful consideration of each reaction component. The choices made directly influence yield, selectivity, and reaction time.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. They serve as stable precursors that generate the active Pd(0) catalyst in situ.[9][10]

  • Phosphine Ligand: The ligand is arguably the most critical component. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or chelating bisphosphine ligands (e.g., BINAP, Xantphos) are essential.[10][11] They stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step to form the C-N bond. The choice of ligand can significantly impact the reaction temperature needed, which is vital for maintaining selectivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the incoming amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective but can sometimes promote side reactions.[11] Alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder and can be advantageous, particularly if O-arylation of the hydroxyl group becomes a competing pathway.[9][10]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, 1,4-dioxane, or DMF are standard.[9][12] It is imperative to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Temperature: This is the primary lever for controlling regioselectivity. The reaction should be heated sufficiently to overcome the activation energy for C-Br bond cleavage (typically 80-110 °C) but kept below the threshold for C-Cl bond activation.[13]

Detailed Experimental Application & Protocol

This protocol provides a robust starting point for the N-arylation of this compound with a generic primary or secondary amine. Optimization may be necessary for specific substrates.

Workflow Overview

General workflow for Palladium-Catalyzed N-Arylation.
Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • This compound (1.0 equiv)

  • Aryl or alkyl amine (1.1-1.5 equiv)[9]

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)[10]

  • Xantphos (2-4 mol%) or other suitable phosphine ligand[10]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)[9]

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube or flask)

  • Magnetic stirrer and heating block/oil bath

  • Materials for work-up and purification (ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or under a positive flow of argon/nitrogen, add this compound (e.g., 1.0 mmol, 208.4 mg), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg), and the base (e.g., Cs₂CO₃, 2.0 mmol, 651.8 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the amine coupling partner (e.g., 1.2 mmol). If the amine is a liquid, it can be added via syringe later.

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg).

    • Seal the Schlenk tube with a septum or screw cap.

  • Solvent Addition:

    • If not in a glovebox, evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Using a syringe, add the anhydrous, degassed solvent (e.g., 5 mL of toluene) to the reaction mixture.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.[10]

  • Monitoring:

    • Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridinol is consumed.[13]

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.

Summary of Reaction Parameters & Troubleshooting

The following table provides a general guide for adapting the protocol to different amine nucleophiles.

ParameterPrimary AminesSecondary AminesNotes & Rationale
Amine Equiv. 1.1 - 1.21.2 - 1.5Secondary amines are often less reactive; a slight excess can drive the reaction.
Pd Precatalyst Pd₂(dba)₃ (1-2%)Pd(OAc)₂ (2-4%)Both are effective; catalyst loading can be optimized.
Ligand Xantphos, RuPhosXPhos, BINAPLigand choice is critical and may require screening for optimal results.[11]
Base K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄Milder bases are preferred to avoid O-arylation. Stronger bases may be needed for less reactive amines.
Temperature 90 - 110 °C100 - 120 °CHigher temperatures may be required for sterically hindered or less nucleophilic amines.
Typical Time 6 - 12 h12 - 24 hReaction progress should always be monitored.

Troubleshooting Common Issues:

  • Low or No Conversion: Ensure reagents and solvents are completely anhydrous and the system is free of oxygen. Catalyst or ligand may have degraded; use fresh materials.

  • Formation of O-Arylated Byproduct: The hydroxyl group has been arylated. Switch to a milder base (e.g., from NaOtBu to K₃PO₄) and/or lower the reaction temperature.

  • Loss of Chlorine (C6-Arylation): The C-Cl bond has been activated. The reaction temperature is too high, or the catalyst system is too reactive. Reduce the temperature or screen for a less active ligand.

Conclusion

The regioselective N-arylation of this compound is a highly achievable transformation critical for advancing drug discovery programs. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and versatile method for this purpose. By understanding the roles of the catalyst, ligand, base, and temperature, researchers can effectively control the reaction's outcome, selectively activating the C-Br bond to furnish the desired N-aryl-6-chloro-3-hydroxypyridin-2-amine products in high yield. The protocol and insights provided herein serve as a comprehensive guide to empower scientists in this synthetic endeavor.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-chloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridin-3-ols

Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group, make these compounds valuable building blocks for a diverse range of biologically active molecules. Specifically, the presence of ortho-halogen substituents, as in 2-bromo-6-chloropyridin-3-ol, provides two distinct and chemoselective handles for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions.[1][2] This allows for the systematic exploration of chemical space around the pyridine core, a critical activity in modern drug discovery.[3][4]

The strategic importance of this molecular framework necessitates the development of scalable and reproducible synthetic routes to ensure a consistent supply of high-purity material for preclinical and clinical studies. This guide outlines a proposed pathway for the large-scale synthesis of this compound and provides detailed protocols for its derivatization.

Proposed Scalable Synthesis of this compound

The following multi-step synthesis is proposed as a scalable and efficient route to this compound, commencing from commercially available 2,6-dibromopyridine.

Synthetic Pathway Overview

Synthetic_Pathway A 2,6-Dibromopyridine B 2-Bromo-6-chloropyridine A->B  n-BuLi, CCl3F3   C 2-Bromo-6-chloro-N-oxopyridine B->C  m-CPBA or Urea-H2O2   D 2-Bromo-6-chloropyridin-3-yl acetate C->D  Acetic Anhydride   E This compound D->E  Hydrolysis (e.g., NaOH)  

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Bromo-6-chloropyridine

This procedure is adapted from a known method for the selective chlorination of 2,6-dibromopyridine.[5]

  • Reaction Principle: A lithium-halogen exchange at the more labile 6-position of 2,6-dibromopyridine, followed by quenching with an electrophilic chlorine source, affords the desired 2-bromo-6-chloropyridine. Careful temperature control is critical to prevent side reactions.

  • Protocol:

    • To a solution of 2,6-dibromopyridine (1.0 equiv.) in anhydrous diethyl ether or THF in a reactor equipped with mechanical stirring, a thermometer, and an inert atmosphere, cool the mixture to -78 °C.

    • Slowly add n-butyllithium (1.05 equiv.) while maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add 1,1,2-trichloro-1,2,2-trifluoroethane (1.1 equiv.) to the reaction mixture, ensuring the temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or crystallization to yield 2-bromo-6-chloropyridine.

  • Scale-Up Considerations:

    • The use of n-butyllithium is highly exothermic and requires a reactor with efficient cooling capacity.

    • Cryogenic temperatures must be maintained to ensure regioselectivity and prevent decomposition.

    • 1,1,2-trichloro-1,2,2-trifluoroethane is an ozone-depleting substance; alternative chlorine sources such as hexachloroethane can be explored.

Step 2: N-Oxidation to 2-Bromo-6-chloro-N-oxopyridine
  • Reaction Principle: The pyridine nitrogen is oxidized to the corresponding N-oxide using a suitable oxidizing agent. This activates the pyridine ring for subsequent functionalization. A patent for a similar transformation on a related substrate suggests urea peroxide and trifluoroacetic anhydride as a scalable option.[6]

  • Protocol:

    • In a suitable reactor, dissolve 2-bromo-6-chloropyridine (1.0 equiv.) in a chlorinated solvent such as chloroform or dichloromethane.

    • Add urea-hydrogen peroxide complex (2.1 equiv.) to the solution.

    • Under controlled cooling, slowly add trifluoroacetic anhydride (2.0 equiv.).

    • Allow the reaction to stir at a controlled temperature (e.g., 10 °C) for 10-12 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Step 3 & 4: Acetoxylation and Hydrolysis
  • Reaction Principle: The N-oxide undergoes rearrangement in the presence of acetic anhydride to introduce an acetate group at the 3-position. Subsequent hydrolysis yields the desired pyridin-3-ol.

  • Protocol:

    • Heat the crude 2-bromo-6-chloro-N-oxopyridine in acetic anhydride at reflux for 2-4 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Carefully remove the excess acetic anhydride under reduced pressure.

    • To the resulting crude acetate, add a solution of sodium hydroxide (e.g., 2 M aqueous solution) and an alcohol co-solvent like methanol or ethanol.

    • Stir the mixture at room temperature until hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling is a particularly robust and versatile method for forming carbon-carbon bonds.[7]

General Principles

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] The generally accepted catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Protocol for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, boronic acid, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent and palladium catalyst B->C D Heat to desired temperature C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and dilute with water E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by chromatography or crystallization H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF/water)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Chemoselectivity: The bromine at the 2-position is generally more reactive than the chlorine at the 6-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[2][9]

Safety and Handling

The synthesis and handling of halogenated pyridines require strict adherence to safety protocols.

Compound Key Hazards Recommended PPE
2-Bromo-6-chloropyridine Harmful if swallowed, causes serious eye damage.[10]Safety goggles, chemical-resistant gloves, lab coat.
n-Butyllithium Pyrophoric, reacts violently with water, causes severe skin burns and eye damage.Flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves.
Trifluoroacetic Anhydride Causes severe skin burns and eye damage, harmful if inhaled.Safety goggles, face shield, chemical-resistant gloves, use in a chemical fume hood.
Palladium Catalysts May cause skin and respiratory sensitization.Safety goggles, gloves, lab coat, use in a well-ventilated area or fume hood.
  • General Precautions:

    • All manipulations should be carried out in a well-ventilated chemical fume hood.

    • An emergency eyewash station and safety shower should be readily accessible.

    • Consult the Safety Data Sheets (SDS) for all reagents before use.[5][10][11]

Analytical Quality Control

The purity and identity of the synthesized this compound and its derivatives should be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Characteristic shifts for the pyridine ring protons and carbons.
LC-MS Purity assessment and molecular weight confirmation.A major peak corresponding to the mass of the desired product.
HPLC Quantitative purity determination.A high-purity peak with minimal impurities.
Melting Point Physical characterization and purity indicator.A sharp melting point range consistent with a pure compound.

Analytical data for this compound is available from commercial suppliers and can be used as a reference.[12]

Conclusion

The synthetic pathways and protocols outlined in this guide provide a robust framework for the scale-up synthesis of this compound and its subsequent derivatization. By leveraging established chemical transformations and adhering to rigorous safety and analytical practices, researchers and drug development professionals can efficiently produce high-quality materials for their programs. The versatility of the this compound scaffold, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable intermediate for the discovery of novel therapeutics and other advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable halogenated pyridinol intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data summaries to enhance your experimental success and improve final product yield.

Introduction

This compound is a key building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields and difficulties in purification due to the formation of regioisomers. The electron-deficient nature of the pyridine ring, compounded by the presence of a deactivating chloro-substituent, makes controlled electrophilic substitution a significant hurdle.[1] This guide focuses on a common synthetic route—the direct bromination of 6-chloropyridin-3-ol—and provides actionable strategies to overcome the associated challenges.

Recommended Synthesis Protocol: Regioselective Bromination

The most direct approach to this compound involves the electrophilic bromination of 6-chloropyridin-3-ol. The primary challenge in this step is controlling the regioselectivity of the incoming bromide.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich and moderately activated aromatic rings.[2]

Materials:

  • 6-chloropyridin-3-ol

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropyridin-3-ol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction yield is very low. What are the primary causes and how can I improve it?

Answer: Low yield is a common problem and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The electron-deficient pyridine ring can be sluggish to react, even with the activating hydroxyl group.[4]

    • Solution:

      • Increase Reaction Time: Continue monitoring the reaction until TLC or LC-MS shows complete consumption of the starting material.

      • Temperature Adjustment: If the reaction stalls at room temperature, consider gently heating the mixture to 30-40°C. Exercise caution, as higher temperatures can lead to side products.

      • Solvent Choice: While acetonitrile is a good starting point, other polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be explored.

  • Side Product Formation: The main cause of low yield is often the formation of unwanted regioisomers (e.g., 4-bromo-6-chloropyridin-3-ol).

    • Solution:

      • Control Temperature: Maintain a low temperature (0°C or below) during the addition of NBS to maximize selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.[5]

      • Brominating Agent: NBS is generally preferred for its selectivity over harsher reagents like molecular bromine (Br₂).[6] Using highly purified NBS is recommended as impurities can initiate radical side reactions.[2]

  • Product Loss During Workup/Purification: The product is polar and may have some water solubility.

    • Solution:

      • Thorough Extraction: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.

      • Optimized Chromatography: See the purification section for tips on improving column separation.

dot

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete Starting Material Consumed action_incomplete Action: 1. Increase Reaction Time 2. Gently Increase Temperature 3. Re-evaluate Solvent incomplete->action_incomplete check_byproducts Analyze Crude Product (NMR / LC-MS) for Byproducts complete->check_byproducts isomers Regioisomers Detected check_byproducts->isomers Significant Impurities no_isomers Minimal Byproducts check_byproducts->no_isomers Relatively Clean action_isomers Action: 1. Lower Reaction Temperature 2. Use High-Purity NBS 3. Ensure Slow Reagent Addition isomers->action_isomers action_purification Focus on Purification: 1. Optimize Chromatography 2. Consider Acid-Base Extraction 3. Attempt Recrystallization no_isomers->action_purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

Question 2: My reaction produces a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is the primary challenge. The outcome is a battle between the directing effects of the existing substituents.[7]

  • Understanding Directing Effects:

    • -OH group: A powerful activating, ortho, para-director.[8] It strongly directs the incoming electrophile to positions 2 and 4.

    • -Cl group: A deactivating, but ortho, para-director.[9] It weakly directs to positions 3 and 5.

    • Pyridine Nitrogen: Strongly deactivating, directing electrophiles to the meta position (positions 3 and 5).[4]

The hydroxyl group's activating effect is dominant, hence the primary products are the 2-bromo and 4-bromo isomers. To favor the 2-bromo product, you must leverage subtle differences in steric and electronic factors.

  • Strategies for Improved Selectivity:

    • Lower Temperature: As mentioned, reducing the temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.[5]

    • Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate. Non-coordinating solvents like DCM or chloroform may offer different selectivity profiles compared to acetonitrile.

    • Bulky Brominating Agents: While NBS is common, exploring bulkier electrophilic bromine sources could potentially increase steric hindrance at the 4-position, thereby favoring substitution at the less hindered 2-position. This is a more advanced and exploratory approach.

Question 3: How can I effectively purify this compound from its isomers?

Answer: The structural similarity of halogenated pyridinol isomers makes purification challenging.[1]

  • Column Chromatography: This is the most common method.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity.

    • Additives: The basicity of the pyridine nitrogen can cause peak tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) or acetic acid to the eluent can improve peak shape and separation.[3]

  • Recrystallization: If a significant amount of a single isomer is present, recrystallization can be highly effective.

    • Solvent Screening: Test a range of solvents and solvent pairs (e.g., ethanol/water, toluene/hexane, ethyl acetate/hexane) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Acid-Base Extraction: This technique can sometimes separate isomers with different pKa values, although it may be less effective for closely related pyridinols.[3]

Data Summary Table

The following table summarizes key parameters and expected outcomes for the recommended protocol.

ParameterRecommended ConditionRationaleExpected Outcome
Starting Material 6-chloropyridin-3-olCommercially available, direct precursor.-
Brominating Agent N-Bromosuccinimide (NBS)Mild, selective electrophilic bromine source.[10]Minimizes over-bromination and side reactions.
Stoichiometry 1.05 eq NBSSlight excess ensures full conversion of starting material.High conversion rate.
Solvent Anhydrous AcetonitrilePolar aprotic solvent, good solubility for reactants.Facilitates a homogeneous reaction.
Temperature 0°C to Room TempLow temperature favors higher regioselectivity.[5]Improved ratio of 2-bromo to 4-bromo isomer.
Purification Silica Gel ChromatographyEffective for separating polar isomeric compounds.[3]Isolation of pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow from reaction to final purified product.

dot

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase start Dissolve 6-chloropyridin-3-ol in MeCN cool Cool to 0°C start->cool add_nbs Add NBS (1.05 eq) cool->add_nbs react Stir at 0°C -> RT Monitor by TLC/LC-MS add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analyze Analyze Fractions (TLC) chromatography->analyze combine Combine Pure Fractions analyze->combine final_product Pure 2-bromo-6- chloropyridin-3-ol combine->final_product

Caption: Overall workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Synthesis of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions. The advice provided is based on established principles of organic synthesis, particularly diazotization and Sandmeyer-type reactions.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which often involves a Sandmeyer-type reaction from an amino precursor, can stem from several factors. The primary culprits are often incomplete diazotization, premature decomposition of the diazonium salt, and competing side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of the starting aminopyridine to the corresponding diazonium salt is a critical step.[1][2][3] Insufficient acid or sodium nitrite, or improper temperature control can lead to unreacted starting material.Ensure the reaction is conducted at a low temperature (typically 0-5 °C) to maintain the stability of nitrous acid and the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like HBr or HCl. Monitor the reaction for the absence of the starting amine using thin-layer chromatography (TLC).
Diazonium Salt Decomposition Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts and a loss of the desired intermediate.[3][4]Maintain strict temperature control throughout the diazotization and subsequent Sandmeyer reaction. The diazonium salt should be used immediately after its formation and not stored.
Suboptimal Sandmeyer Reaction Conditions The displacement of the diazonium group with bromide requires a copper(I) bromide catalyst.[5][6] The activity and concentration of the catalyst are crucial for an efficient reaction.Use freshly prepared or high-quality copper(I) bromide. Ensure the catalyst is fully dissolved or well-suspended in the reaction mixture. The reaction temperature for the Sandmeyer step may need to be optimized (often slightly elevated from the diazotization step, but still controlled).
Competing Hydrolysis The diazonium salt can react with water to form the corresponding phenol.[4][5] While the desired product is a pyridin-3-ol, if the starting material is not already hydroxylated at this position, this can be a significant side reaction.Minimize the amount of water in the reaction mixture, if possible, without compromising the solubility of the reagents. Running the reaction in a more concentrated acidic medium can sometimes suppress this side reaction.
Issue 2: Presence of a Significant Amount of an Unidentified Impurity

Question: My final product shows a major impurity that I am struggling to identify and remove. What could this be?

Answer:

The presence of significant impurities often points to specific side reactions occurring during the synthesis. Based on the likely synthetic route involving a Sandmeyer reaction, several common side products can be anticipated.

Potential Impurities and Their Formation:

Impurity Formation Mechanism Characterization and Removal
Starting Amine Incomplete diazotization reaction.The starting amine will have a different polarity and can often be detected by TLC and NMR. It can be removed by an acidic wash during workup, as the amine will be protonated and move into the aqueous layer.
Azo Compound The diazonium salt can couple with the electron-rich starting amine or the product to form highly colored azo compounds.Azo compounds are typically intensely colored. They can be challenging to remove but may be separated by column chromatography. To prevent their formation, ensure a slight excess of the diazotization agent and add the diazonium salt solution to the copper catalyst solution, rather than the other way around.
6-chloropyridin-3-ol If the bromination step of the Sandmeyer reaction is inefficient, the diazonium salt can be reduced, leading to the loss of the diazonium group without substitution.This impurity will lack the bromine atom and can be identified by mass spectrometry. Purification can be achieved through column chromatography or recrystallization.
Di-brominated or Isomeric Products Over-bromination or bromination at an alternative position on the pyridine ring can occur, especially if elemental bromine is used as the brominating agent.[7]These isomers can be difficult to separate. Their formation can be minimized by using a more selective brominating agent and controlling the stoichiometry of the reagents. Careful analysis by NMR and mass spectrometry will be required for identification.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

1. What is the most common synthetic route to this compound?

While multiple synthetic strategies can be envisioned, a common approach involves the diazotization of a suitable aminopyridine precursor followed by a Sandmeyer reaction to introduce the bromine atom. A plausible starting material would be 2-amino-6-chloropyridin-3-ol. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[5][6]

2. What are the key safety precautions to consider during this synthesis?

The synthesis of this compound involves several hazardous reagents and intermediates.

  • Diazonium Salts: These are potentially explosive, especially when isolated or allowed to dry.[3] They should always be prepared in solution at low temperatures and used immediately.

  • Acids: Strong acids like hydrochloric or hydrobromic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Halogenated Pyridines: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood.[8]

3. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting amine and the appearance of the product spot. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation.

4. What is the role of the copper(I) catalyst in the Sandmeyer reaction?

The copper(I) catalyst facilitates the substitution of the diazonium group with the halide. The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[1][5] This generates an aryl radical and nitrogen gas, followed by the transfer of a halogen atom from a copper(II) halide species to the aryl radical to form the final product and regenerate the copper(I) catalyst.

Visualizing the Process

To further clarify the potential reaction pathways and troubleshooting logic, the following diagrams are provided.

Diagram 1: Potential Side Reactions in the Synthesis of this compound

Side_Reactions Start 2-amino-6-chloropyridin-3-ol Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, H+) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound (Desired Product) Diazonium->Product Sandmeyer Reaction (CuBr) Azo Azo Compound (Side Product) Diazonium->Azo Coupling with Amine/Phenol Phenol 6-chloropyridin-3-ol (Side Product) Diazonium->Phenol Reduction/Decomposition Troubleshooting_Workflow Start Low Yield of Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC SM_Present Significant Starting Material Present? Check_TLC->SM_Present Optimize_Diazotization Optimize Diazotization: - Check temperature (0-5 °C) - Verify reagent stoichiometry SM_Present->Optimize_Diazotization Yes No_SM Starting Material Consumed SM_Present->No_SM No Multiple_Spots Multiple Unidentified Spots? No_SM->Multiple_Spots Optimize_Sandmeyer Optimize Sandmeyer Reaction: - Use fresh CuBr - Control temperature Multiple_Spots->Optimize_Sandmeyer Yes Purification_Issue Consider Purification Loss Multiple_Spots->Purification_Issue No

References

Technical Support Center: Purification of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important halogenated pyridinol intermediate. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our focus is on explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.

I. Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of this compound from reaction mixtures.

Problem 1: Low Recovery of the Product After Aqueous Workup

Q: I'm losing a significant amount of my this compound during the extraction phase. What could be the cause and how can I fix it?

A: This is a frequent issue stemming from the amphoteric nature of this compound. The phenolic hydroxyl group imparts acidity, while the pyridine nitrogen is basic.

  • Causality: If the pH of your aqueous layer is too high (basic), the hydroxyl group will be deprotonated, forming a phenoxide salt that is highly soluble in water. Conversely, a strongly acidic aqueous phase will protonate the pyridine nitrogen, also leading to increased aqueous solubility.

  • Solution:

    • pH Control: During your extraction, maintain the pH of the aqueous layer in a neutral to slightly acidic range (pH 5-7). This ensures the compound remains in its neutral, more organic-soluble form. Use a pH meter or pH paper to monitor this.

    • Brine Wash: After your initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This will decrease the solubility of your product in the aqueous phase by increasing the ionic strength of the solution, effectively "salting out" the organic compound.[1]

    • Solvent Choice: While ethyl acetate and dichloromethane are common extraction solvents, consider their properties. Ethyl acetate has a higher solubility in water than dichloromethane, which can contribute to lower recovery. If you are using ethyl acetate, multiple extractions (3-4 times) with smaller volumes are more effective than a single extraction with a large volume.

Problem 2: Product Appears as an Oil or Fails to Crystallize

Q: My purified this compound is an oil, or I'm struggling to induce crystallization. How can I obtain a solid product?

A: The inability to obtain a solid product often points to the presence of impurities that are inhibiting crystal lattice formation.

  • Causality: Residual solvents or unreacted starting materials can act as "crystallization inhibitors." Even small amounts of isomeric byproducts can disrupt the ordered packing required for crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all extraction and reaction solvents are thoroughly removed under reduced pressure. For high-boiling point solvents, consider co-evaporation with a lower-boiling point solvent like dichloromethane or toluene.[2]

    • Trituration: This is a simple and effective technique to induce crystallization and remove non-polar impurities. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or a mixture of hexanes and a small amount of ethyl acetate) to your oily product.[2] Stir the mixture vigorously. The desired product should precipitate as a solid, while many impurities remain dissolved in the solvent.

    • Recrystallization Solvent Screening: If trituration is unsuccessful, a systematic approach to recrystallization is necessary. The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.[3]

      Solvent SystemRationale
      Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists.
      TolueneA higher boiling point solvent that can be effective for compounds that are sparingly soluble in other solvents.
      Ethyl Acetate/HexanesA versatile combination. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.[4]
      Dichloromethane/HexanesSimilar to ethyl acetate/hexanes but with a more volatile polar component.
Problem 3: Multiple Spots on TLC After Column Chromatography

Q: I've run a silica gel column, but my final product still shows multiple spots on the TLC plate. How can I improve my chromatographic separation?

A: The presence of multiple spots after column chromatography indicates co-elution of your product with impurities. This is common with structurally similar compounds like isomers.

  • Causality: The polarity of the product and impurities are too similar for effective separation with the chosen mobile phase. Additionally, pyridine-containing compounds can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[5]

  • Optimization Strategies:

    • Mobile Phase Optimization: The key is to find a solvent system that provides the best separation on a TLC plate before scaling up to a column.[5] Aim for an Rf value of 0.2-0.4 for your product.[5]

      • Shallow Gradient: Use a very gradual increase in the polar solvent (e.g., ethyl acetate in hexanes) during elution.[1] This will improve the resolution between closely eluting compounds.

    • Stationary Phase Modification:

      • Deactivation of Silica Gel: To minimize peak tailing, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[1][5]

      • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel and can be beneficial for basic compounds like pyridines.[5]

    • Proper Column Packing and Loading:

      • Dry Loading: For better resolution, adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the packed column.[6] This technique often leads to sharper bands and better separation than loading the sample dissolved in a liquid.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted precursors.

  • Incompletely Halogenated Intermediates: Pyridinols that are only brominated or chlorinated.

  • Isomeric Byproducts: Halogenation at different positions on the pyridine ring. These can be particularly challenging to separate due to similar polarities.[2]

  • Dehalogenated Products: Loss of a halogen atom during the reaction or workup.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also be used for purity assessment, especially quantitative NMR (qNMR).[7]

Q3: What are the key safety precautions when handling this compound and its precursors?

A3: Halogenated organic compounds should always be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

  • Hazard Information: 2-bromo-6-chloropyridine is harmful if swallowed and can cause serious eye damage.[11][12] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[10] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[10]

III. Visualized Workflows

General Purification Workflow

G cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Secondary Purification cluster_3 Final Product crude Crude this compound workup Aqueous Workup (pH control, brine wash) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography (Silica Gel or Alumina) concentration->chromatography If significant impurities recrystallization Recrystallization or Trituration concentration->recrystallization If relatively pure chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, GC-MS) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Poor Separation

G start Poor Separation in Column Chromatography check_tlc Re-optimize TLC (Rf of product 0.2-0.4?) start->check_tlc peak_tailing Observe Peak Tailing? check_tlc->peak_tailing coelution Spots Co-eluting? peak_tailing->coelution No add_base Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_base Yes shallow_gradient Use a Slower, Shallower Elution Gradient coelution->shallow_gradient Yes success Improved Separation coelution->success No use_alumina Switch to Neutral Alumina Stationary Phase add_base->use_alumina Still tailing add_base->success Resolved use_alumina->success change_solvents Try a Different Solvent System (e.g., DCM/Hexanes) shallow_gradient->change_solvents dry_load Use Dry Loading Technique change_solvents->dry_load dry_load->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

overcoming low reactivity in Suzuki coupling with 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of the challenging substrate, 2-bromo-6-chloropyridin-3-ol. As Senior Application Scientists, we understand the nuances of complex cross-coupling reactions and have structured this guide to address the specific hurdles you may encounter.

The Suzuki coupling of this compound presents a unique set of challenges due to the presence of multiple reactive sites and potential catalyst inhibitors. The key to success lies in a rational approach to reaction optimization, grounded in a solid understanding of the reaction mechanism. This guide will walk you through common problems and provide actionable solutions based on established chemical principles.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the Suzuki coupling of this compound.

Q1: I am observing very low or no conversion in my reaction. What are the primary factors to investigate?

Low conversion is a common issue with heteroaromatic substrates, especially those bearing potentially coordinating groups like the pyridine nitrogen and the hydroxyl group.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The choice of catalyst and ligand is paramount. For unreactive aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] You need a system that promotes the rate-limiting oxidative addition step.[3]

    • Recommendation: Employ electron-rich, bulky phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands stabilize the palladium center and facilitate the oxidative addition of the C-Br bond.

    • Check: Ensure your palladium source and phosphine ligands have not been oxidized. Phosphine oxides can inhibit the reaction. Use fresh reagents or store them under an inert atmosphere.[5]

  • Solvent and Base Purity: Oxygen and water can be detrimental. Oxygen can oxidize the Pd(0) catalyst, while excess water can lead to protodeboronation of your boronic acid.[6][7]

    • Recommendation: Use anhydrous, degassed solvents. A mixture of an organic solvent like 1,4-dioxane or toluene with a minimal amount of water is often optimal.[4] The water is necessary to help solubilize the base and facilitate the catalytic cycle.

    • Best Practice: Degas your solvent by sparging with nitrogen or argon for at least 30 minutes before use.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: While starting around 80-90 °C is common, you may need to increase the temperature to 100-110 °C, especially if using a high-boiling point solvent like dioxane.[7]

Q2: My main problem is catalyst deactivation; the reaction starts but then stalls. What is happening and how can I prevent it?

Catalyst deactivation is a frequent issue when working with nitrogen-containing heterocycles like pyridines. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst.[1] The hydroxyl group can also interact with the metal center.

  • Ligand Choice: The right ligand can shield the palladium center and prevent substrate coordination.

    • Solution: Bulky ligands, such as DavePhos, XPhos, or tBu₃P, are highly effective.[8][9] Their steric hindrance makes it more difficult for the pyridine nitrogen to bind to the palladium.

  • Catalyst Loading: If deactivation is rapid, a higher catalyst loading might be necessary to achieve full conversion.

    • Recommendation: While typical loadings are 1-2 mol %, you might need to increase this to 3-5 mol % for this challenging substrate.

  • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can lead to more consistent generation of the active Pd(0) species.

    • Recommendation: Consider using Buchwald G3 or G4 pre-catalysts. These are air-stable and efficiently generate the active catalyst under the reaction conditions.[4]

Q3: I'm struggling with selectivity. How can I ensure the coupling occurs at the C-Br bond and not the C-Cl bond?

The difference in reactivity between C-Br and C-Cl bonds is the basis for achieving selectivity. Oxidative addition to a C-Br bond is significantly faster than to a C-Cl bond.[3] The key is to use conditions that exploit this kinetic difference.

  • Reaction Temperature and Time:

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80 °C). Monitor the reaction closely by TLC or LC-MS, and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.

  • Catalyst System:

    • Recommendation: While highly active catalysts are needed to activate the C-Br bond, an overly reactive system might also begin to activate the C-Cl bond. A good starting point is Pd(OAc)₂ with a ligand like SPhos. If selectivity is still an issue, a less electron-rich ligand might be beneficial.

Q4: A major side-product is the deborylated arene from my boronic acid (protodeboronation). How can I minimize this?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[5][7]

  • Choice of Base: The strength and concentration of the base are critical.

    • Recommendation: Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.[10][11] Using a precise stoichiometry of the base (typically 2-3 equivalents) is also important.

  • Boronic Acid Quality and Form:

    • Solution: Use high-purity boronic acid. If protodeboronation is still a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[5] These are generally more resistant to protodeboronation.

  • Water Content: While some water can be beneficial, an excessive amount can promote protodeboronation.

    • Recommendation: If using a mixed solvent system like dioxane/water, a ratio of 4:1 to 10:1 is a good starting point.[12]

Data Summary and Recommended Protocols

For clarity, the following tables summarize the key parameters for optimizing the Suzuki coupling of this compound.

Table 1: Recommended Catalyst Systems
Palladium SourceLigandTypical Loading (mol %)Key Advantages
Pd(OAc)₂SPhos or XPhos2-5%Excellent for unreactive aryl bromides.[8]
Pd₂(dba)₃tBu₃P2-5%Highly active, good for sterically hindered substrates.[8]
XPhos-Pd-G3None2-5%Air-stable pre-catalyst, consistent results.[4]
Table 2: Comparison of Common Bases
BaseStrengthSolubility in OrganicsComments
K₃PO₄ModerateLowOften a good choice for sensitive substrates, minimizes side reactions.[11]
Cs₂CO₃StrongModerateHighly effective, but can promote side reactions if not controlled.[10]
K₂CO₃ModerateLowA good, cost-effective starting point.[10]

Visualizing the Process

To further aid in your experimental design and troubleshooting, here are some diagrams illustrating the core concepts.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂) Base Product_Complex Ar-Ar' Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low/No Conversion Check_Reagents Check Reagent Quality (Catalyst, Ligand, Solvent, Base) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) Check_Reagents->Optimize_Catalyst Reagents OK Increase_Temp Increase Reaction Temperature Optimize_Catalyst->Increase_Temp Check_Base Optimize Base (K₃PO₄, Cs₂CO₃) Increase_Temp->Check_Base Success Successful Reaction Check_Base->Success

Caption: A systematic workflow for troubleshooting low conversion in your reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization will likely be necessary.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[6] Finally, add the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 0.02 mmol).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction under ligand-free conditions? A: While some Suzuki couplings can proceed without added ligands, it is highly unlikely to be successful for a challenging substrate like this compound. The low reactivity and potential for catalyst poisoning necessitate a stabilizing and activating ligand.[13]

Q: Are there any alternatives to palladium catalysts? A: Nickel-based catalysts have emerged as a cost-effective alternative for Suzuki couplings and can be very effective for unreactive aryl halides.[14][15] Systems like (ProPhos*)Ni have shown broad applicability across diverse heterocycles.[14]

Q: My boronic acid is not commercially available. What is the best way to prepare it? A: Boronic acids are typically prepared by reacting an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. Care must be taken to ensure compatibility with other functional groups on your molecule.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Strategies for Preventing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-bromo-6-chloropyridin-3-ol in synthetic applications. This guide provides in-depth troubleshooting advice and optimized protocols to address the common challenge of dehalogenation, a critical side reaction that can significantly lower the yield of desired cross-coupled products. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and execution.

Section 1: Frequently Asked Questions - Understanding the Dehalogenation Problem

This section addresses the fundamental principles governing the reactivity of this compound and the mechanistic basis of the undesired dehalogenation side reaction.

Q1: Why is dehalogenation a prevalent issue when working with this compound?

A: The propensity for dehalogenation stems from a combination of factors related to the substrate's structure. Firstly, in palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The reactivity trend is C–I > C–Br > C–Cl.[1] For this compound, the C-Br bond at the C2 position is significantly weaker and more reactive than the C-Cl bond at C6, making it the primary site for both the desired cross-coupling and the undesired dehalogenation. Secondly, the pyridine ring is inherently electron-deficient, which makes the attached halogens more susceptible to reductive cleavage.[2]

Q2: What is the primary mechanism of palladium-catalyzed dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate, this complex can react with a hydride source. Common hydride sources in a reaction mixture include certain bases (especially alkoxides like NaOtBu), solvents (like alcohols), or even trace amounts of water.[2][4] This generates an Ar-Pd(II)-H intermediate, which can then undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst, creating a competitive and detrimental side reaction.[5]

Q3: At which position, the C2-Bromo or C6-Chloro, is dehalogenation more likely?

A: Dehalogenation will occur preferentially at the C2-Bromo position. The oxidative addition of palladium into the C-Br bond is kinetically and thermodynamically favored over the stronger C-Cl bond.[1] Therefore, the catalytic cycle that leads to either cross-coupling or dehalogenation is initiated almost exclusively at the C2 position under typical conditions. Selective functionalization at the C6-chloro position while retaining the C2-bromo group is extremely challenging and requires specialized catalyst systems designed to invert the innate reactivity.[6]

Q4: How does the hydroxyl (-OH) group at the C3 position influence the reaction?

A: The hydroxyl group can exert multiple effects. Electronically, it is an electron-donating group, which can slightly decrease the overall electron deficiency of the pyridine ring. However, its most significant impact is its acidity. In the presence of a base, the hydroxyl group can be deprotonated to form a pyridinolate anion. This can potentially coordinate with the palladium center, altering the catalyst's reactivity and stability. If catalyst deactivation is observed, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the cross-coupling reaction is a viable strategy to consider.[7]

Section 2: Troubleshooting Guide - A Mechanistic Approach to Problem-Solving

Primary Issue: Your reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) shows significant formation of the de-brominated byproduct, 6-chloropyridin-3-ol, as confirmed by LC-MS or ¹H NMR analysis.

The following guide breaks down the problem by reaction parameter, explains the potential cause rooted in the reaction mechanism, and provides actionable solutions.

Troubleshooting De-bromination of this compound

Parameter Potential Mechanistic Cause Recommended Solutions & Rationale
Catalyst: Ligand The rate of reductive elimination of the desired product is slow, allowing the competing dehalogenation pathway to dominate. This is common with less electron-rich or less sterically bulky ligands.[8] Primary Action: Switch to a bulky, electron-rich biarylmonophosphine ligand (e.g., XPhos, SPhos, RuPhos).Rationale: These ligands accelerate the final reductive elimination step of the desired cross-coupling, helping it to outpace the formation and reaction of Pd-H species.[2][9] The steric bulk also promotes the formation of a three-coordinate palladium intermediate, which is known to undergo reductive elimination more rapidly.[10]
Base The base is acting as a hydride source or is excessively strong, promoting the formation of Pd-H species. Sodium tert-butoxide (NaOtBu) is a common culprit.[11] Primary Action: Replace strong alkoxide bases with weaker, non-nucleophilic inorganic bases.Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.Rationale: These bases are effective at promoting the catalytic cycle (e.g., by activating the boronic acid in a Suzuki coupling) but are not significant hydride donors, thus starving the dehalogenation pathway of a key reagent.[2][12]
Solvent Protic solvents (e.g., methanol, isopropanol) or residual water can serve as proton/hydride sources, facilitating the formation of Pd-H species.[3][4] Primary Action: Use high-purity, anhydrous aprotic solvents.Recommended Solvents: Dioxane, Toluene, THF, CPME.Rationale: Eliminating potential proton and hydride sources from the reaction medium is critical. Ensure solvents are rigorously dried and consider adding activated molecular sieves to the reaction vessel.

| Temperature | Higher reaction temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation. | Primary Action: Reduce the reaction temperature.Rationale: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Often, the more active catalyst systems employing modern ligands allow for significantly lower reaction temperatures (e.g., room temperature to 80 °C) compared to older systems. |

Section 3: Optimized Experimental Protocols

The following protocols are designed as robust starting points for minimizing dehalogenation when performing common cross-coupling reactions with this compound.

Protocol 1: Low-Dehalogenation Suzuki-Miyaura Coupling

This procedure is optimized for coupling an arylboronic acid at the C2 position.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the 6-chloropyridin-3-ol byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: Low-Dehalogenation Buchwald-Hartwig Amination

This procedure is designed for the C-N coupling of a primary or secondary amine at the C2 position.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 1-2 mol%). Alternatively, pre-mix a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%) and add to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (or tert-amyl alcohol) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Visualization of Key Concepts

Visual aids can clarify complex mechanistic competition and guide experimental strategy.

G cluster_0 Catalytic Cycle: Cross-Coupling vs. Dehalogenation Pd0 L₂Pd(0) ArPdX Ar-Pd(II)-X (L)n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu (L)n ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination (B-H) ArPdH Ar-Pd(II)-H (L)n ArPdX->ArPdH Reaction with Hydride Source (Base, Solvent, H₂O) ArPdNu->Pd0 Reductive Elimination (FAST - Favored by bulky, e⁻-rich ligands) ArNu Desired Product (Ar-Nu) ArPdNu->ArNu PdH [H-Pd(II)-X] ArPdH->Pd0 Reductive Elimination (SLOW - Competitive Pathway) ArH Dehalogenated Byproduct (Ar-H) ArPdH->ArH

Caption: Competing catalytic cycles for cross-coupling and dehalogenation.

Troubleshooting_Flowchart start High Dehalogenation (>10%) Observed? check_base Is an alkoxide base (e.g., NaOtBu) being used? start->check_base Yes end Problem Resolved start->end No (<10%) change_base ACTION: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_ligand Is a simple ligand (e.g., PPh₃) being used? check_base->check_ligand No change_base->check_ligand change_ligand ACTION: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_conditions Are conditions optimized? check_ligand->check_conditions No change_ligand->check_conditions optimize_conditions ACTION: 1. Use anhydrous, aprotic solvent. 2. Lower temperature. 3. Ensure inert atmosphere. check_conditions->optimize_conditions Yes optimize_conditions->end

Caption: Troubleshooting flowchart for minimizing dehalogenation.

Section 5: References

  • Fu, G. C. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. --INVALID-LINK--

  • Neufeldt, S. R., & Sanford, M. S. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(9), 2422–2433. --INVALID-LINK--

  • Jana, R., & Pathak, T. P. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 11036–11059. --INVALID-LINK--

  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3357–3366. --INVALID-LINK--

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support. --INVALID-LINK--

  • Wang, D., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. --INVALID-LINK--

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9636–9645. --INVALID-LINK--

  • Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. --INVALID-LINK--

  • BenchChem. (2025). Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem Application Notes. --INVALID-LINK--

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9768–9774. --INVALID-LINK--

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Crimmin, M. (2007). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. --INVALID-LINK--

  • Navarro, O., et al. (2005). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Tetrahedron, 61(42), 9716-9722. --INVALID-LINK--

  • Wang, W., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6566-6576. --INVALID-LINK--

  • Soler, M., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 373-382. --INVALID-LINK--

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7490. --INVALID-LINK--

  • Organic Chemistry Portal. (2020). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. --INVALID-LINK--

  • Organic Chemistry Portal. (2022). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Organic Reactions. (2021). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-reactions.com. --INVALID-LINK--

  • Sigma-Aldrich. (2024). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the versatile but challenging substrate, 2-bromo-6-chloropyridin-3-ol. Our focus is on providing logical, field-proven insights to help you navigate catalyst selection and achieve efficient, regioselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges are twofold: achieving high regioselectivity and preventing catalyst deactivation.

  • Regioselectivity: The substrate possesses two different halogen atoms, bromine at the C2 position and chlorine at the C6 position. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds generally follows the order C-Br > C-Cl due to differences in bond dissociation energies (C-Br is weaker and thus more reactive).[1][2] This inherent difference is the primary tool for achieving selective functionalization at the C2-bromo position under mild conditions. However, the C6 position is ortho to the pyridine nitrogen, which can electronically activate the C-Cl bond towards oxidative addition, creating a competitive reaction pathway, especially under forcing conditions.[3]

  • Catalyst Deactivation: The pyridine nitrogen and the C3-hydroxyl group can act as coordinating ligands to the palladium center. This coordination can sometimes lead to the formation of inactive catalyst species, hindering catalytic turnover.[4] Impurities in reagents or solvents can also contribute to catalyst poisoning.[5][6]

Q2: Which position is expected to react first, the C2-Br or the C6-Cl?

Under kinetically controlled and relatively mild conditions, the reaction will preferentially occur at the C2-bromo position . The oxidative addition of a C-Br bond to a Pd(0) center is almost always kinetically and thermodynamically more favorable than the oxidative addition of a C-Cl bond.[1][7] To favor mono-functionalization at the C2 position, it is crucial to use milder conditions, carefully control stoichiometry, and monitor the reaction closely to avoid over-reaction.

Q3: Can I achieve selective coupling at the C6-chloro position?

While challenging, it is not impossible. Achieving selectivity for the less reactive C-Cl bond typically requires a two-step approach: first, functionalize the C2-bromo position, and then subject the resulting 2-substituted-6-chloropyridin-3-ol to more forcing conditions (higher temperatures, stronger bases, more active catalyst systems) to react the C6-Cl bond. Direct selective coupling at C6 in the presence of the C2-bromo group is uncommon but could potentially be influenced by specialized ligands that alter the catalyst's steric or electronic properties to favor the C6 position, though this often requires extensive screening.[3]

Q4: Does the hydroxyl group at the C3 position interfere with the reaction?

Yes, the C3-hydroxyl group can influence the reaction in several ways. As a potential ligand, it can coordinate to the palladium catalyst.[8] Furthermore, as a Brønsted acid, it can react with strong bases, potentially altering the effective basicity of the reaction medium. In cases of persistent low yield or catalyst deactivation suspected to be caused by the hydroxyl group, protection (e.g., as a methoxy or silyl ether) may be a viable, albeit less atom-economical, strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

A low yield is the most common issue in cross-coupling reactions. The cause can often be diagnosed by systematically evaluating the reaction components and conditions.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating rapidly.

    • Solution: Ensure your solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] Consider using a more robust and air-stable precatalyst, such as those developed by Buchwald (e.g., XPhos Pd G3).[10] The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos, RuPhos, or XPhos often accelerate the rate-limiting oxidative addition and reductive elimination steps.[11][12]

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[13][14] Its effectiveness is highly dependent on the solvent.

    • Solution: For Suzuki couplings, screen different bases. While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive chlorides.[9] Ensure the solvent system is appropriate; mixtures like dioxane/water or THF/water are common for Suzuki reactions.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15]

  • Hydrodehalogenation (Dehalogenation): You may be observing the formation of 6-chloropyridin-3-ol as a major byproduct, where the bromine has been replaced by a hydrogen atom.

    • Solution: This side reaction is often promoted by moisture or other protic sources in the presence of a highly active catalyst.[16] Ensure anhydrous conditions by using dry solvents and reagents. Sometimes, lowering the reaction temperature or using a less active catalyst can minimize this pathway.

The following decision tree can help diagnose the root cause of low yield.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Review Catalyst System (Precatalyst + Ligand) start->check_catalyst Is the catalyst known to be effective for pyridyl halides? check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp) start->check_conditions Are conditions optimized for this specific coupling? check_reagents 3. Analyze Reagents & Side Products start->check_reagents Is starting material being consumed? What else is forming? solution_catalyst Action: - Use bulky, electron-rich ligand (e.g., XPhos, SPhos). - Use air-stable precatalyst (e.g., G3). - Ensure thorough degassing. check_catalyst->solution_catalyst solution_conditions Action: - Screen stronger bases (K₃PO₄, Cs₂CO₃). - Optimize solvent system (e.g., dioxane/H₂O). - Perform temperature screen (e.g., 80-120 °C). check_conditions->solution_conditions solution_reagents Action: - Confirm purity of coupling partner. - Check for hydrodehalogenation byproduct. - Use anhydrous solvents if needed. check_reagents->solution_reagents

Figure 1. Troubleshooting Decision Tree for Low Yield.
Issue 2: Poor Regioselectivity (Formation of Di-substituted Product)

Observing the formation of a product where both the C2-Br and C6-Cl positions have reacted indicates that the reaction conditions are too harsh to differentiate between the two sites.

Potential Causes & Recommended Solutions:

  • High Temperature or Prolonged Reaction Time: Forcing conditions will eventually overcome the activation barrier for the C-Cl bond.

    • Solution: Reduce the reaction temperature and monitor the reaction carefully by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized.[17]

  • Highly Active Catalyst System: A very active catalyst may not sufficiently discriminate between the C-Br and C-Cl bonds.

    • Solution: Consider using a less reactive catalyst system. For example, a simple Pd(PPh₃)₄ catalyst might offer better selectivity under milder conditions compared to a more advanced system with a highly activating biarylphosphine ligand.[18]

  • Stoichiometry: Using a large excess of the coupling partner can drive the reaction towards di-substitution.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of your boronic acid, amine, or alkyne to favor mono-coupling.

Recommended Starting Conditions & Protocols

The following tables provide recommended starting points for common cross-coupling reactions. Optimization will likely be necessary for your specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

(Formation of a C-C bond with a boronic acid/ester)

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Reference(s)
Pd Precatalyst Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)[18]
Ligand PPh₃ (4-6 mol%)XPhos (4 mol%)[4][18]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)[9]
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)[19][20]
Temperature 80 - 90 °C100 - 110 °C[9][18]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination

(Formation of a C-N bond with a primary or secondary amine)

ParameterCondition 1 (Gen 2 Ligand)Condition 2 (Gen 4 Ligand)Reference(s)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)RuPhos Pd G3 (2 mol%)[21][22]
Ligand BINAP (2-4 mol%)RuPhos (4 mol%)[12][22]
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)[14][21]
Solvent Toluene (anhydrous)1,4-Dioxane (anhydrous)[21]
Temperature 80 - 100 °C80 - 100 °C[21]
Table 3: Recommended Conditions for Sonogashira Coupling

(Formation of a C-C triple bond with a terminal alkyne)

ParameterCondition 1 (Standard, Cu-catalyzed)Condition 2 (Copper-Free)Reference(s)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)[8][23]
Co-catalyst/Ligand CuI (4-10 mol%)SPhos (4 mol%)[8][24]
Base Et₃N or DIPA (2-3 equiv)Cs₂CO₃ (2 equiv)[8][23]
Solvent THF or DMF (anhydrous)Acetonitrile or Toluene[8][24]
Temperature Room Temp to 60 °C60 - 80 °C[8][25]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a robust starting point for coupling an arylboronic acid to the C2-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv), finely ground

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The general experimental workflow is visualized below.

Figure 2. General Experimental Workflow for Cross-Coupling.
The Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed here proceed through a similar catalytic cycle, which is essential to understand for effective troubleshooting.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex L₂Pd(II)(Ar)(X) pd0->pd_ii_complex lab1 Oxidative Addition oxidative_addition Oxidative Addition oxidative_addition->pd0 transmetalation Transmetalation transmetalation->pd_ii_complex reductive_elimination Reductive Elimination pd_ii_coupled L₂Pd(II)(Ar)(R) reductive_elimination->pd_ii_coupled pd_ii_complex->pd_ii_coupled lab2 Transmetalation pd_ii_coupled->pd0 lab3 Reductive Elimination arx Ar-X (this compound) rm R-M (Coupling Partner) product Ar-R (Desired Product)

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and structural features of this substrate—namely, its electron-deficient pyridine ring, the presence of two distinct halogen leaving groups, and an acidic hydroxyl group—present a unique set of challenges. This resource provides in-depth, experience-driven answers to common issues, helping you to optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable, step-by-step solutions.

Question 1: Why am I observing low or no conversion of my this compound starting material?

Low conversion is a frequent hurdle and can stem from several factors, from catalyst inhibition to improper base or solvent selection.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ sterically hindered, electron-rich phosphine ligands. These bulky ligands create a "pocket" around the palladium atom that favors the binding of the aryl halide over the pyridine nitrogen, thus promoting the desired catalytic cycle.[2][3] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families are excellent starting points.[2][3]

  • Inappropriate Base Selection: The choice of base is critical and highly context-dependent.[4] A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong might lead to decomposition of your sensitive substrate.[5][6]

    • Solution: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). If you observe substrate degradation, switch to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][6] The solubility of the base is also a critical, yet often overlooked, factor.[5] Ensure your chosen base has at least partial solubility in the reaction solvent.

  • Poor Solvent Choice: The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the rate of key reaction steps.[7][8]

    • Solution: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[5][9] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[10]

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent and using proper Schlenk line or glovebox techniques.[10]

Question 2: I'm seeing a mixture of products. How can I improve the selectivity for amination at the 2-position (C-Br bond)?

The relative reactivity of the C-Br and C-Cl bonds dictates the regioselectivity of the reaction.

Potential Causes & Solutions:

  • Reactivity Hierarchy of Aryl Halides: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[6][11] This intrinsic reactivity difference should favor reaction at the C-Br bond. However, other factors can influence this selectivity.

    • Solution: To enhance selectivity, you can often lower the reaction temperature. While this may decrease the overall reaction rate, it can significantly improve the preference for the more reactive C-Br bond. Typical reaction temperatures range from 80-110 °C; consider starting at the lower end of this range.[1][6]

  • Ligand Effects: The choice of ligand can also influence regioselectivity.

    • Solution: Screening different classes of phosphine ligands can be beneficial. While bulky, electron-rich ligands are generally recommended for this substrate class, subtle steric and electronic differences between ligands can sometimes be exploited to favor one reaction site over another.

Question 3: My reaction is producing a significant amount of dehalogenated byproduct (2-chloro-5-hydroxypyridine). What is causing this and how can I prevent it?

Dehalogenation is a common side reaction in Buchwald-Hartwig aminations.

Potential Causes & Solutions:

  • β-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine.[2]

    • Solution: The choice of base can influence the rate of β-hydride elimination. In some cases, switching to a different base, such as from an alkoxide to a carbonate, can minimize this side reaction. Additionally, ensuring an appropriate stoichiometry of the amine coupling partner is important.

  • Reaction with Trace Water: The presence of water in the reaction mixture can lead to hydrolysis of the aryl halide, particularly under basic conditions at elevated temperatures.

    • Solution: As mentioned previously, use of anhydrous solvents and reagents is critical.[10] Oven-drying glassware and handling all materials under an inert atmosphere will help to minimize water content.

Question 4: The hydroxyl group on my pyridinol substrate seems to be interfering with the reaction. What can I do?

The acidic proton of the hydroxyl group can complicate the reaction.

Potential Causes & Solutions:

  • Deprotonation by the Base: The base will deprotonate the hydroxyl group, forming a pyridinolate species. This can affect the electronic properties of the substrate and its solubility.

    • Solution 1 (Stoichiometry Adjustment): Add an additional equivalent of base to account for the deprotonation of the hydroxyl group. This ensures that there is sufficient base available to participate in the catalytic cycle.

    • Solution 2 (Protection Strategy): If adjusting the base stoichiometry is not effective, consider protecting the hydroxyl group. A common protecting group for phenols and hydroxylpyridines is a silyl ether (e.g., TBDMS) or a benzyl ether. However, be mindful that some protecting groups may not be stable to the reaction conditions.[12]

Frequently Asked Questions (FAQs)

What is the best starting point for selecting a base and solvent for this substrate?

A robust starting point for the amination of this compound is to use sodium tert-butoxide (NaOtBu) as the base and toluene as the solvent.[5] This combination offers a good balance of reactivity and solubility for a wide range of substrates.[5] If this initial condition fails, a systematic screening of other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, THF) is recommended.[1][5]

How does the electronic nature of the pyridine ring affect the reaction?

The pyridine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich arenes.[1] However, this can be overcome by using highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands that facilitate this key step.[1][3]

Should I use a pre-catalyst or generate the active catalyst in situ?

For reproducibility and cleaner reaction profiles, using a well-defined palladium pre-catalyst is often preferable to generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[12][13] Pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are air-stable and provide a more reliable and consistent source of the active Pd(0) species upon activation by the base.[6][13]

What is the optimal reaction temperature and time?

The optimal temperature and time are highly dependent on the specific amine, ligand, and base used. A good starting point is 100 °C for 12-24 hours .[14] The reaction progress should be monitored by a suitable analytical technique, such as TLC, GC-MS, or LC-MS, to determine the point of maximum conversion and to avoid potential product degradation from prolonged heating.[5]

Data Summary & Experimental Protocols

Table 1: Recommended Starting Conditions for Base and Solvent Screening
Base (pKa of Conjugate Acid)SolventTypical Temperature RangeKey Considerations
NaOtBu (~19) Toluene80-110 °CStrong base, widely effective but can cause decomposition of sensitive substrates.[5][6]
K₃PO₄ (~12.3) 1,4-Dioxane100-120 °CWeaker, non-nucleophilic base suitable for substrates with sensitive functional groups.[5]
Cs₂CO₃ (~10) Toluene or Dioxane100-120 °CGood solubility in organic solvents, often a good choice for challenging couplings.[6]
General Experimental Protocol for Optimization

This protocol provides a framework for systematically optimizing the base and solvent for your reaction.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and stir bars thoroughly. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[10]

  • Reagent Addition:

    • To the cooled flask, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, typically 1.1-1.2 times the palladium loading), and the base (2.2 equiv. to account for the hydroxyl proton).

    • Seal the flask, and purge and backfill with inert gas three times.[10]

  • Solvent and Amine Addition:

    • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Add the amine coupling partner (1.1-1.2 equiv.) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[5]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, providing a visual reference for understanding the reaction mechanism.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex  Oxidative Addition  + Ar-X Product Coupled Product Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex  Ligand Exchange  + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex  Deprotonation  - Base-H⁺X⁻ Amido_Complex->Pd0  Reductive Elimination  + Ar-NR₂ ArX This compound Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for addressing common issues encountered during the optimization process.

Troubleshooting_Tree Start Low Conversion? Check_Inert Is atmosphere strictly inert? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Yes Inert_No No Check_Inert->Inert_No No Screen_Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). Inert_Yes->Screen_Ligand Fix_Inert Improve inert technique (degas, use Schlenk line). Inert_No->Fix_Inert Screen_Base Screen different bases (NaOtBu -> K₃PO₄ -> Cs₂CO₃). Check solubility. Screen_Ligand->Screen_Base Screen_Solvent Screen anhydrous solvents (Toluene -> Dioxane). Screen_Base->Screen_Solvent Protect_OH Consider protecting the hydroxyl group. Screen_Solvent->Protect_OH

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Regioselective Functionalization of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of 2-bromo-6-chloropyridin-3-ol. This valuable trifunctional building block offers a unique scaffold for drug discovery and materials science, but its reactivity profile presents significant regioselectivity challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Foundational Strategy - The Hydroxyl Group

The acidic proton and nucleophilic oxygen of the C3-hydroxyl group can interfere with a wide range of reactions, particularly those involving organometallics or strong bases. Proper management of this group is the first step toward successful regioselective functionalization.

FAQ 1.1: Do I always need to protect the hydroxyl group? If so, what protecting group should I use?

Answer: Not always, but it is highly recommended for most cross-coupling and metallation reactions. The free hydroxyl can protonate organometallic reagents, deactivate catalysts, and complicate reaction outcomes. The choice of protecting group is critical and depends on its stability to downstream reaction conditions and the ease of its eventual removal.[1]

Causality: The decision to protect is based on the pKa of the pyridinol and the reactivity of your reagents. Strong bases (e.g., NaH, KOtBu, organolithiums) will deprotonate the hydroxyl, forming a pyridinolate. While this can sometimes be a useful directing group, it often leads to poor solubility and undesired side reactions. Palladium catalysts can also coordinate to the oxygen, altering their catalytic activity.

Troubleshooting & Recommendations:

  • For Organometallic Reactions (Lithiation, Grignard): Protection is mandatory. Silyl ethers like TBDMS or TIPS are generally unsuitable as they can be labile to organolithium reagents. Use robust alkyl ethers like methoxymethyl (MOM) or 2-(trimethylsilyl)ethoxymethyl (SEM).

  • For Palladium-Catalyzed Cross-Couplings: Protection is strongly advised. While some conditions tolerate a free -OH, yields and reproducibility are often superior with a protected substrate. A TBDMS group is often a good first choice due to its ease of installation and cleavage.

  • For SNAr or Electrophilic Reactions: Protection may not be necessary if the conditions are mild and non-basic. However, protecting the hydroxyl can prevent O-alkylation or O-acylation side products.

Table 1: Recommended Protecting Groups for this compound

Protecting GroupCommon Protection ReagentsTypical Deprotection ConditionsStability Profile & NotesReference
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or 4M HCl in DioxaneGood stability for cross-coupling. Labile to strong acids and fluoride sources.[2]
MOM MOM-Cl, DIPEA, DCM4M HCl in Dioxane or Acetic AcidRobust. Stable to most cross-coupling conditions and organometallics.[2]
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Very robust. Stable to acidic and basic conditions. Not suitable if subsequent hydrogenation is planned.[2]
Pivaloyl (Piv) Piv-Cl, PyridineLiOH, THF/H₂O; or NaOMe, MeOHEster group. Stable to mildly acidic conditions. Cleaved by strong base.[2]

Section 2: The Primary Challenge - Regioselective Cross-Coupling

The two distinct carbon-halogen bonds (C2-Br and C6-Cl) are the primary sites for functionalization via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Achieving selectivity is the most common hurdle.

dot

Caption: Key reactive sites and the electronic/mechanistic factors governing their functionalization.

FAQ 2.1: My Suzuki coupling is not selective and reacts at both C2 and C6. How do I exclusively target the C2-Br position?

Answer: Preferential reactivity at the C2-Br bond is the expected outcome due to fundamental principles of organometallic chemistry.[3][4] If you are observing poor selectivity, it is likely due to harsh reaction conditions or a non-optimal catalyst system.

Causality:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making its oxidative addition to a Pd(0) center kinetically more favorable.[4]

  • Electronic Activation: Halides positioned alpha to the pyridine nitrogen (like C2 and C6) are more susceptible to oxidative addition compared to those at other positions (e.g., C4). This is due to the polarization of the C-N bond.[3]

Troubleshooting Protocol:

  • Lower the Temperature: High temperatures (e.g., >100 °C) can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Attempt the reaction at a lower temperature, starting from 60-80 °C.

  • Choose the Right Catalyst System:

    • Standard Conditions: A combination of Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ is often sufficient for selective C-Br coupling.[5]

    • Avoid Overly Active Catalysts: Highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sometimes be reactive enough to cleave the C-Cl bond, especially at elevated temperatures.

  • Control Ligand:Palladium Ratio: The speciation of the palladium catalyst can be influenced by the ligand-to-metal ratio. For some dihalopyridines, higher ratios of PPh₃:Pd (e.g., ≥3:1) have been shown to favor the conventional C2-selectivity.[3][5]

  • Base Selection: Use a moderately strong but non-nucleophilic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7] Avoid extremely strong bases like KOtBu unless necessary, as they can promote side reactions.

Validated Protocol: Selective Suzuki-Miyaura Coupling at C2-Br

  • To a flame-dried Schlenk flask, add the protected this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

FAQ 2.2: The opposite problem: I need to functionalize the C6-Cl position while leaving the C2-Br intact. Is this possible?

Answer: Yes, this is a significant synthetic challenge but can be achieved by inverting the natural reactivity. This typically requires specialized catalyst systems or a multi-step strategy.

Causality: Overcoming the intrinsic preference for C-Br activation requires a catalyst system that is either sterically hindered from approaching the more crowded C2 position or electronically tuned to favor the C-Cl bond. Some reports suggest that changes in catalyst speciation (e.g., from mononuclear to multinuclear palladium species) can switch the site of reaction.[4]

Troubleshooting & Advanced Strategies:

  • Ligand-Controlled Selectivity: The use of specific, often bulky, N-heterocyclic carbene (NHC) ligands like IPr has been reported to invert selectivity in some dihalopyridine systems, favoring reaction at the position distal to the nitrogen (C4 over C2).[8] While not directly demonstrated for this exact substrate, exploring catalysts like Pd(PEPPSI)(IPr) could be a viable starting point.

  • Strategic Halogen Exchange: A more reliable, albeit longer, approach is a two-step sequence:

    • Step A: First, perform a selective reaction at the more reactive C2-Br site (e.g., a Suzuki coupling as described in FAQ 2.1).

    • Step B: With the C2 position now functionalized, the C6-Cl bond is the only remaining site for a second cross-coupling reaction, which will likely require more forcing conditions (higher temperature, stronger base, more active catalyst like a Buchwald system).

Section 3: Targeting the Pyridine Ring - C-H Functionalization

Beyond the halogen atoms, the C4-H bond is a prime target for functionalization, primarily through directed ortho-metallation (DoM).

FAQ 3.1: I'm trying to lithiate the C4 position using n-BuLi, but the reaction is messy. What am I doing wrong?

Answer: Standard alkyllithium reagents like n-BuLi are often too nucleophilic and can add to the pyridine ring or react with the halogens. For selective deprotonation (lithiation), a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or a mixed-metal base is required.

Causality: The hydroxyl group (or a protected derivative like -OMOM or -OCONR₂) is a powerful directing metalating group (DMG). It directs strong bases to deprotonate the adjacent ortho position, which is C4.[9] However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by n-BuLi. Furthermore, halogen-metal exchange at the C2-Br position is a common and rapid side reaction.[9]

Troubleshooting Protocol for C4-Lithiation:

  • Protect the Hydroxyl: This is non-negotiable. Use a robust DMG like a MOM ether or a pivaloyl ester.

  • Use the Right Base:

    • LDA: Generate LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in THF. Then, add your substrate to this solution. LDA is an excellent choice as it is a strong base but a poor nucleophile.

    • BuLi-LiDMAE Superbase: A complex of n-BuLi and lithium 2-(dimethylamino)ethanolate can sometimes achieve lithiation at unusual positions, such as C6 on 2-chloropyridine, by altering aggregation states and reactivity.[10] This highlights the importance of the base system.

  • Maintain Low Temperature: All steps must be conducted at -78 °C to prevent decomposition, side reactions, and loss of regioselectivity.

  • Quench with Electrophile: After a short lithiation time (typically 30-60 minutes), add your desired electrophile (e.g., I₂, DMF, TMS-Cl) at -78 °C and allow the reaction to slowly warm to room temperature.

dot

DoM_Workflow Start Goal: Functionalize C4-H Protect Protect 3-OH group (e.g., MOM ether) Start->Protect ChooseBase Choose Lithiating Agent Protect->ChooseBase LDA Use LDA at -78°C (Standard Choice) ChooseBase->LDA Correct BuLi Avoid n-BuLi (Risk of side reactions) ChooseBase->BuLi Incorrect Conditions Perform lithiation at -78°C in THF LDA->Conditions Quench Quench with electrophile (E+) at -78°C Conditions->Quench Product Isolate C4-functionalized product Quench->Product

Caption: Decision workflow for successful Directed ortho-Metallation (DoM) at the C4 position.

References

Technical Support Center: Managing Impurities in the Scale-Up of 2-Bromo-6-chloropyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the scale-up of this critical reaction. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the robustness and reproducibility of your process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities observed during the synthesis of this compound, and what are their primary sources?

A1: Understanding the impurity profile is the first step toward effective control. The common impurities in the synthesis of this compound can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted Starting Materials: Such as 2,6-dibromopyridine or 2,6-dichloropyridine, depending on the synthetic route.

    • Impurities in Starting Materials: Commercially available starting materials may contain isomers or related compounds that can carry through the synthesis.

  • Process-Related Impurities (By-products):

    • Over-bromination or Over-chlorination Products: Formation of di-bromo or di-chloro analogs if the reaction conditions are not carefully controlled.

    • Positional Isomers: Such as 6-bromo-2-chloropyridin-3-ol, which can be difficult to separate from the desired product due to similar physical properties.

    • Hydrolysis Products: If water is present, hydrolysis of the halo-groups can lead to the formation of di-hydroxy pyridines.

  • Degradation Products:

    • The product may be susceptible to degradation under harsh temperature or pH conditions, leading to a variety of colored and tarry impurities.

The primary sources of these impurities are often related to a lack of precise control over reaction parameters such as stoichiometry, temperature, and reaction time, especially during scale-up where mixing and heat transfer can become limiting factors.

Q2: During scale-up, we are observing an increase in a specific isomer impurity. What are the likely causes and how can we mitigate this?

A2: An increase in isomeric impurities during scale-up is a common challenge. The likely causes are:

  • Poor Temperature Control: Localized "hot spots" within a large reactor can alter the regioselectivity of the halogenation steps.

  • Inefficient Mixing: Inadequate mixing can lead to localized areas of high reagent concentration, promoting the formation of undesired isomers.

  • Changes in Addition Rates: The rate of addition of reagents can significantly impact selectivity. A rate that is optimal on a lab scale may be too fast for a larger volume, leading to poor dissipation of heat and mass.

Mitigation Strategies:

  • Optimize Reaction Parameters:

    • Temperature: Implement more robust temperature control, potentially using a jacketed reactor with a well-calibrated temperature probe.

    • Mixing: Evaluate and optimize the stirrer design and speed to ensure homogenous mixing throughout the reaction vessel.

    • Addition Profile: A slower, controlled addition of the limiting reagent is often beneficial. Consider a subsurface addition to improve dispersion.

  • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. A solvent study may be necessary to find a system that maximizes the yield of the desired isomer.

  • Catalyst Selection: If a catalyst is used, its activity and selectivity can be highly dependent on concentration and the presence of any deactivating species. Ensure the catalyst is of high quality and that its loading is optimized for the larger scale.[1]

Q3: We are struggling with the removal of colored impurities during the final purification steps. What are the recommended methods for their removal?

A3: Colored impurities are often high molecular weight by-products or degradation products. Their removal is crucial for meeting the stringent purity requirements of pharmaceutical intermediates.

Recommended Purification Methods:

  • Crystallization: This is often the most effective method for removing both colored and closely related structural impurities.

    • Solvent Screening: A thorough solvent screening is essential to identify a solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving the impurities either fully dissolved or insoluble.

    • Cooling Profile: A controlled, slow cooling profile is critical for forming a pure crystalline product and avoiding the trapping of impurities.

  • Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.

    • Procedure: A solution of the crude product can be treated with a small amount of activated carbon, heated, and then filtered through a pad of celite to remove the carbon and adsorbed impurities. The amount of carbon and the treatment time should be optimized to avoid product loss.

  • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for high-value products or when other methods fail. Normal or reverse-phase chromatography can be effective depending on the polarity of the impurities.

Q4: What are the key analytical techniques for monitoring the reaction and quantifying impurities in this compound?

A4: Robust analytical methods are the cornerstone of effective process control and quality assurance.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To monitor reaction progress, identify and quantify impurities, and determine final product purity.A gradient method with a suitable C18 column and UV detection is typically used. Method validation is crucial for accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile impurities and by-products.Useful for analyzing starting materials and low-boiling point impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the desired product and identify major impurities.Provides detailed structural information. Quantitative NMR (qNMR) can be used for accurate purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify unknown impurities by providing molecular weight information.A powerful tool for troubleshooting and identifying the root cause of impurity formation.[2]
Q5: Can you provide a general workflow for troubleshooting impurity issues during the scale-up of the this compound reaction?

A5: A systematic approach is key to efficiently resolving impurity challenges.

Impurity_Troubleshooting_Workflow start Impurity Issue Identified (e.g., Out of Specification) identify Identify the Impurity (LC-MS, NMR) start->identify quantify Quantify the Impurity (HPLC, qNMR) identify->quantify source Determine the Source (Starting Material, By-product, Degradation) quantify->source lab_scale Replicate Issue at Lab Scale source->lab_scale process_params Investigate Process Parameters (Temperature, Mixing, Stoichiometry) lab_scale->process_params material_analysis Analyze Starting Materials and Reagents lab_scale->material_analysis develop_control Develop Control Strategy (Process Modification, Purification) process_params->develop_control material_analysis->develop_control implement Implement and Verify at Scale develop_control->implement end Process Under Control implement->end

Caption: A systematic workflow for troubleshooting impurities.

This workflow emphasizes a data-driven approach, starting with the identification and quantification of the problematic impurity, followed by a root cause analysis and the development of a robust control strategy.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory and scale-up equipment.

  • Reaction Setup: To a clean, dry, and inerted reactor, add the starting pyridine derivative (e.g., 2,6-dichloropyridine) and a suitable solvent (e.g., N,N-Dimethylformamide).

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0-5 °C). Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise or as a solution, maintaining the temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by crystallization or other methods as described above.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w) to the solution.

  • Treatment: Stir the mixture at the elevated temperature for a specified time (e.g., 30-60 minutes).

  • Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is foundational to the integrity and success of their work. 2-bromo-6-chloropyridin-3-ol, a halogenated pyridinol derivative, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to guide your analytical strategy.

The Analytical Imperative for this compound

Accurate structural elucidation and purity assessment of this compound are critical for its application as a potential intermediate in pharmaceutical synthesis. The presence of bromine and chlorine atoms, a hydroxyl group, and the pyridine core necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis as complementary techniques for a holistic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds like pyridinols due to its excellent solubilizing power. The hydroxyl proton is often observable in DMSO-d₆, which can be confirmed by a D₂O exchange experiment. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The hydroxyl proton will likely appear as a broad singlet.

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.20 - 7.40Doublet (d)8.0 - 9.0
H-57.00 - 7.20Doublet (d)8.0 - 9.0
-OH9.50 - 10.50Broad Singlet (br s)-

Note: The exact chemical shifts are predictive and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal five distinct carbon signals, providing a carbon map of the molecule. The carbons attached to the electronegative halogens and the hydroxyl group will be significantly deshielded.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C-Br)140 - 145
C-3 (C-OH)150 - 155
C-4125 - 130
C-5120 - 125
C-6 (C-Cl)145 - 150

Note: These are predicted chemical shift ranges based on analogous structures.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 180 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For halogenated compounds like this compound, the isotopic patterns of bromine and chlorine provide a distinctive signature.

Causality of Experimental Choices in MS

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which can be invaluable for structural confirmation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion with minimal fragmentation. The choice between EI and ESI depends on the desired information. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks.

Predicted Mass Spectrometry Data
Ion m/z (relative to ¹²C, ⁷⁹Br, ³⁵Cl) Expected Isotopic Pattern (M, M+2, M+4) Interpretation
[M]⁺206.9Characteristic clusterMolecular Ion
[M-H]⁺205.9Characteristic clusterLoss of a proton
[M-CO]⁺178.9Characteristic clusterLoss of carbon monoxide from the pyridinol ring
[M-Br]⁺127.9Isotopic pattern for one chlorineLoss of a bromine radical
[M-Cl]⁺171.9Isotopic pattern for one bromineLoss of a chlorine radical
Experimental Protocol for LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument (e.g., 10 L/min at 300 °C).

    • Scan Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is most suitable, separating the compound from potential impurities based on polarity.

Causality of Experimental Choices in HPLC

A C18 column is a good starting point for reversed-phase chromatography as it provides excellent retention for a wide range of organic molecules. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the tuning of retention. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for ionizable compounds like pyridinols. UV detection is appropriate as the pyridine ring is a chromophore.

Illustrative HPLC Performance Data
Parameter Value Rationale
Retention Time (t_R_) 4.5 minDependent on the specific method conditions.
Theoretical Plates (N) > 5000Indicates good column efficiency.
Tailing Factor (T) 0.9 - 1.2A measure of peak symmetry.
Purity (% Area) > 98%Calculated from the relative area of the main peak.
Experimental Protocol for HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes to elute compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percent of the main peak.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm that the empirical formula matches the proposed structure.

Expected Elemental Analysis Data

For C₅H₃BrClNO:

Element Theoretical % Experimental % (Typical Acceptance Criteria)
Carbon (C)28.8228.82 ± 0.4
Hydrogen (H)1.451.45 ± 0.4
Nitrogen (N)6.726.72 ± 0.4
Experimental Protocol for Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (1-3 mg) is required.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument's software calculates the percentage of each element. The results are then compared to the theoretical values.

Visualizing the Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve nmr_acq Acquire 1H & 13C Spectra (400 MHz Spectrometer) dissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference interpret Interpret Spectra reference->interpret LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sol Prepare Dilute Solution (~10 µg/mL) inject Inject into LC-MS prep_sol->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection ionize->detect analyze_ms Analyze Mass Spectrum detect->analyze_ms confirm_mw Confirm Molecular Weight & Isotopic Pattern analyze_ms->confirm_mw analyze_frag Analyze Fragmentation analyze_ms->analyze_frag HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis prep_hplc Prepare Solution (~0.5 mg/mL) filter Filter (0.45 µm) prep_hplc->filter inject_hplc Inject into HPLC filter->inject_hplc separate_hplc Reversed-Phase Separation (C18 Column) inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv integrate Integrate Peaks detect_uv->integrate calc_purity Calculate % Area Purity integrate->calc_purity

A Researcher's Guide to the Spectroscopic Analysis of 2-bromo-6-chloropyridin-3-ol: A Comparative ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-bromo-6-chloropyridin-3-ol, a halogenated pyridinol derivative relevant in synthetic chemistry and drug discovery. Rather than merely presenting data, we will dissect the spectral features, explaining the underlying principles of substituent effects on the pyridine scaffold. To provide a richer context, we will compare its NMR data with that of key structural analogs, offering a clearer understanding of how each substituent—bromo, chloro, and hydroxyl—modulates the electronic environment of the heterocyclic ring.

Part 1: The Foundational Principles: Substituent Effects in Pyridine NMR

The chemical shifts (δ) and coupling constants (J) in the NMR spectrum of a substituted pyridine are exquisitely sensitive to the electronic properties of its substituents. The pyridine ring is inherently electron-deficient (π-deficient), particularly at the α (C2, C6) and γ (C4) positions. Substituents modulate this electron density through a combination of inductive and resonance effects, which are critical for accurate spectral assignment.

  • Inductive Effects: Electronegative atoms like chlorine, bromine, and oxygen withdraw electron density through the sigma (σ) bonds. This deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The effect is strongest on the carbon directly attached to the substituent (the ipso-carbon) and diminishes with distance.

  • Resonance Effects: Substituents with lone pairs, such as the hydroxyl group (-OH), can donate electron density into the π-system of the ring. This resonance donation increases electron density (shielding), primarily at the ortho and para positions, causing their signals to shift to a lower chemical shift (upfield). Halogens also possess lone pairs but are generally considered weak resonance donors and strong inductive withdrawers in aromatic systems.

  • Proton-Proton Coupling: In pyridine systems, protons on adjacent carbons exhibit spin-spin coupling. The magnitude of the coupling constant (J) provides valuable structural information. For instance, coupling between protons at C4 and C5 (³J H4-H5) is typically in the range of 8-9 Hz, while the four-bond coupling between protons at C4 and C6 (⁴J H4-H6) is smaller, around 1-3 Hz.

For this compound, we anticipate a complex interplay of these effects. The two powerful inductively withdrawing halogens at C2 and C6 will strongly deshield the ring. The hydroxyl group at C3 will act as an electron-donating group via resonance, counteracting the withdrawal effects, particularly at the ortho (C2, C4) and para (C6) positions.

Part 2: Spectral Deep Dive: ¹H and ¹³C NMR of this compound

The structure of this compound features two remaining aromatic protons at the C4 and C5 positions. Their chemical environment is dictated by the adjacent substituents.

Caption: Structure of this compound with atom numbering.

Anticipated Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

NucleusAssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationRationale for Assignment
¹H H5~7.65Doublet (d)~8.41HLocated meta to the -OH and ortho to the -Cl. Experiences strong deshielding from the adjacent chlorine.
H4~7.40Doublet (d)~8.41HLocated ortho to the electron-donating -OH group, which shifts it upfield relative to H5.
OH~10.5Broad Singlet (br s)-1HPhenolic proton, chemical shift is concentration and solvent dependent.
¹³C C2~138Singlet (s)--Ipso-carbon attached to bromine; deshielded.
C6~145Singlet (s)--Ipso-carbon attached to chlorine; strongly deshielded.
C3~150Singlet (s)--Attached to the -OH group; strongly deshielded by oxygen.
C5~125Singlet (s)--Coupled to H5; influenced by adjacent C4 and C6.
C4~120Singlet (s)--Shielded by the resonance-donating effect of the para -OH group.

The two aromatic protons, H4 and H5, form a simple AX spin system and should appear as two doublets, coupled to each other with a typical ortho coupling constant (³J) of approximately 8-9 Hz.

Caption: Key ³J (ortho) coupling interaction in this compound.

Part 3: A Comparative Analysis: Understanding Substituent Contributions

To truly appreciate the spectral features of this compound, it is instructive to compare its data with simpler, related molecules. This comparison allows us to isolate the effect of each substituent.

Table 2: Comparative ¹H NMR Data (δ, ppm) of Pyridine Analogs

CompoundH2/H6H3/H5H4Source
Pyridine8.567.267.65[1]
2-Bromopyridine- (Br at C2) / 8.357.21 / 7.457.55[1][2]
2-Bromo-6-chloropyridine- (Br at C2) / - (Cl at C6)7.2 (H3) / 7.4 (H5)7.5-7.6 (t)[3]
This compound - (Br at C2) / - (Cl at C6)- (OH at C3) / ~7.65~7.40Predicted
  • From Pyridine to 2-Bromopyridine: Replacing H2 with bromine deshields the adjacent H6 proton due to bromine's inductive effect. The other protons are also shifted slightly.[1][2][4]

  • From 2-Bromopyridine to 2-Bromo-6-chloropyridine: Adding a chlorine atom at C6 removes the H6 signal and deshields the adjacent H5 proton. The remaining protons (H3, H4, H5) form a more complex pattern, with H4 appearing as a triplet due to coupling with both H3 and H5.[3]

  • From 2-Bromo-6-chloropyridine to this compound: The introduction of the -OH group at C3 is the most significant change. It removes the H3 signal and, through its strong resonance-donating effect, shields the ortho proton (H4), causing a significant upfield shift compared to its position in 2-bromo-6-chloropyridine. This shielding effect is the key diagnostic feature for confirming the position of the hydroxyl group.

A similar comparative analysis for the ¹³C NMR data reveals the strong deshielding effect of the directly attached halogens and oxygen on the ipso-carbons (C2, C3, C6) and the more nuanced shielding/deshielding effects on the other ring carbons.[5][6]

Part 4: Best Practices: A Protocol for High-Quality NMR Acquisition

Trustworthy data is the bedrock of scientific inquiry. The following protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra for halogenated pyridinols.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) if needed B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample and lock on solvent signal D->E F Shim magnet coils for optimal homogeneity (line shape) E->F G Tune and match probe for ¹H and ¹³C frequencies F->G H Acquire ¹H spectrum (e.g., zg30 pulse program) G->H I Acquire ¹³C spectrum (e.g., zgpg30 with proton decoupling) H->I J Apply Fourier Transform I->J K Phase correct the spectra J->K L Calibrate chemical shift to solvent or TMS reference K->L M Integrate ¹H signals and pick peaks for ¹³C L->M

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for pyridinols due to its ability to dissolve polar compounds and exchange slowly with the hydroxyl proton, often allowing it to be observed.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Instrument Setup and Calibration (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock: Lock the field frequency to the deuterium signal of the solvent (DMSO-d₆).

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve a sharp, symmetrical solvent peak, which is crucial for resolving fine couplings.[7]

    • Tuning and Matching: Tune the NMR probe for the ¹H and ¹³C frequencies to ensure maximum energy transfer and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems), which uses a 30° flip angle to allow for a shorter relaxation delay.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time (AQ): ~2-3 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration if quantitative data is desired.

      • Number of Scans (NS): 8-16 scans, depending on sample concentration.

    • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and set the reference. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[8]

    • Acquisition Parameters:

      • Spectral Width: ~220-240 ppm.

      • Acquisition Time (AQ): ~1-1.5 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 256-1024 scans or more, as ¹³C has a low natural abundance and is much less sensitive than ¹H.

    • Processing: Apply an exponential window function (line broadening of ~1-2 Hz), Fourier transform, phase correct, and set the reference. The DMSO-d₆ solvent peak appears as a multiplet centered at δ ~39.52 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are defined by the powerful and competing electronic effects of its three substituents. The two halogens create an electron-poor system, while the hydroxyl group provides targeted shielding via resonance, particularly at the C4 position. This push-pull electronic nature makes NMR spectroscopy an indispensable tool for confirming its structure. By comparing its spectral data with that of simpler analogs, we can systematically deconstruct the contribution of each functional group to the overall magnetic environment of the molecule. The rigorous application of the experimental protocol outlined ensures the acquisition of high-fidelity, reproducible data, which is essential for unambiguous structural elucidation in any research or drug development setting.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-bromo-6-chloropyridin-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and chemical synthesis, halogenated heterocyclic compounds such as 2-bromo-6-chloropyridin-3-ol serve as critical building blocks. Their structural verification and impurity profiling demand analytical techniques that are not only sensitive and accurate but also robust and informative. Mass spectrometry (MS) stands as the cornerstone of this analytical challenge. This guide moves beyond a simple recitation of methods. It is designed to provide you, the researcher, with a foundational understanding of the strategic choices involved in developing a mass spectrometry-based analytical workflow for this specific class of molecules. We will delve into the causality behind selecting an ionization source, the rationale for choosing a particular mass analyzer, and the logic of interpreting the resultant fragmentation patterns, empowering you to build self-validating and reliable analytical protocols.

The Analytical Challenge: Understanding the Molecule

Before venturing into the instrumental setup, a clear understanding of the analyte's physicochemical properties is paramount. This compound (C₅H₃BrClNO, Monoisotopic Mass: 206.90865 Da) possesses several features that dictate our analytical strategy[1]:

  • Two Different Halogens: The presence of both bromine and chlorine creates a highly distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, while chlorine has isotope ³⁵Cl and ³⁷Cl in a nearly 3:1 ratio[2][3]. This unique pattern is a powerful tool for confirmation.

  • Aromatic Pyridine Ring: The stable aromatic system influences fragmentation, often requiring significant energy to induce ring cleavage[4].

  • Hydroxyl Group (-OH): This polar, ionizable group makes the molecule amenable to "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6] It also provides a potential site for derivatization.

  • Thermal Stability: The stability of the molecule and its derivatives under heat will determine the feasibility of using Gas Chromatography (GC) based methods.

Our primary analytical goals are typically twofold: unequivocal identification and accurate quantification. The choice of MS technique must serve these objectives.

A Comparative Analysis of Ionization Techniques

The first and most critical decision in MS analysis is the choice of ionization method. This choice is dictated by the analyte's polarity, volatility, and thermal stability, as well as the desired outcome (molecular weight confirmation vs. structural elucidation).[7][8]

Ionization TechniquePrincipleBest Suited ForExpected Ion for AnalyteFragmentation
Electrospray Ionization (ESI) Ions are generated from a solution by creating a fine spray of charged droplets at atmospheric pressure.[6]Polar, thermally labile compounds. Ideal for LC-MS coupling.Even-electron ions, primarily [M+H]⁺ or [M-H]⁻."Soft" ionization; minimal in-source fragmentation. Structure is probed via tandem MS (MS/MS).[9]
Atmospheric Pressure Chemical Ionization (APCI) Sample is vaporized and ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[5][10]Less polar, thermally stable compounds that are not efficiently ionized by ESI. Also ideal for LC-MS.[11]Primarily even-electron [M+H]⁺ ions."Soft," but can sometimes induce more in-source fragmentation than ESI.[9]
Electron Ionization (EI) Vaporized sample is bombarded with high-energy electrons (typically 70 eV) in a vacuum.[12]Volatile, thermally stable compounds. The classic technique for GC-MS.Odd-electron radical cation, M⁺•."Hard" ionization; extensive and reproducible fragmentation, providing a structural "fingerprint".[8][13]

Expert Insight: For this compound itself, ESI is the superior starting point when coupled with Liquid Chromatography (LC). Its polarity, conferred by the hydroxyl group, allows for efficient protonation or deprotonation in solution, leading to strong [M+H]⁺ or [M-H]⁻ signals with high sensitivity.[14] APCI serves as an excellent alternative, particularly for less polar derivatives or when using non-polar mobile phases in LC.[5][10] EI, coupled with GC, should be reserved for volatile and thermally stable derivatives where the goal is library matching or detailed structural elucidation through fragmentation patterns.[15]

Fragmentation Pathways: Decoding the Mass Spectrum

The true power of mass spectrometry lies in the analysis of fragment ions, which provides a roadmap to the molecule's structure. The fragmentation of this compound is governed by its distinct structural motifs.

The Isotopic Signature: A Built-in Confirmation

The presence of one bromine and one chlorine atom results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens. The relative intensities of these peaks (M, M+2, M+4) are predictable due to the natural abundance of the isotopes.

  • M: Contains ³⁵Cl and ⁷⁹Br

  • M+2: Contains ³⁷Cl and ⁷⁹Br (ratio ~0.32 relative to M) OR ³⁵Cl and ⁸¹Br (ratio ~0.98 relative to M)

  • M+4: Contains ³⁷Cl and ⁸¹Br (ratio ~0.32 relative to M+2 from ³⁵Cl/⁸¹Br)

The resulting pattern is a unique fingerprint confirming the elemental composition.

Predicted Fragmentation of [M+H]⁺ (from ESI or APCI)

In tandem MS (MS/MS), the protonated molecule ([M+H]⁺, m/z 208, 210, 212) is isolated and fragmented via collision-induced dissociation (CID). The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or product ions.

G M_H [M+H]⁺ m/z 208/210/212 Frag1 Loss of HBr [M+H-HBr]⁺ m/z 127/129 M_H->Frag1 -HBr Frag2 Loss of HCl [M+H-HCl]⁺ m/z 172/174 M_H->Frag2 -HCl Frag3 Loss of Br• [M+H-Br]⁺ m/z 129/131 M_H->Frag3 -Br• Frag4 Loss of Cl• [M+H-Cl]⁺ m/z 173/175 M_H->Frag4 -Cl• Frag5 Loss of CO (from Frag1 or Frag2) Frag1->Frag5 -CO Frag2->Frag5 -CO G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject C18_Column C18_Column Inject->C18_Column Gradient Elution ESI_Source ESI Source (+ Mode) C18_Column->ESI_Source Mass_Analyzer Mass Analyzer (QqQ or Q-TOF) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Signal

References

A Senior Application Scientist’s Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of chemical intermediates is a non-negotiable prerequisite for the integrity of research and the safety of final active pharmaceutical ingredients (APIs). 2-bromo-6-chloropyridin-3-ol is a key heterocyclic building block whose purity directly influences reaction yields, impurity profiles, and the ultimate quality of the target molecule. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, grounded in fundamental principles and supported by detailed experimental protocols.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the cornerstone of rational method development. The molecule's structure, featuring a polar hydroxyl (-OH) group and a halogenated pyridine ring, dictates its analytical behavior.

  • Polarity: The phenolic hydroxyl group imparts significant polarity, making the compound soluble in polar organic solvents but limiting its volatility.

  • Volatility: As a solid at room temperature, this compound has low volatility, which presents a direct challenge for Gas Chromatography.[1]

  • Thermal Stability: The presence of functional groups susceptible to degradation at high temperatures requires careful consideration, particularly for GC analysis.

  • UV Absorbance: The pyridine ring is a chromophore, making the compound suitable for UV detection in HPLC.

This property profile immediately suggests that HPLC is a more direct analytical approach, while GC will require a chemical modification step to overcome the low volatility.[2]

High-Performance Liquid Chromatography (HPLC): The Direct Approach for Polar Analytes

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for this compound.[3][4] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[5]

Causality Behind Experimental Choices for HPLC

1. Separation Mode: Reversed-Phase Chromatography Reversed-phase (RP) HPLC is the most widely used mode, employing a non-polar stationary phase and a polar mobile phase.[6] This is the logical choice for our polar analyte. The non-polar stationary phase (typically C18-bonded silica) retains the analyte through hydrophobic interactions with the pyridine ring, while the polar mobile phase elutes it. By modulating the ratio of the aqueous and organic components of the mobile phase, we can precisely control the retention time.[7]

2. Column Selection: C18 Stationary Phase A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and resolving power for a wide range of molecules.[6] For this polar analyte, a high-quality, end-capped C18 column will minimize unwanted interactions with residual silanols on the silica surface, ensuring sharp, symmetrical peaks.

3. Mobile Phase Composition: Water/Acetonitrile with Acid Modifier A gradient elution using a mixture of water and a polar organic solvent like acetonitrile allows for the separation of impurities with a wide range of polarities.[5] The inclusion of a small amount of an acid modifier (e.g., 0.1% formic or phosphoric acid) in the mobile phase is critical. For a phenolic compound like this compound, the acid suppresses the ionization of the hydroxyl group, ensuring the analyte is in a single, neutral form. This leads to consistent retention and improved peak shape.

4. Detector: UV-Vis Detector The aromatic pyridine core of the analyte contains π-electrons that absorb ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (e.g., ~254 nm or determined by a UV scan) provides excellent sensitivity and selectivity for the main compound and any related aromatic impurities.[8]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample C->D E C18 Reversed-Phase Column Separation D->E F UV Detection E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (% Area) G->H

Caption: General workflow for HPLC purity analysis.

Detailed Protocol: HPLC Method
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Gas Chromatography (GC): A Viable Alternative via Derivatization

Gas Chromatography is a powerful technique renowned for its high separation efficiency, particularly for volatile and thermally stable compounds.[9] Direct analysis of this compound by GC is impractical due to its low volatility and the presence of a polar -OH group, which would lead to poor peak shape and strong adsorption onto the column.[10]

The Self-Validating Step: The Necessity of Derivatization

To make the analyte suitable for GC, we must chemically modify it through derivatization.[11] This process replaces the active, polar hydrogen on the hydroxyl group with a non-polar, thermally stable group.[10] This modification accomplishes three critical objectives:

  • Increases Volatility: Masks the polar -OH group, reducing intermolecular hydrogen bonding and allowing the molecule to vaporize at a lower temperature.[12]

  • Improves Thermal Stability: Protects the hydroxyl group from degradation in the high-temperature GC injector.

  • Enhances Peak Shape: Minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[13]

Silylation is the most common and effective derivatization technique for hydroxyl groups.[14] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogen to form a volatile trimethylsilyl (TMS) ether derivative.[11]

Causality Behind Experimental Choices for GC

1. Column Selection: Mid-Polarity Capillary Column After derivatization, the analyte is significantly less polar. A mid-polarity capillary column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), provides an appropriate level of polarity to effectively separate the TMS-derivatized analyte from potential impurities or derivatization by-products.

2. Inlet and Detector: Split/Splitless and FID A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. The injector temperature must be high enough to ensure rapid vaporization of the derivatized analyte without causing degradation. A Flame Ionization Detector (FID) is an excellent universal detector for organic compounds, offering high sensitivity and a wide linear range. It is robust and provides a response proportional to the mass of carbon, making it ideal for purity calculations.[3]

3. Temperature Program: A temperature program, which gradually increases the column oven temperature, is essential. It allows for the elution of lower-boiling impurities first, followed by the derivatized analyte, and finally any higher-boiling components, ensuring good resolution across the entire chromatogram.

Experimental Workflow: GC Purity Analysis (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis A Accurately weigh sample B Add Solvent (e.g., Pyridine) & Derivatization Reagent (BSTFA) A->B C Heat reaction mixture (e.g., 70°C for 30 min) B->C D Inject Sample C->D E Capillary Column Separation D->E F FID Detection E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (% Area) G->H

Caption: Workflow for GC purity analysis including derivatization.

Detailed Protocol: GC Method with Silylation
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Derivatization Procedure:

    • Accurately weigh ~5 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of pyridine (as a catalyst and solvent).

    • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-17 or equivalent (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Injection: 1 µL, split ratio 50:1.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and the nature of the impurities of interest.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Excellent. Direct analysis of the polar, non-volatile compound.[3]Requires Derivatization. Not suitable for direct analysis due to low volatility.[10]
Sample Prep Simple: Dissolve and filter.Complex: Requires a quantitative chemical reaction (derivatization).[11]
Analysis Time Moderate (typically 20-30 minutes).Potentially faster run times post-derivatization.
Selectivity Excellent for a wide range of polar and non-polar impurities.Excellent for volatile and semi-volatile impurities.
Sensitivity High, dependent on UV absorbance of impurities.Very high, especially with an FID detector for organic compounds.
Robustness Generally high; method is straightforward.Method robustness depends on the reproducibility of the derivatization step.
Key Advantage Direct, robust method for the parent compound and non-volatile impurities.[4]Superior resolution for volatile impurities; can be coupled to MS for identification.[2]
Key Limitation May have lower resolution for very similar, small non-polar impurities.The derivatization step adds complexity, time, and a potential source of error.
Logical Decision Framework

This decision tree can guide the selection of the most appropriate technique.

Decision_Tree A Primary Analytical Goal? B Routine QC & Purity Assay (Non-volatile impurities) A->B C Identify/Quantify Volatile Impurities (e.g., Residual Solvents) A->C D Use HPLC B->D Yes F Is derivatization feasible and validated? C->F Yes E Use GC F->D No F->E Yes

Caption: Logical comparison for analytical method selection.

Trustworthiness: A Foundation in Method Validation

Both protocols described are designed as self-validating systems. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[15] According to the International Council for Harmonisation (ICH) guideline Q2(R1), this involves assessing key parameters:[16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is demonstrated by obtaining clean separation of the main peak from all other peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These validation principles are integral to ensuring the trustworthiness of the data generated, a requirement mandated by regulatory bodies like the FDA.[19][20][21]

Conclusion and Recommendation

For the routine purity assessment of this compound, HPLC is the superior and recommended method. Its primary advantage is the ability to analyze the compound directly without the need for chemical modification. This simplifies the workflow, reduces potential sources of error, and makes it a more robust and efficient method for quality control environments. The HPLC method is highly effective for detecting and quantifying the main component as well as potential non-volatile, process-related impurities and degradation products.

Gas Chromatography serves as a valuable complementary technique. It should be employed when the primary concern is the detection of volatile or semi-volatile impurities that may not be amenable to HPLC analysis. While the derivatization step adds complexity, a well-validated GC method can provide excellent sensitivity and resolving power for this specific class of compounds. Coupling GC with Mass Spectrometry (GC-MS) would be the definitive method for identifying unknown volatile impurities.

Ultimately, a comprehensive purity profile for a critical intermediate like this compound is best achieved by leveraging the strengths of both techniques, with HPLC as the primary workhorse for release testing and GC as a specialized tool for targeted impurity investigations.

References

A Comparative Guide to the Reactivity of 2-bromo-6-chloropyridin-3-ol and 2,6-dibromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, dihalogenated pyridinols serve as exceptionally versatile scaffolds. Their utility stems from the ability to perform selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromo-6-chloropyridin-3-ol and 2,6-dibromopyridin-3-ol . Understanding their distinct reactivity profiles is paramount for researchers aiming to design efficient, predictable, and robust synthetic routes.

The core difference between these two molecules lies at the 6-position: a chloro-substituent versus a bromo-substituent. This seemingly minor change has profound implications for their behavior in common synthetic transformations, dictating reaction rates, catalyst selection, and the potential for selective mono- or di-functionalization.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The cornerstone of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The rate and facility of this step are highly dependent on the nature of the halogen. The generally accepted reactivity trend for halides is I > Br > Cl.[2][3]

This trend is rooted in the bond dissociation energies of the C-X bonds and the polarizability of the halogen. The C-Br bond is weaker and more easily cleaved by the palladium catalyst than the more robust C-Cl bond.[4] Consequently, the bromine atoms in both this compound and 2,6-dibromopyridin-3-ol are the more reactive sites for initial cross-coupling.[5][6] The critical comparison, therefore, hinges on two aspects:

  • Initial Reactivity: Does the halogen at C6 influence the reactivity at C2?

  • Sequential Reactivity: How does the reactivity of the C6-Cl bond in this compound compare to the C6-Br bond in 2,6-dibromopyridin-3-ol after the initial C2 functionalization?

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[3] For both substrates, the initial coupling will preferentially occur at the C2-Br position.

  • 2,6-dibromopyridin-3-ol: This substrate is highly reactive. Both C-Br bonds are susceptible to oxidative addition. Achieving selective mono-arylation at the C2 position can be challenging and may require careful control of stoichiometry and reaction time to avoid di-substitution.

  • This compound: This substrate offers a distinct advantage for selective synthesis. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a clean, chemoselective mono-arylation at the C2 position under standard Suzuki conditions.[5][6] The remaining C6-Cl bond can then be subjected to a second, distinct coupling reaction, often requiring more forcing conditions (e.g., stronger bases, more electron-rich ligands, higher temperatures) to activate the less reactive chloride.[2]

FeatureThis compound2,6-dibromopyridin-3-ol
Initial Reaction Site C2-BrC2-Br (or C6-Br)
Selectivity High for C2 mono-functionalizationLower; risk of di-substitution
Synthetic Utility Excellent for sequential, divergent synthesisGood for symmetric di-substitution
Second Coupling Possible at C6-Cl under more forcing conditionsPossible at C6-Br under similar or slightly harsher conditions
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial in the synthesis of countless pharmaceutical agents.[7][8] The principles of halide reactivity remain consistent.

  • 2,6-dibromopyridin-3-ol: Mono-amination can be achieved, but symmetric di-amination is also a common outcome, particularly with less sterically hindered amines or under prolonged heating.[9][10]

  • This compound: This substrate is ideally suited for constructing unsymmetrical 2,6-diaminopyridine derivatives. The first C-N bond is formed selectively at the C2-Br position. The resulting 2-amino-6-chloropyridin-3-ol is a stable intermediate that can be carried forward for a subsequent amination or other coupling at the C6-Cl position. This sequential approach provides precise control over the final molecular architecture.

Experimental Workflow & Causality

The choice between these two substrates is dictated by the desired synthetic outcome. The following workflow illustrates the decision-making process.

Caption: Decision workflow for substrate selection.

Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the selective mono-arylation at the C2-Br position, a testament to the differential reactivity inherent in the molecule.

Rationale: The use of Pd(dppf)Cl₂ is a robust choice for heteroaromatic systems, offering a good balance of activity and stability. Sodium carbonate is a moderately strong base, sufficient to facilitate transmetalation without promoting unwanted side reactions. The DME/water solvent system ensures solubility for both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting material. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

    • Causality: 3 mol% is a standard catalyst loading for efficient coupling without being wasteful. The pre-catalyst Pd(II) is reduced in situ to the active Pd(0) species.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen, which can degrade the catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating accelerates the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-6-chloropyridin-3-ol.

The Catalytic Cycle: A Visual Explanation

The fundamental mechanism underpinning these transformations is the palladium catalytic cycle. The initial, selectivity-determining step is the oxidative addition.

Suzuki_Catalytic_Cycle center OA Oxidative Addition center->OA Ar-X TM Transmetalation OA->TM Ar'B(OH)₂ Base RE Reductive Elimination TM->RE RE->center Ar-Ar' L0 Pd(0)L₂ (Active Catalyst) L2 Ar-Pd(II)-X(L₂) Intermediate L3 Ar-Pd(II)-Ar'(L₂) Intermediate

Caption: Generalized catalytic cycle for Suzuki coupling.

Conclusion and Outlook

The choice between this compound and 2,6-dibromopyridin-3-ol is a strategic one, guided by the ultimate synthetic goal.

  • 2,6-dibromopyridin-3-ol is the substrate of choice for the rapid synthesis of symmetrically 2,6-disubstituted pyridinols. Its high reactivity at both positions ensures efficient double functionalization.

  • This compound is the superior building block for asymmetric or sequentially functionalized derivatives. Its built-in reactivity differential provides a reliable chemical "switch," allowing for controlled, selective transformations at the C2 position while preserving the C6 position for subsequent, distinct chemical modifications.

For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, the chemoselectivity offered by this compound presents a significant advantage, enabling greater synthetic flexibility and more efficient access to novel chemical space.

References

A Senior Application Scientist's Comparative Guide to In Vitro Kinase Assay Protocols for Novel Inhibitors Derived from 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Kinase Assays in Drug Discovery

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most important target classes for modern drug discovery.[2][3] The development of small-molecule kinase inhibitors, such as those potentially derived from a 2-bromo-6-chloropyridin-3-ol scaffold, is a cornerstone of targeted therapy.[1]

The initial and most crucial step in characterizing these novel chemical entities is the robust and reliable measurement of their inhibitory activity against a specific kinase target. This is achieved through in vitro kinase assays, which form the foundation of the drug discovery cascade, from high-throughput screening (HTS) to lead optimization.[4][5] The choice of assay technology is a critical decision, as it directly impacts data quality, throughput, cost, and the types of mechanistic insights that can be gleaned.[6][7]

This guide provides an in-depth comparison of prevalent in vitro kinase assay platforms, offering researchers the expertise to select and implement the most appropriate methodology for their specific needs. We will explore the causality behind experimental choices, present a universal, adaptable protocol for screening new compounds, and compare the leading technologies with supporting data and visualizations.

Pillar 1: Foundational Principles of Kinase Inhibition

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP), the universal phosphodonor, for binding within the kinase's active site.[5] Understanding this mechanism is fundamental to designing and interpreting any kinase assay. The concentration of ATP used in the assay is a critical parameter; using a concentration close to the Michaelis constant (Km) of the kinase for ATP allows for the sensitive detection of competitive inhibitors.[8] For later-stage studies aiming to better reflect the intracellular environment, assays may be performed at physiological ATP concentrations (typically 1-5 mM).[9]

ATP_Competition cluster_0 Kinase Active Site K Kinase ATP Binding Pocket Substrate Binding Site Phospho_Substrate Phosphorylated Substrate K->Phospho_Substrate Phosphorylation ADP ADP K->ADP ATP ATP ATP->K:p1 Binds Inhibitor Novel Compound (e.g., from 2-bromo-6- chloropyridin-3-ol) Inhibitor->K:p1 Binds & Blocks Substrate Substrate Substrate->K:p2

Caption: ATP-competitive inhibition mechanism.

Pillar 2: A Universal, Adaptable Protocol for Initial Compound Screening

When working with novel compounds, such as derivatives of this compound, a flexible and robust baseline protocol is essential. The following methodology is designed for a generic kinase and can be adapted and optimized for the specific target and assay technology chosen.

Experimental Workflow Overview

Kinase_Assay_Workflow start Start prep 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP, Compound) start->prep dispense_compound 2. Dispense Compound (Serial dilutions in assay plate) prep->dispense_compound add_kinase 3. Add Kinase (Pre-incubation with compound) dispense_compound->add_kinase initiate_rxn 4. Initiate Reaction (Add ATP/Substrate Mix) add_kinase->initiate_rxn incubate 5. Incubate (Allow phosphorylation to occur) initiate_rxn->incubate stop_rxn 6. Stop Reaction (e.g., add EDTA) incubate->stop_rxn detect 7. Detection (Add detection reagents) stop_rxn->detect read 8. Read Plate (Measure Signal) detect->read analyze 9. Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: Generic in vitro kinase assay workflow.

Step-by-Step Methodology

This protocol is designed for a 384-well plate format, but volumes can be scaled.[10][11]

  • Reagent Preparation:

    • Kinase Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may need optimization.[12]

    • Kinase Stock: Dilute the recombinant kinase enzyme to a working concentration (e.g., 2X final concentration) in kinase buffer. The optimal concentration must be determined empirically by performing an enzyme titration.

    • Compound Stock: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create serial dilutions to generate a 10-point dose-response curve. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.[1][11]

    • Substrate/ATP Mix: Prepare a 2X working solution containing the specific peptide or protein substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[8]

  • Assay Execution:

    • Compound Dispensing: Add 0.5 µL of the serially diluted compound solutions or DMSO (for controls) to the wells of the assay plate.[3]

    • Kinase Addition: Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.[11]

    • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the reaction.

    • Kinase Reaction: Incubate the plate for the predetermined reaction time (e.g., 60-120 minutes) at room temperature or 30°C. The reaction time should be within the linear range of product formation.[13]

  • Detection & Data Analysis:

    • Reaction Termination: Stop the reaction. The method depends on the detection platform. For many assays, adding an EDTA-containing buffer is sufficient to chelate the Mg²⁺ required for kinase activity.[10][13]

    • Signal Development: Add the specific detection reagents corresponding to the chosen assay platform (e.g., ADP-Glo™ Reagent, HTRF® antibodies, etc.). Incubate as per the manufacturer's instructions.[3][14]

    • Data Acquisition: Read the plate on a compatible microplate reader (measuring luminescence, fluorescence, TR-FRET, etc.).

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO only) controls.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Pillar 3: A Comparative Guide to Kinase Assay Technologies

The selection of an assay platform is a critical decision driven by the specific research goals, be it high-throughput screening (HTS) or detailed mechanistic studies.[15] Each technology has distinct advantages and limitations.

Assay_Selection_Tree cluster_hts High-Throughput Screening (HTS) cluster_mech Mechanistic / Detailed Studies start What is the primary goal? hts_cost Is cost a major constraint? start->hts_cost HTS mech_direct Need direct detection of product? start->mech_direct Mechanistic Studies hts_robust Need high robustness & S/B? hts_cost->hts_robust No adp_glo Luminescence (ADP-Glo™) hts_cost->adp_glo Yes htrf TR-FRET (HTRF®) hts_robust->htrf Yes alpha AlphaScreen® hts_robust->alpha Alternative mech_gold Is 'Gold Standard' required? mech_direct->mech_gold No, Antibody-based caliper Mobility Shift (Caliper) mech_direct->caliper Yes, Non-Radioactive radio Radiometric ([³²P]-ATP) mech_gold->radio Yes fp Fluorescence Polarization (FP) mech_gold->fp No

Caption: Decision tree for selecting a kinase assay.

Technology Comparison Table
Technology Principle Signal Output Advantages Disadvantages References
Radiometric Assay Measures incorporation of ³²P or ³³P from ATP into a substrate.RadioactivityGold Standard ; direct detection, universal for any substrate, high sensitivity.Safety concerns, radioactive waste, low throughput, requires separation step.[9][16][17]
Luminescence (ADP-Glo™) Two-step enzymatic reaction that converts ADP produced by the kinase into a light signal via luciferase.LuminescenceUniversal (measures ADP), high sensitivity, high dynamic range, robust for HTS.Indirect detection, susceptible to luciferase inhibitors, multi-step process.[14][18][19]
TR-FRET (HTRF®) Measures FRET between a donor (e.g., Europium cryptate) on an antibody and an acceptor on a phosphorylated substrate.Time-Resolved Fluorescence RatioHomogeneous ("mix-and-read"), ratiometric detection reduces well-to-well variability, robust for HTS.Requires specific antibodies and labeled substrates, potential for compound interference.[2][3][10]
Fluorescence Polarization (FP) Measures the change in rotational speed (polarization) of a small fluorescent tracer that is displaced from an antibody by the phosphorylated product.Fluorescence Polarization (mP)Homogeneous, cost-effective, simple protocol.Lower sensitivity for some targets, requires specific antibodies and fluorescent tracers.[6][20][21]
AlphaScreen® Proximity-based assay where donor and acceptor beads are brought together by a binding event (e.g., antibody to phosphosubstrate), generating a chemiluminescent signal.LuminescenceHighly sensitive due to signal amplification, large assay window, tolerates larger substrates.Sensitive to light, potential for compound interference (singlet oxygen quenchers).[6][22][23]
Mobility Shift (Caliper) Microfluidic capillary electrophoresis separates fluorescently labeled substrate from the phosphorylated product based on charge differences.Fluorescence Ratio (Product/Substrate)Direct detection of substrate and product, label-free (product), provides kinetic data, low false-positive rate.Requires specialized instrumentation, lower throughput than plate-based methods.[13][24][25]

Conclusion and Future Directions

The successful characterization of novel kinase inhibitors, such as those derived from the this compound scaffold, is critically dependent on the selection and rigorous execution of an appropriate in vitro assay. While radiometric assays remain the gold standard for their direct and unambiguous measurement of phosphorylation, non-radioactive, homogeneous technologies such as ADP-Glo™, HTRF®, and AlphaScreen® have become the workhorses of drug discovery due to their amenability to high-throughput screening.[6][7][17] For detailed mechanistic studies and confirmation of hits, direct detection methods like microfluidic mobility shift assays offer unparalleled data quality by resolving substrate and product.[25][26]

As a senior application scientist, my recommendation is to employ a multi-assay strategy. Begin with a robust, cost-effective HTS platform like ADP-Glo™ or HTRF® for initial screening of the compound library. Subsequently, validate the most promising hits using an orthogonal, direct-detection method such as a mobility shift assay to eliminate technology-specific artifacts and confirm the mechanism of action. This self-validating, tiered approach ensures the highest confidence in your data as you advance your most promising compounds through the drug discovery pipeline.

References

A Comparative Guide to Palladium Catalysts for Selective Cross-Coupling of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridinols

Pyridin-3-ol scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials. The strategic introduction of diverse substituents onto this core is paramount for modulating their physicochemical and pharmacological properties. The trifunctional building block, 2-bromo-6-chloropyridin-3-ol, offers a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a stepwise approach to constructing complex molecular architectures. This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions at the C2 position of this compound, supported by experimental data from analogous systems and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Understanding Regioselectivity: The C-Br vs. C-Cl Challenge

The success of a selective cross-coupling strategy with this compound hinges on the preferential activation of the C-Br bond over the C-Cl bond. This selectivity is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approximately 276 kJ/mol) is inherently weaker than the C-Cl bond (approximately 339 kJ/mol)[1]. Consequently, the oxidative addition of the C-Br bond to a Pd(0) center, the rate-determining step in many cross-coupling reactions, is kinetically and thermodynamically more favorable[1].

  • Electronic Effects of the Pyridine Ring: In dihalogenated N-heteroarenes, halides adjacent to the nitrogen atom (α-position) are generally more reactive in palladium-catalyzed cross-couplings[2]. The pyridine nitrogen's electron-withdrawing nature increases the electrophilicity of the C2 carbon, further facilitating oxidative addition at this position.

Therefore, in the case of this compound, both the lower bond energy of the C-Br bond and its position alpha to the pyridine nitrogen synergistically favor cross-coupling at the C2 position. The challenge then lies in selecting a catalyst system that provides high efficiency and yield for this selective transformation while leaving the C-Cl bond intact for subsequent functionalization.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium precursor and, more critically, the ancillary ligand is paramount in achieving high catalytic activity and selectivity. We will compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Phosphine-Based Catalysts

Bulky, electron-rich phosphine ligands have been instrumental in advancing the field of palladium-catalyzed cross-coupling. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Buchwald-Type Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These ligands are renowned for their high activity in a wide range of cross-coupling reactions, including those involving challenging substrates like heteroaryl chlorides. Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition. For the cross-coupling of this compound, Buchwald-type ligands are expected to provide excellent yields under relatively mild conditions.

  • Bidentate Phosphine Ligands (e.g., BINAP, dppf): Bidentate ligands form stable, well-defined complexes with palladium. While they can be highly effective, particularly in preventing catalyst decomposition, their chelation can sometimes lead to lower reactivity compared to their monodentate counterparts. However, they have shown great success in specific applications, such as the amination of 2-bromopyridines[3].

N-Heterocyclic Carbene (NHC)-Based Catalysts

NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with palladium, creating robust catalysts that are often more resistant to high temperatures and catalyst decomposition. Their strong σ-donating ability makes them highly effective in activating even unreactive C-Cl bonds, but for our substrate, they can be fine-tuned to selectively cleave the C-Br bond.

  • PEPPSI-Type Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are pre-formed Pd(II)-NHC complexes that are readily activated in situ. They offer convenience and high activity, making them attractive for a variety of cross-coupling reactions.

The following tables provide a comparative overview of the performance of these catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with data drawn from structurally similar substrates to provide a predictive framework for this compound.

Data Presentation: Performance in Key Cross-Coupling Reactions

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Bromochloropyridines

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O8012~85Selective at C-Br[4]
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O110880-90Selective at C-Cl[5]
Pd(dppf)Cl₂3-Thienylboronic acidCs₂CO₃DMF/H₂O901670-80Selective at C-Cl[5]

*Note: Data from 6-chloropyridin-3-amine illustrates catalyst efficacy for C-Cl coupling, which would be the second step after C-Br functionalization of our target molecule.

Table 2: Comparative Performance in Buchwald-Hartwig Amination of Bromochloropyridines

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Pd₂(dba)₃ / (±)-BINAPCyclohexane-1,2-diamineNaOtBuToluene80460Selective at C-Br[6]
Pd(OAc)₂ / dpppN-methyl(phenyl)methanamineNaOtBuTolueneReflux-90.7Selective at C-Br[6]
Pd₂(dba)₃ / XantphosMorpholineNaOtBuToluene10018~70Selective at C-Br[4]

Table 3: Comparative Performance in Sonogashira Coupling of Bromochloropyridines

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF606~80Selective at C-Br[4]
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF100396Selective at C-Br[7]

Experimental Protocols

The following protocols are representative methodologies for the selective cross-coupling of this compound at the C2 position. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 6-chloro-2-phenylpyridin-3-ol.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-(morpholino)-6-chloropyridin-3-ol.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 6-chloro-2-(phenylethynyl)pyridin-3-ol.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Mechanisms and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L_n-Ar' PdII->PdII_Ar Ar'B(OH)₂ / Base Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Substrate, Palladium Precursor, Ligand, and Base in Schlenk Flask B 2. Evacuate and Backfill with Argon A->B C 3. Add Degassed Solvent and Coupling Partner B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-6-chloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity, solubility, and stability. For derivatives of 2-bromo-6-chloropyridin-3-ol, a scaffold of significant interest in medicinal chemistry, X-ray crystal structure analysis stands as the definitive method for elucidating this critical structural information.

This guide provides a comprehensive overview of the principles, experimental workflows, and comparative analysis of X-ray crystallography as applied to this compound derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, while also exploring alternative analytical techniques that provide complementary structural insights.

The Significance of Structural Elucidation

The this compound core is a versatile building block in the synthesis of a wide array of functional molecules. The presence of bromine and chlorine atoms, along with a hydroxyl group, offers multiple sites for chemical modification, enabling the generation of diverse molecular libraries. However, the introduction of these substituents also significantly influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

X-ray crystallography provides an unambiguous determination of:

  • Molecular Conformation: The precise spatial arrangement of all atoms.

  • Bond Lengths and Angles: Key parameters that inform on the nature of chemical bonds.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds) that govern crystal packing and, by extension, physical properties.

  • Absolute Stereochemistry: Crucial for understanding the bioactivity of chiral molecules.

This detailed structural knowledge is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials with tailored properties.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful planning and execution. The following diagram outlines the typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Validation & Analysis refinement->validation

Caption: A typical experimental workflow for X-ray crystal structure analysis.

Synthesis and Purification of Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions, leveraging the reactivity of the pyridine ring and its substituents. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the bromine position.[1][2] It is imperative that the synthesized compounds are of high purity, as impurities can significantly hinder the crystallization process.

Experimental Protocol: A General Synthetic Approach

A general strategy for derivatization involves the functionalization of the hydroxyl group or substitution at the bromine or chlorine positions. For example, etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions.

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).

  • Add a base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group.

  • Introduce the desired electrophile (e.g., an alkyl halide) and stir the reaction at an appropriate temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product using column chromatography to obtain the desired derivative.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is influenced by numerous factors, including solvent, temperature, concentration, and the presence of impurities. For pyridinol derivatives, several crystallization techniques can be employed.[3][4]

Common Crystallization Techniques:

TechniqueDescriptionAdvantagesConsiderations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Simple to set up.May lead to the formation of multiple small crystals or an amorphous solid.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]Excellent for small quantities of material; allows for fine control over the rate of crystallization.[3]Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.Can produce high-quality crystals.Requires solvents with different densities and miscibility.
Co-crystallization The target compound is crystallized in the presence of a second "co-former" molecule. This can be particularly useful for compounds that are difficult to crystallize on their own.[5]Can improve crystal quality and stability.Requires screening of suitable co-formers.

Protocol for Vapor Diffusion Crystallization:

  • Dissolve a small amount of the purified derivative in a good solvent (e.g., dichloromethane, acetone) in a small vial.

  • Place this vial inside a larger beaker or jar containing a small amount of a volatile anti-solvent (e.g., hexane, pentane).

  • Seal the larger container and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

X-ray Diffraction: Illuminating the Molecular World

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a focused beam of X-rays and observing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice causes the X-rays to be scattered in a specific, predictable manner, creating a unique pattern of spots.

xray_diffraction cluster_process Diffraction Process cluster_output Output xray_source X-ray Source crystal Single Crystal xray_source->crystal Incident Beam detector Detector crystal->detector Diffracted Beams diffraction_pattern Diffraction Pattern detector->diffraction_pattern

Caption: The basic principle of an X-ray diffraction experiment.

The positions and intensities of these diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most detailed structural information, other analytical techniques offer complementary data, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedComparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms and the local chemical environment of each nucleus (e.g., ¹H, ¹³C). Can provide insights into solution-state conformation.Provides information on the molecule's structure in solution, which may differ from the solid-state structure determined by X-ray crystallography. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.Confirms the identity and purity of the compound but does not provide three-dimensional structural information.
Powder X-ray Diffraction (PXRD) Provides information about the crystalline phases present in a bulk sample, unit cell parameters, and can be used to assess sample purity.[6]Does not provide the detailed atomic coordinates of the crystal structure but is useful for analyzing bulk crystalline material and identifying different polymorphs.[6]
Computational Modeling Can predict molecular conformations and intermolecular interactions through theoretical calculations.Provides theoretical models that can be compared with experimental data. The accuracy of the models depends on the level of theory used.

Interpreting the Crystal Structure: A Case Study Perspective

While a specific crystal structure for a this compound derivative is not publicly available at the time of writing, we can infer potential structural features based on related compounds. For instance, the crystal structure of 2-bromo-6-hydrazinylpyridine reveals the formation of N—H⋯N hydrogen bonds and π–π stacking interactions that link the molecules into chains.[7] Similarly, in other bromo-substituted aromatic compounds, halogen bonding (Br⋯Br or Br⋯N interactions) can play a significant role in directing the crystal packing.[7][8]

For a hypothetical derivative, say 2-bromo-6-chloro-3-methoxypyridine, one might expect to observe:

  • Hydrogen Bonding: The pyridine nitrogen is a potential hydrogen bond acceptor.[9]

  • Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors.

  • π–π Stacking: The aromatic pyridine rings can stack on top of each other.

The interplay of these non-covalent interactions will ultimately determine the overall crystal packing arrangement, which in turn influences the material's properties.

Conclusion: The Indispensable Role of X-ray Crystallography

In the pursuit of novel pharmaceuticals and advanced materials, X-ray crystal structure analysis remains the gold standard for atomic-level structural characterization. For derivatives of this compound, this technique provides unparalleled insights into the molecular architecture that governs their function. While alternative analytical methods offer valuable complementary information, the unambiguous and detailed three-dimensional structure provided by X-ray crystallography is indispensable for rational design and a deep understanding of structure-property relationships. The continued application of this powerful technique will undoubtedly fuel further innovation in the development of molecules based on this important chemical scaffold.

References

A Researcher's Guide to Assessing the Drug-Like Properties of Molecules Synthesized from 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Drug-Like Properties in Early-Stage Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidates falter during clinical trials due to unfavorable pharmacokinetic and safety profiles, often stemming from suboptimal physicochemical properties.[1][2] The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their versatile nature for chemical modification.[3][4][5] Specifically, the 2-bromo-6-chloropyridin-3-ol core presents a synthetically tractable starting point for generating diverse molecular architectures. However, the journey from a novel synthesized molecule to a viable drug candidate is contingent on a rigorous and early assessment of its drug-like properties.

This guide provides a comprehensive framework for researchers to evaluate the drug-like potential of molecules derived from this compound. We will delve into both predictive in silico models and foundational in vitro experimental assays, offering a pragmatic and integrated approach to de-risk drug discovery programs. The causality behind experimental choices will be explained, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for generating robust and actionable data.

Part 1: In Silico Profiling - The First Filter for Drug-Likeness

Before committing to resource-intensive synthesis and experimental testing, computational tools offer a rapid and cost-effective first pass to identify compounds with a higher probability of success.[6][7] These predictive models are built upon vast datasets of known drugs and their properties, allowing for the estimation of key absorption, distribution, metabolism, and excretion (ADME) parameters.[8][9]

Core Physicochemical Descriptors and Lipinski's Rule of Five

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the oral bioavailability of a compound.[10][11][12] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[13]

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance is required for membrane permeability and aqueous solubility.[14]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to understand that these are guidelines, not rigid laws. Many successful drugs, particularly natural products and biologics, fall outside these parameters.[13] Nevertheless, for typical small-molecule drug discovery programs, adherence to the Rule of Five is a strong indicator of a favorable starting point.

Workflow for In Silico ADMET Prediction

The following workflow outlines the key steps in computationally assessing the drug-like properties of hypothetical derivatives of this compound.

Caption: Workflow for in silico ADMET prediction.

Comparative In Silico Data for Hypothetical Derivatives

To illustrate this process, let's consider a set of hypothetical derivatives of this compound and their predicted properties compared to a known drug, Isoniazid (a pyridine-containing antitubercular agent).

CompoundStructureMW (Da)cLogPHBDHBAPredicted Solubility (LogS)Lipinski Violations
Starting Material This compound208.451.8512-2.50
Derivative A (Suzuki Coupling with Phenylboronic acid)2-phenyl-6-chloropyridin-3-ol205.642.6012-3.00
Derivative B (Etherification with Benzyl bromide)2-bromo-6-chloro-3-(benzyloxy)pyridine298.553.9502-4.20
Derivative C (Nucleophilic substitution with Morpholine)4-(2-bromo-3-hydroxypyridin-6-yl)morpholine273.120.9014-1.80
Isoniazid (Benchmark) pyridine-4-carbohydrazide137.14-0.7023-0.50

Note: These values are hypothetical and for illustrative purposes. Actual values would be generated using validated ADMET prediction software.[15]

From this hypothetical data, all derivatives adhere to Lipinski's Rule of Five. Derivative C is predicted to have the best aqueous solubility, while Derivative B is the most lipophilic. This initial screen allows for the prioritization of compounds for synthesis and experimental validation based on the desired target product profile.

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of synthesized molecules.[16][17][18] The following section details key in vitro assays that provide robust data on solubility, permeability, and metabolic stability.

Aqueous Solubility: A Critical Determinant of Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[19][20] Kinetic solubility assays are high-throughput methods suitable for early-stage discovery.[21][22]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).[21]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[21]

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.[21]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed.

Membrane Permeability: The Gateway to Systemic Circulation

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method to predict passive diffusion.[23][24]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[25][26]

  • Donor and Acceptor Plates: A donor plate containing the test compounds dissolved in a buffer (e.g., PBS at pH 7.4) is placed on top of an acceptor plate containing fresh buffer.[27]

  • Incubation: The "sandwich" plate is incubated for a specified time (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.[26]

  • Quantification: The concentration of the compound in both the donor and acceptor wells, as well as a reference well, is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[24]

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the different compartments.

Workflow for Experimental Drug-Like Property Assessment

Caption: Workflow for experimental drug-like property assessment.

Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a crucial role in the clearance of many drugs.[28] The microsomal stability assay provides an early indication of a compound's susceptibility to hepatic metabolism.[29][30]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or from other species), a NADPH regenerating system (cofactor for CYP enzymes), and a buffer.[29][31]

  • Initiation of Reaction: The test compound is added to the pre-warmed incubation mixture to start the metabolic reaction.[32]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[28][32]

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.[32]

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[31]

Part 3: Integrated Data Analysis and Decision Making

The true power of this approach lies in the integration of in silico and in vitro data to build a comprehensive profile of each compound.

Comparative Data Summary
CompoundPredicted LogSExperimental Solubility (µg/mL)Experimental Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Derivative A -3.0508.545
Derivative B -4.21215.220
Derivative C -1.81502.1>60
Isoniazid -0.5>2001.5>60

Note: Experimental data is hypothetical and for illustrative purposes.

This integrated dataset allows for a more nuanced assessment. For instance, while Derivative B shows the highest permeability, its poor solubility and lower metabolic stability might be liabilities. Conversely, Derivative C exhibits excellent solubility and stability but lower permeability. This type of structure-activity relationship (SAR) analysis is critical for guiding the next round of molecular design to optimize for a balanced profile of desirable drug-like properties.

Conclusion: A Proactive Approach to Drug Discovery

The early and integrated assessment of drug-like properties is not merely a screening exercise but a strategic imperative in modern drug discovery. By combining the predictive power of in silico tools with the empirical evidence from robust in vitro assays, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success for drug candidates derived from promising scaffolds like this compound. This proactive approach to identifying and mitigating potential liabilities is fundamental to navigating the complex path from a novel molecule to a life-changing medicine.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-chloropyridin-3-ol (CAS No. 1020253-16-0), a halogenated pyridine derivative. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Section 1: Essential Safety Briefing & Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar compounds, such as its isomers and other halogenated pyridines, indicates that it should be handled as a hazardous substance.

The primary hazards are associated with its potential toxicity and the risks inherent to halogenated organic compounds. The operational disposal plan is therefore built on a principle of containment and destruction by certified professionals.

Hazard Class Description Primary Precaution
Halogenated Organic Compound Contains both bromine and chlorine atoms. Poses a risk of forming highly toxic byproducts like brominated/chlorinated dioxins and furans if not incinerated at the correct temperature.[1][2][3]Must be segregated as "Halogenated Organic Waste." Never mix with non-halogenated waste.[4][5]
Acute Toxicity (Assumed) Based on analogs like 6-Bromo-2-chloropyridin-3-ol and 2-Bromo-6-chloropyridine, it should be assumed to be toxic if swallowed, in contact with skin, or inhaled.[6]Wear appropriate Personal Protective Equipment (PPE) at all times. Handle only in a certified chemical fume hood.
Skin/Eye Irritant (Assumed) Analogs are known to cause skin irritation and serious eye damage.[7][8]Wear nitrile gloves, a lab coat, and chemical safety goggles.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile rubber gloves. For prolonged contact or spill cleanup, consider double-gloving.[9][10]

  • Eye/Face Protection: ANSI-approved chemical splash goggles.

  • Skin and Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[10]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is that it must be treated as a halogenated organic waste . The end-of-life pathway for this category of chemical is high-temperature incineration performed at a licensed hazardous waste disposal facility.[4][11][12] Laboratory personnel are responsible for the safe and compliant collection and labeling of this waste, not for its treatment.

Step 1: Designate a Halogenated Waste Container
  • Obtain a dedicated, chemically resistant waste container. A high-density polyethylene (HDPE) carboy is a suitable choice.

  • The container must be clearly labeled. Use a "Hazardous Waste" label that includes the following information:

    • The words "Hazardous Waste"

    • Container contents: "Halogenated Organic Waste"

    • List all constituents, including this compound and any solvents used.

    • Approximate percentages of each constituent.

    • The date accumulation started.

Step 2: Waste Accumulation
  • Segregation is Critical: This is the most important step. This compound waste, including any contaminated materials (gloves, weigh boats, paper towels) and solutions, must be placed only in the designated Halogenated Organic Waste container.[4][13]

  • Why Segregate? Mixing halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated.[5] More importantly, it prevents unforeseen chemical reactions in the waste container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors into the laboratory.[9]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, which should be at or near the point of generation. The SAA must be under the control of the laboratory personnel.

Step 3: Arranging for Final Disposal
  • Once the waste container is full, or if you will no longer be generating this type of waste, arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EHS) department. They will coordinate the pickup, transport, and final disposal with a licensed hazardous waste contractor.

  • Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave."[5] This underscores the importance of using certified EHS and disposal vendors.

Below is a workflow diagram illustrating the decision and action process for proper disposal.

G Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Institutional Oversight cluster_2 Final Disposal Pathway A Waste Generation (e.g., residual solid, contaminated materials, solutions) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate into HALOGENATED WASTE Container B->C Contains Br and Cl D NO: Segregate into NON-HALOGENATED WASTE Container B->D E Label Container Correctly - Contents - Hazards - Date C->E F Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H EHS Schedules Pickup with Certified Waste Vendor G->H I Licensed Transport to Treatment, Storage, and Disposal Facility (TSDF) H->I J High-Temperature Incineration (>820°C) I->J K Compliant Destruction & Ash Disposal J->K

Caption: Decision workflow for handling and disposing of halogenated waste.

Section 3: The Science Behind the Protocol

The stringent procedures for disposing of halogenated compounds like this compound are rooted in the chemistry of their thermal decomposition.

  • The Dioxin/Furan Risk: When halogenated organic materials are burned at insufficiently high temperatures or under improper conditions, they can serve as precursors for the formation of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs and PBDD/PBDFs).[1][3] These compounds are highly toxic, persistent in the environment, and carcinogenic.

  • High-Temperature Incineration: The mandated disposal method involves incineration at very high temperatures (typically 820°C to 1,600°C) in specialized facilities.[12] This process, combined with advanced emission control systems ("scrubbers"), is designed to ensure the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides (HBr, HCl), which are then neutralized.[11][14]

By strictly adhering to the segregation and labeling protocol, you ensure that this hazardous material is routed to the correct disposal facility, one that is equipped to manage these risks and prevent the release of highly toxic byproducts into the environment.[15]

Section 4: Emergency Procedures

Spill Response:

  • Small Spill (Solid): If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up using a dustpan and brush. Avoid creating dust. Place the collected material and cleaning supplies into the designated halogenated waste container.[6]

  • Large Spill or Spill Outside a Hood: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][16]

  • Ingestion or Inhalation: Move to fresh air.

  • In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

This guide provides the essential framework for the safe and compliant disposal of this compound. By integrating these procedures into your standard laboratory operations, you uphold the principles of scientific integrity and responsibility.

References

Navigating the Safe Handling of 2-Bromo-6-chloropyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, halogenated pyridinols like 2-Bromo-6-chloropyridin-3-ol represent a class of compounds with significant potential in synthetic chemistry. However, their utility is matched by the imperative for rigorous safety and handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Core Safety Directives and Hazard Assessment

Based on the hazard profiles of similar compounds, this compound should be presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The presence of bromine, chlorine, and a hydroxyl group on a pyridine ring suggests that the compound may be reactive and possess toxicological properties that demand stringent control measures.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Harmful)[4]

  • Skin Corrosion/Irritation[1][2]

  • Serious Eye Damage/Eye Irritation[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. Each component is chosen to counteract a specific, anticipated hazard.

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Halogenated organic compounds can penetrate many common glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals and are essential to prevent dermal absorption, which for some analogues can be fatal[3]. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo prevent contact with airborne particles or accidental splashes that can cause serious eye irritation or damage[1][2]. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an organic vapor respirator if handling solutions or volatile forms)To prevent the inhalation of dust or vapors that may cause respiratory tract irritation[1][2][3]. The choice of respirator should be guided by a formal risk assessment of the specific procedure being undertaken.
Protective Clothing Laboratory coat, closed-toe shoes, and consideration for a chemical-resistant apron or suitA standard lab coat and closed-toe shoes are the minimum requirements. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical suit should be utilized to protect the skin from contact[5].

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount to ensuring safety and experimental integrity.

1. Preparation and Planning:

  • Consult Safety Resources: Before beginning any work, review all available safety information for this compound and its analogues.

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to control for inhalation exposure.

  • Assemble Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible before the compound is brought into the work area.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it with care to avoid generating dust. Use a spatula for transfers and weigh it in a tared, sealed container if possible.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

3. During the Experiment:

  • Constant Vigilance: Remain attentive to the experiment and be aware of the potential for unexpected reactions.

  • Containment: Keep all containers with this compound sealed when not in immediate use.

4. Post-Experiment Procedures:

  • Decontamination: Thoroughly clean the work area, including any equipment that came into contact with the compound, using an appropriate solvent.

  • Waste Disposal: Segregate all waste materials contaminated with this compound into a designated, labeled hazardous waste container.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of in the hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be adapted to your institution's specific emergency protocols.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Risk (Consult SDS for analogues) evacuate->assess ppe Don Appropriate PPE (e.g., respirator, chemical suit) assess->ppe contain Contain Spill (Use absorbent pads/sand) ppe->contain neutralize Neutralize (If applicable & safe) contain->neutralize cleanup Collect Contaminated Material (Use non-sparking tools) neutralize->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident to Safety Officer decontaminate->report

Caption: Emergency workflow for a chemical spill.

Disposal Plan: Ensuring a Safe End-of-Life for this compound

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.

  • Containerization: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, which will contract with a licensed disposal company[1][2][4]. Do not pour any waste containing this compound down the drain[5].

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

By integrating these principles of proactive safety, meticulous handling, and responsible disposal into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.